Diclofenac
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2,6-dichloroanilino)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOPUUMXTXDBNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15307-81-0 (mono-potassium salt) | |
| Record name | Diclofenac [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022923 | |
| Record name | Diclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Diclofenac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 2.37 mg/L at 25 °C, 4.47e-03 g/L | |
| Record name | Diclofenac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00586 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DICLOFENAC | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7234 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diclofenac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from ether-petroleum ether | |
CAS No. |
15307-86-5 | |
| Record name | Diclofenac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15307-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diclofenac [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diclofenac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00586 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diclofenac | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICLOFENAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/144O8QL0L1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DICLOFENAC | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7234 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diclofenac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
283-285 °C, 156-158 °C, 283 - 285 °C | |
| Record name | Diclofenac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00586 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DICLOFENAC | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7234 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diclofenac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Beyond the Cyclooxygenase: An In-depth Technical Guide to the Multifaceted Mechanisms of Action of Diclofenac
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclofenac, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), is well-established for its analgesic, anti-inflammatory, and antipyretic properties. The primary mechanism of action is universally recognized as the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1] However, a growing body of evidence reveals that the pharmacological profile of this compound is far more complex, extending to a variety of molecular targets beyond COX.[2] This technical guide provides a comprehensive overview of these non-COX mediated mechanisms of action, presenting quantitative data, detailed experimental protocols for key cited experiments, and visual representations of the involved signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data associated with this compound's interaction with various molecular targets beyond COX inhibition.
| Target Class | Specific Target | Effect | Quantitative Measurement (IC50 / Ki) | Reference |
| Ion Channels | Voltage-Gated Sodium Channels (TTX-S) | Inhibition | IC50: 14 µM | [3] |
| Voltage-Gated Sodium Channels (TTX-R) | Inhibition | IC50: 97 µM | [3] | |
| Acid-Sensing Ion Channels (ASICs) | Inhibition | IC50: 622 ± 34 µM | [4] | |
| P2X3 Receptor | Antagonist | IC50: 138.2 µM | [5] | |
| P2X2/3 Receptor | Antagonist | IC50: 76.7 µM | [5] | |
| Potassium Channels | KCNQ2/Q3 | Activation | EC50: 2.6 ± 1.3 µM | [6] |
| KCNQ4 | Activation (increase in max. conductance) | +38% at 100 µM | [7][8] | |
| KCNQ5 | Inhibition (reduction in max. conductance) | -53% at 100 µM | [7][8] | |
| Nuclear Receptors | Peroxisome Proliferator-Activated Receptor-γ (PPARγ) | Partial Agonist/Antagonist | Ki: 700 nM | [9][10] |
| Peroxisome Proliferator-Activated Receptor-γ (PPARγ) | Ligand Displacement | IC50: 3.70 µM | [11] | |
| Receptors | Thromboxane-Prostanoid (TP) Receptor | Competitive Antagonist | - | [12] |
| N-Methyl-D-Aspartate (NMDA) Receptor | Competitive Antagonist | - | [13] |
Detailed Mechanisms of Action and Experimental Protocols
Modulation of Ion Channels
This compound has been shown to modulate a variety of ion channels, contributing to its analgesic effects.[2]
This compound inhibits both tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) voltage-gated sodium channels in dorsal root ganglion neurons.[3] This action is believed to contribute to its analgesic properties by reducing neuronal excitability. The inhibition is dose-dependent, with a greater affinity for the inactivated state of the channel.[3]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Inhibition
-
Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from rats and cultured.
-
Recording: The whole-cell patch-clamp technique is used to record sodium currents. Borosilicate glass pipettes are filled with an internal solution (e.g., containing CsF, CsCl, NaCl, EGTA, and HEPES, pH adjusted to 7.2) and have a resistance of 1-3 MΩ. The external solution contains NaCl, CsCl, CaCl2, MgCl2, glucose, and HEPES, pH adjusted to 7.4.
-
Current Elicitation: Cells are held at a holding potential of -80 mV. Depolarizing pulses are applied to elicit sodium currents.
-
Drug Application: this compound is dissolved in the external solution and applied to the cells via a perfusion system.
-
Data Analysis: The peak amplitude of the sodium current is measured before and after the application of this compound at various concentrations to determine the dose-dependent inhibition and calculate the IC50 value. Steady-state inactivation curves are generated by applying a series of prepulses to different potentials before a test pulse.[3]
This compound exhibits a complex modulatory effect on potassium channels, which can lead to hyperpolarization of cell membranes and reduced excitability.[14] It has been shown to activate several types of K+ channels, including ATP-sensitive, Ca2+-activated, and voltage-dependent K+ channels.[14] Specifically, this compound is an activator of KCNQ2/Q3 and KCNQ4 channels but an inhibitor of KCNQ5 channels.[6][7][8]
Diagram: this compound's Differential Effect on KCNQ Channels
Caption: this compound differentially modulates KCNQ4 and KCNQ5 potassium channels.
ASICs are neuronal receptors that are activated by a drop in extracellular pH, a common feature of inflammation and ischemic tissue. This compound inhibits proton-induced currents in hippocampal interneurons by acting on ASICs.[4] This non-competitive inhibition is fast and reversible.[4]
Experimental Protocol: Two-Electrode Voltage Clamp for ASIC Inhibition
-
Expression System: Xenopus laevis oocytes are injected with cRNA encoding for the ASIC subtype of interest.
-
Recording: Two-electrode voltage-clamp recordings are performed on the oocytes. The oocytes are perfused with a standard external solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, and HEPES, pH 7.4).
-
Channel Activation: A rapid drop in pH of the external solution (e.g., from 7.4 to 6.0) is used to activate the ASICs and elicit an inward current.
-
Drug Application: this compound is co-applied with the acidic solution.
-
Data Analysis: The peak current amplitude in the presence and absence of this compound is measured to determine the percentage of inhibition and to calculate the IC50.[4][15]
Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Modulation
This compound has been identified as a partial agonist/antagonist of PPARγ, a nuclear receptor involved in the regulation of inflammation and metabolism.[9] It binds to PPARγ at therapeutic concentrations, but its activation is weak.[9][10] Interestingly, it can antagonize the activation of PPARγ by full agonists like rosiglitazone.[9] This interaction with PPARγ may contribute to both the therapeutic and adverse effects of this compound.
Diagram: this compound's Interaction with the PPARγ Signaling Pathway
Caption: this compound acts as a partial agonist/antagonist at the PPARγ receptor.
Experimental Protocol: PPARγ Trans-activation Reporter Assay
-
Cell Line: COS-1 cells (or another suitable cell line) are used.
-
Transfection: Cells are co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene. A control vector (e.g., expressing β-galactosidase) is also co-transfected for normalization.
-
Treatment: After transfection, cells are treated with this compound alone, a full PPARγ agonist (e.g., rosiglitazone) alone, or a combination of both for a specified period (e.g., 24 hours).
-
Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer. β-galactosidase activity is also measured for normalization of transfection efficiency.
-
Data Analysis: The fold activation of the luciferase reporter is calculated relative to the vehicle-treated control.[9]
Alteration of Arachidonic Acid Metabolism Beyond COX
This compound's influence on the arachidonic acid cascade extends beyond direct COX inhibition. At higher concentrations, it can reduce the formation of leukotrienes, which are products of the lipoxygenase pathway.[16][17] This is not due to direct inhibition of lipoxygenase but rather by reducing the availability of free arachidonic acid by promoting its reincorporation into triglycerides.[16][17]
Diagram: this compound's Effect on Arachidonic Acid Availability
Caption: this compound reduces free arachidonic acid for both COX and LOX pathways.
Other Novel Mechanisms of Action
-
Nitric Oxide-cGMP Pathway: this compound's antinociceptive effects may be partly mediated by the activation of the nitric oxide-cGMP pathway.[2][18] However, in certain cell types like astrocytes, this compound can enhance pro-inflammatory cytokine-induced nitric oxide production through NF-κB signaling.[19]
-
Thromboxane-Prostanoid (TP) Receptor Antagonism: this compound acts as a competitive antagonist at the thromboxane-prostanoid receptor, which may contribute to its overall pharmacological profile.[12][20]
-
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism: this compound has been shown to be a competitive antagonist of peripheral NMDA receptors, which could contribute to its analgesic effects in muscle pain.[13][21]
-
Inhibition of Substance P: this compound can lead to a depletion of substance P, a neuropeptide involved in pain transmission.[22][23]
Conclusion
The pharmacological actions of this compound are clearly not limited to the inhibition of cyclooxygenase enzymes. Its ability to modulate a wide array of targets, including ion channels, nuclear receptors, and various signaling pathways, underscores its complex mechanism of action. A deeper understanding of these off-target effects is crucial for drug development professionals seeking to design novel anti-inflammatory and analgesic agents with improved efficacy and safety profiles. Further research into these non-COX mediated pathways will undoubtedly continue to reveal new therapeutic possibilities and provide a more complete picture of this widely used medication.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibition of sodium currents in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of non-steroid anti-inflammatory drugs action on ASICs expressed in hippocampal interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound and other non-steroidal anti-inflammatory drugs (NSAIDs) are competitive antagonists of the human P2X3 receptor [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Distinguishes among Homomeric and Heteromeric Potassium Channels Composed of KCNQ4 and KCNQ5 Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound distinguishes among homomeric and heteromeric potassium channels composed of KCNQ4 and KCNQ5 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound antagonizes peroxisome proliferator-activated receptor-gamma signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antagonism of thromboxane receptors by this compound and lumiracoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The analgesic action of topical this compound may be mediated through peripheral NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological evidence for the activation of K(+) channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Basis for Allosteric Inhibition of Acid-Sensing Ion Channel 1a by Ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of this compound sodium on the arachidonic acid cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effects of this compound sodium on arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Self-synergy antinociceptive effect of this compound: effect of peripheral inhibition of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound enhances proinflammatory cytokine-induced nitric oxide production through NF-kappaB signaling in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antagonism of thromboxane receptors by this compound and lumiracoxib [air.unimi.it]
- 21. researchgate.net [researchgate.net]
- 22. The depletion of substance P by this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Topical this compound sodium decreases the substance P content of tears - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Molecular Pathways Modulated by Diclofenac
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Diclofenac, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), is renowned for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its primary and most well-understood mechanism of action is the inhibition of prostaglandin synthesis through the blockade of cyclooxygenase (COX) enzymes, with relatively similar potency against both COX-1 and COX-2 isoforms.[2][3][4] However, a substantial body of in vitro research has revealed that this compound's molecular interactions are far more complex, extending beyond simple COX inhibition to modulate a diverse array of cellular signaling pathways. These COX-independent effects are increasingly recognized for their contribution to both the therapeutic and adverse effects of the drug, including its potential as an anti-cancer agent.[5][6][7]
This technical guide provides an in-depth exploration of the key molecular pathways affected by this compound in vitro. It synthesizes findings from numerous studies, presenting quantitative data, detailed experimental protocols for key assays, and visual diagrams of the core signaling cascades to offer a comprehensive resource for researchers in pharmacology and drug development.
Core Molecular Pathway: Cyclooxygenase (COX) Inhibition
The canonical mechanism of this compound involves the competitive inhibition of COX-1 and COX-2 enzymes, which blocks the conversion of arachidonic acid into prostaglandins—key mediators of pain and inflammation.[3][4] In vitro studies have quantified this inhibitory activity, demonstrating this compound's high potency. While generally considered a non-selective inhibitor, some in vitro evidence suggests a slight preferential inhibition for COX-2.[3][8] The binding mechanism is also unique; crystallographic studies show this compound binds to COX-2 in an inverted conformation, with its carboxylate group hydrogen-bonded to Tyr-385 and Ser-530, precluding the typical salt bridge formation with Arg-120 seen with other NSAIDs.[9]
Data Presentation: COX Inhibition
| Enzyme | Cell/System Type | IC50 (µM) | Reference |
| COX-1 | Primary Human Articular Chondrocytes | 0.611 | [10] |
| COX-2 | Primary Human Articular Chondrocytes | 0.630 | [10] |
| COX-1 | In Vitro Assay | 1.88 | [8] (Value for Aspirin shown for comparison context in the source) |
| COX-2 | In Vitro Assay | 12.34 | [8] (Value for Aspirin shown for comparison context in the source) |
Diagram: this compound's Inhibition of the COX Pathway
Caption: this compound blocks the conversion of arachidonic acid to prostaglandins.
Experimental Protocol: Prostaglandin E2 (PGE2) Immunoassay
This protocol is used to quantify the inhibitory effect of this compound on PGE2 production, a direct downstream product of COX activity.
-
Cell Culture and Treatment:
-
Culture primary human articular chondrocytes in Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum and antibiotics.[10]
-
For COX-2 activity, stimulate cells with a pro-inflammatory agent like Interleukin-1β (IL-1β). For COX-1, use unstimulated cells.[10]
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified time.
-
-
Supernatant Collection:
-
After incubation, collect the cell culture supernatant, which contains the secreted PGE2.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Use a commercial PGE2 competitive ELISA kit.
-
Add standards and collected supernatant samples to a microplate pre-coated with antibodies.
-
Add a fixed amount of HRP-labeled PGE2 to each well to compete with the PGE2 in the sample for antibody binding sites.
-
Incubate the plate, then wash to remove unbound substances.[10]
-
Add a substrate solution that reacts with the bound HRP to produce a colorimetric signal.[10]
-
Stop the reaction and measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the known standards.
-
Calculate the PGE2 concentration in the samples by comparing their absorbance to the standard curve.[10]
-
Determine the IC50 value of this compound by plotting PGE2 concentration against the drug concentration.
-
Apoptosis and Cell Cycle Arrest
Beyond inflammation, this compound exhibits significant anti-proliferative and pro-apoptotic effects in various cancer cell lines in vitro.[1][3][6] This activity is often observed at concentrations higher than those required for COX inhibition, suggesting a distinct mechanism of action.[11] this compound induces apoptosis in a time- and concentration-dependent manner in cell lines from esophageal, colon, lung, and neuroblastoma cancers.[12][13][14][15] The drug can arrest the cell cycle, often at the G2/M phase, and trigger programmed cell death through multiple intersecting pathways.[3][11]
Data Presentation: Cytotoxic and Apoptotic Effects of this compound
| Cell Line | Cancer Type | Effect Measured | Concentration / IC50 | Reference |
| HeLa | Cervical Cancer | Cell Death (LD50) | 200 µM (18h) | [11] |
| HeLa | Cervical Cancer | Mitotic Arrest (EC50) | 170 µM | [11] |
| TE11 | Esophageal Squamous Cell | Viability (IC50) | 70.47 µM | [15] |
| KYSE150 | Esophageal Squamous Cell | Viability (IC50) | 167.3 µM | [15] |
| HCT 116 | Colon Cancer | Apoptosis Induction | 400 µM | [14] |
| L929 Fibroblasts | - | Viability (IC50) | 5.2 mM/ml | [16] |
| MelIm | Human Melanoma | Proliferation Suppression | 0.4 mM | [6] |
| U937 | Myeloid Leukemia | Viability Reduction | 0.1 - 0.2 mM | [6] |
The Mitochondrial (Intrinsic) Apoptosis Pathway
A primary mechanism for this compound-induced apoptosis is the perturbation of mitochondrial function.[12][17] this compound exposure leads to an increase in reactive oxygen species (ROS) at the mitochondrial level.[17][18] This oxidative stress can trigger the opening of the mitochondrial permeability transition (MPT) pore, leading to mitochondrial membrane depolarization, the release of pro-apoptotic proteins like cytochrome c, and subsequent activation of the caspase cascade (specifically caspases -9 and -3).[17][18] Studies have shown that antioxidants can prevent this caspase activation, underscoring the critical role of mitochondrial oxidative stress.[17] Furthermore, this compound can decrease the protein levels and enzymatic activity of mitochondrial superoxide dismutase (SOD2), a key enzyme that protects against ROS, further predisposing cells to apoptosis.[12]
Diagram: this compound-Induced Mitochondrial Apoptosis
References
- 1. "this compound: A Review on Its Synthesis, Mechanism of Action, Pharmacoki" by Hind A. Satar, Emad Yousif et al. [mjpms.uomus.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Publishers Panel [bolczasopismo.pl]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound-Induced Apoptosis in the Neuroblastoma Cell Line SH-SY5Y: Possible Involvement of the Mitochondrial Superoxide Dismutase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Enhances Docosahexaenoic Acid-Induced Apoptosis in Vitro in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound induced apoptosis via altering PI3K/Akt/MAPK signaling axis in HCT 116 more efficiently compared to SW480 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound exhibits cytotoxic activity associated with metabolic alterations and p53 induction in ESCC cell lines and decreases ESCC tumor burden in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journaljpri.com [journaljpri.com]
- 17. This compound induces apoptosis in hepatocytes by alteration of mitochondrial function and generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Diclofenac's Role in Prostaglandin Synthesis Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diclofenac, a potent nonsteroidal anti-inflammatory drug (NSAID), exerts its primary therapeutic effects—analgesic, anti-inflammatory, and antipyretic—through the inhibition of prostaglandin synthesis.[1][2] This is achieved by blocking the activity of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] Prostaglandins are key lipid mediators in the inflammation cascade, and their reduced synthesis alleviates pain and inflammation.[3][5] This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, focusing on its role in the inhibition of prostaglandin synthesis. It includes a summary of quantitative data on its inhibitory activity, detailed experimental protocols for assessing its efficacy, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a widely prescribed NSAID for the management of acute and chronic pain and inflammatory conditions.[2] Its mechanism of action is centered on the arachidonic acid cascade, a critical signaling pathway in the body's inflammatory response.[5][6] The key enzymes in this pathway are the cyclooxygenases, COX-1 and COX-2, which catalyze the conversion of arachidonic acid into prostaglandins.[3][5] While COX-1 is constitutively expressed and involved in physiological functions such as protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[3][7] this compound inhibits both isoforms, although it exhibits a degree of selectivity towards COX-2.[1][4]
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The anti-inflammatory, analgesic, and antipyretic properties of this compound are primarily attributed to its inhibition of prostaglandin synthesis.[1][3][8] By competitively binding to the active site of COX enzymes, this compound prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[4][6] This reduction in the production of pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2), leads to the alleviation of pain and inflammation.[9][10]
The Arachidonic Acid Cascade and Prostaglandin Synthesis
The synthesis of prostaglandins is initiated by the release of arachidonic acid from membrane phospholipids by the action of phospholipase A2.[5][6][11] Free arachidonic acid is then metabolized by the COX enzymes to form the unstable intermediate, prostaglandin G2 (PGG2), which is subsequently reduced to PGH2.[6] PGH2 is then converted by various tissue-specific synthases into different prostaglandins, including PGE2, PGD2, PGF2α, and prostacyclin (PGI2), as well as thromboxane A2 (TXA2).[6][12]
Quantitative Data: COX Inhibition Profile
The inhibitory potency of this compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the specific assay conditions and the source of the enzymes.
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |
| This compound | 0.076 | 0.026 | 2.9 | [13] |
| This compound | - | - | 3 | [1] |
| This compound | - | - | 0.16 | [14] |
| Ibuprofen | 12 | 80 | 0.15 | [13] |
| Celecoxib | 82 | 6.8 | 12 | [13] |
| Meloxicam | 37 | 6.1 | 6.1 | [13] |
| Indomethacin | 0.0090 | 0.31 | 0.029 | [13] |
Note: A lower IC50 value indicates greater potency. The COX-1/COX-2 ratio provides an indication of the drug's selectivity for COX-2; a higher ratio suggests greater COX-2 selectivity.
Experimental Protocols
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay is a widely used method to determine the inhibitory activity of NSAIDs on COX-1 and COX-2 in a physiologically relevant environment.
Objective: To determine the IC50 values of this compound for COX-1 and COX-2 in human whole blood.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy volunteers who have not taken any NSAIDs for at least two weeks.
-
COX-1 (Thromboxane B2) Assay:
-
Aliquots of heparinized whole blood are incubated with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Blood is allowed to clot for 1 hour at 37°C to induce platelet COX-1 activity.
-
The serum is separated by centrifugation.
-
Thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured in the serum using a specific enzyme-linked immunosorbent assay (ELISA).
-
-
COX-2 (Prostaglandin E2) Assay:
-
Aliquots of heparinized whole blood are pre-incubated with aspirin (to inactivate platelet COX-1) and then with various concentrations of this compound or vehicle for 1 hour at 37°C.
-
Lipopolysaccharide (LPS) is added to induce COX-2 expression in monocytes.
-
The blood is incubated for 24 hours at 37°C.
-
Plasma is separated by centrifugation.
-
Prostaglandin E2 (PGE2) levels in the plasma are measured by ELISA.
-
-
Data Analysis: The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) is calculated for each this compound concentration. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[14][15]
Prostaglandin E2 (PGE2) Measurement by ELISA
Objective: To quantify the concentration of PGE2 in biological samples (e.g., cell culture supernatants, plasma) following treatment with this compound.
Methodology:
-
Sample Preparation: Cell culture supernatants or plasma samples are collected and centrifuged to remove any cellular debris.
-
ELISA Procedure (Competitive Assay):
-
A microtiter plate pre-coated with a capture antibody specific for PGE2 is used.
-
Standards with known PGE2 concentrations and the prepared samples are added to the wells.
-
A fixed amount of horseradish peroxidase (HRP)-conjugated PGE2 is added to each well. This HRP-conjugated PGE2 competes with the PGE2 in the samples/standards for binding to the capture antibody.
-
The plate is incubated for a specified time (e.g., 1-2 hours at 37°C).
-
The plate is washed to remove any unbound reagents.
-
A substrate solution (e.g., TMB) is added to each well, which reacts with the HRP to produce a color change.
-
The reaction is stopped by adding a stop solution.
-
The optical density (absorbance) is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of PGE2 in the samples is then determined by interpolating their absorbance values on the standard curve. The amount of HRP-conjugated PGE2 bound, and thus the color intensity, is inversely proportional to the concentration of PGE2 in the sample.[2][3][6][9][16]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on prostaglandin synthesis.
Conclusion
This compound is a potent inhibitor of prostaglandin synthesis through its action on COX-1 and COX-2 enzymes.[1][3] Its efficacy in reducing inflammation and pain is directly linked to the decreased production of pro-inflammatory prostaglandins.[3] Understanding the quantitative aspects of its COX inhibition and the experimental methodologies used to assess its activity is crucial for researchers and drug development professionals in the field of anti-inflammatory therapeutics. The provided data, protocols, and visualizations offer a comprehensive technical overview of this compound's core mechanism of action. Further research into more selective COX-2 inhibitors continues to be an important area of investigation to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. physiciansweekly.com [physiciansweekly.com]
- 6. elkbiotech.com [elkbiotech.com]
- 7. The effect of aspirin and nonsteroidal anti-inflammatory drugs on prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin synthesis can be inhibited locally by infusion of NSAIDS through microdialysis catheters in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isoenzyme-specific cyclooxygenase inhibitors: a whole cell assay system using the human erythroleukemic cell line HEL and the human monocytic cell line Mono Mac 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. interchim.fr [interchim.fr]
A Comparative Analysis of the Pharmacological Properties of Diclofenac Sodium and Potassium Salts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the core pharmacological differences between the sodium and potassium salts of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). This document delves into the physicochemical properties, pharmacokinetics, and pharmacodynamics of each salt form, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts to inform research and drug development efforts.
Introduction: The Significance of the Salt Form
This compound is a potent inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins and exerting its anti-inflammatory, analgesic, and antipyretic effects. While the active pharmaceutical ingredient (API), the this compound anion, is the same, the selection of the counter-ion—sodium or potassium—significantly influences the drug product's performance, primarily through differences in solubility and subsequent absorption kinetics. These differences are critical in tailoring therapeutic applications, with the potassium salt generally favored for acute pain management due to its rapid onset, and the sodium salt often formulated for sustained release in chronic inflammatory conditions.
Physicochemical Properties
The fundamental difference between this compound sodium and this compound potassium lies in their solubility. This compound potassium is more soluble in water than this compound sodium.[1] This property is a key determinant of the dissolution rate of the drug product and, consequently, the speed of absorption in the gastrointestinal tract.
Pharmacodynamics: A Shared Mechanism of Action
Both this compound sodium and this compound potassium exert their therapeutic effects through the same primary mechanism: the inhibition of the COX-1 and COX-2 isoenzymes. This non-selective inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Pharmacokinetics: The Differentiating Factor
The most significant pharmacological differences between this compound sodium and potassium are observed in their pharmacokinetic profiles, particularly the rate of absorption. This is largely influenced by the formulation of the final drug product, with this compound potassium typically formulated for immediate release and this compound sodium often in enteric-coated, delayed-release forms.
Absorption
This compound potassium's higher solubility leads to faster dissolution and absorption, resulting in a more rapid attainment of peak plasma concentrations (Cmax) at an earlier time (Tmax).[2] This rapid onset of action makes it particularly suitable for the management of acute pain.[2]
Conversely, this compound sodium is commonly formulated in enteric-coated tablets to protect the stomach from the local effects of the drug and to delay release until the tablet reaches the higher pH of the small intestine. This results in a delayed Tmax compared to immediate-release potassium formulations.[2]
The following table summarizes pharmacokinetic parameters from various human studies. It is important to note that these values are from different studies and are not from a single head-to-head comparative trial of oral this compound sodium and potassium, hence direct comparison should be made with caution.
| Parameter | This compound Potassium (Immediate-Release) | This compound Sodium (Enteric-Coated) | Reference |
| Tmax (Time to Peak Plasma Concentration) | 0.45 - 1.0 hours | 2.3 hours | [3][4] |
| Cmax (Peak Plasma Concentration) | Varies with formulation and dose | Varies with formulation and dose | |
| AUC (Area Under the Curve) | Similar total exposure for equivalent doses | Similar total exposure for equivalent doses | [5] |
| Absolute Bioavailability | ~63-65% (for low doses) | Not directly compared in the same study | [6] |
A study directly comparing a this compound potassium oral solution to an immediate-release tablet highlights the impact of formulation on absorption kinetics even within the same salt form.
| Parameter (Fasting) | This compound Potassium Oral Solution (50 mg) | This compound Potassium Tablet (50 mg) | Reference |
| Median Tmax | 0.17 hours | 1.25 hours | [5] |
| Mean Cmax (ng/mL) | 506 ± 305 | 835 ± 449 | [5] |
This data demonstrates that the oral solution leads to a significantly faster absorption compared to the tablet formulation.[5]
Experimental Protocols
Bioavailability and Pharmacokinetic Study Protocol
A typical experimental design to compare the bioavailability and pharmacokinetics of different this compound formulations would involve a randomized, open-label, crossover study in healthy adult volunteers.
-
Study Design: A randomized, two-way crossover design with a washout period of at least one week between treatments.
-
Subjects: Healthy adult male and female volunteers.
-
Drug Administration: A single oral dose of the test and reference formulations of this compound (e.g., 50 mg) administered with a standardized volume of water after an overnight fast.
-
Blood Sampling: Venous blood samples are collected at pre-determined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours post-dose).
-
Plasma Analysis: Plasma is separated by centrifugation and stored at -20°C or lower until analysis. This compound concentrations in plasma are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometry (MS) detection.
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental methods: Cmax, Tmax, area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and area under the plasma concentration-time curve from time zero to infinity (AUC0-∞).
HPLC Method for this compound in Human Plasma
-
Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), delivered isocratically.
-
Sample Preparation: Protein precipitation of plasma samples using an organic solvent (e.g., acetonitrile or methanol), followed by centrifugation. The supernatant is then injected into the HPLC system.
-
Detection: UV detection at a wavelength of approximately 276-282 nm.
-
Quantification: Quantification is performed by comparing the peak area of this compound in the sample to a standard curve prepared with known concentrations of this compound in blank plasma.
Clinical Implications and Conclusion
The choice between this compound sodium and potassium is a clear example of how salt selection and formulation can be strategically employed to optimize therapeutic outcomes. This compound potassium, with its rapid absorption and onset of action, is the preferred choice for acute pain conditions where immediate relief is paramount. In contrast, this compound sodium, particularly in its enteric-coated formulations, provides a delayed and sustained release profile, making it more suitable for the management of chronic inflammatory diseases such as osteoarthritis and rheumatoid arthritis.
For drug development professionals, this comparative analysis underscores the importance of considering the physicochemical properties of different salt forms and their impact on the pharmacokinetic profile of a drug. The methodologies outlined provide a framework for the preclinical and clinical assessment of different formulations to establish their bioequivalence and to tailor drug products to specific therapeutic needs. Future research could focus on novel formulations that combine the rapid onset of the potassium salt with a sustained-release profile, potentially offering a more comprehensive pain management solution.
References
- 1. jppres.com [jppres.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Pharmacokinetic comparison of an oral this compound potassium liquid-filled soft gelatin capsule with a this compound potassium tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Differential pharmacokinetics of this compound potassium for oral solution vs immediate-release tablets from a randomized trial: effect of fed and fasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability of this compound potassium at low doses - PMC [pmc.ncbi.nlm.nih.gov]
Diclofenac's Antagonistic Effect on the Thromboxane-Prostanoid Receptor: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diclofenac, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), is primarily recognized for its non-selective inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis. However, emerging evidence has illuminated a distinct and significant mechanism of action: the competitive antagonism of the thromboxane-prostanoid (TP) receptor.[1][2][3] This whitepaper provides an in-depth technical guide on this facet of this compound's pharmacology. It consolidates quantitative data on its antagonistic potency, details the experimental protocols used to elucidate this activity, and visualizes the pertinent signaling pathways and experimental workflows. This information is critical for researchers and professionals in drug development seeking a comprehensive understanding of this compound's molecular interactions beyond COX inhibition, which may have implications for its therapeutic efficacy and cardiovascular safety profile.
Introduction: Beyond Cyclooxygenase Inhibition
The canonical mechanism of action for this compound involves the inhibition of COX-1 and COX-2, thereby reducing the production of prostaglandins and thromboxanes, key mediators of inflammation and pain.[4] However, studies have revealed that this compound exhibits a pharmacological profile that distinguishes it from other NSAIDs.[1] A pivotal discovery has been its ability to act as a competitive antagonist at the TP receptor, the receptor for thromboxane A2 (TXA2).[1][5] This antagonistic action is independent of its COX-inhibitory effects and occurs at concentrations that are clinically relevant.[1] This dual mechanism of action suggests a more complex pharmacological profile for this compound than previously understood and may contribute to its overall therapeutic and adverse effect profile.
Quantitative Analysis of this compound's TP Receptor Antagonism
The antagonistic potency of this compound at the TP receptor has been quantified in various experimental systems. The following tables summarize the key quantitative data, providing a clear comparison of its effects in different biological contexts.
Table 1: Functional Antagonism of this compound at the Thromboxane-Prostanoid Receptor
| Parameter | Agonist | Experimental System | Value | Reference |
| pA2 | U-46619 (TXA2 mimetic) | Guinea Pig Aortic Rings | 6.33 ± 0.11 | [1] |
| pA2 | U-46619 (TXA2 mimetic) | Human Platelet Aggregation | 4.97 ± 0.09 | [1] |
| Schild Slope | U-46619 (TXA2 mimetic) | Human Platelet Aggregation | 1.6 | [1] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. A Schild slope of 1 is indicative of simple competitive antagonism; a deviation from 1, as seen in human platelets, may suggest a more complex interaction.
Table 2: Inhibition of Thromboxane Biosynthesis by this compound
| Parameter | Experimental System | Value | Reference |
| EC50 (Single Dose) | Ex vivo whole blood TXB2 generation | 37.50 ± 29.64 ng/mL | [6] |
| EC50 (Steady State) | Ex vivo whole blood TXB2 generation | 87.07 ± 55.24 ng/mL | [6] |
The EC50 is the concentration of a drug that gives half-maximal response. In this context, it represents the concentration of this compound required to inhibit 50% of thromboxane B2 (a stable metabolite of TXA2) generation.
Signaling Pathways of the Thromboxane-Prostanoid Receptor
The TP receptor is a G-protein coupled receptor (GPCR) that, upon activation by agonists like thromboxane A2, initiates a cascade of intracellular signaling events. This compound, by acting as a competitive antagonist, blocks the initiation of this cascade. The primary signaling pathway is depicted below.
References
- 1. Antagonism of thromboxane receptors by this compound and lumiracoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of thromboxane receptors by this compound and lumiracoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of inhibitory effects of meloxicam and this compound on human thromboxane biosynthesis after single doses and at steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Complex Interplay: A Technical Guide to Diclofenac's Impact on Arachidonic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted influence of the non-steroidal anti-inflammatory drug (NSAID) diclofenac on the intricate cascade of arachidonic acid metabolism. By providing a comprehensive overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual pathway representations, this document serves as a critical resource for professionals engaged in inflammation research and drug development.
Core Mechanism of Action: Dual Inhibition of Cyclooxygenase Isoforms
This compound, a widely prescribed NSAID, exerts its primary anti-inflammatory, analgesic, and antipyretic effects through the inhibition of the cyclooxygenase (COX) enzymes.[1][2][3] These enzymes, existing as two main isoforms, COX-1 and COX-2, are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4][5] this compound is known to inhibit both COX-1 and COX-2.[1][5] While sometimes described as having relative equipotency, other evidence suggests a degree of preference for COX-2.[1][5] The inhibition of COX-2 is largely responsible for the therapeutic anti-inflammatory effects, while the concurrent inhibition of the constitutively expressed COX-1, which is involved in physiological functions like maintaining the gastrointestinal mucosa, can contribute to potential side effects.[3][5]
Quantitative Analysis of this compound's Inhibitory Effects
The inhibitory potency of this compound against COX-1 and COX-2 has been quantified in various in vitro assay systems. The half-maximal inhibitory concentration (IC50) values are a standard measure of a drug's efficacy in inhibiting a specific biological or biochemical function. It is important to note that these values can vary depending on the experimental setup, such as the use of purified enzymes, whole blood assays, or specific cell types.
| Compound | Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | Human Whole Blood Assay | 0.076 | 0.026 | 2.9 |
| This compound | Human Articular Chondrocytes | 0.611 | 0.63 | ~1 |
| This compound | Purified Enzyme Assay | 0.0206 ± 0.0037 | 0.103 ± 0.005 | 0.2 |
| This compound Acyl Glucuronide | Purified Enzyme Assay | 0.620 ± 0.105 | 2.91 ± 0.36 | 0.21 |
Data sourced from multiple studies to illustrate the variability in measured IC50 values.[5][6]
Beyond Cyclooxygenase: Impact on the Lipoxygenase Pathway
The pharmacological activity of this compound extends beyond the direct inhibition of COX enzymes.[1] Evidence suggests that this compound can also modulate the lipoxygenase (LOX) pathway, which is responsible for the synthesis of leukotrienes, another class of potent pro-inflammatory mediators derived from arachidonic acid.[7][8] However, the mechanism of this modulation appears to be indirect. Instead of directly inhibiting LOX enzymes, this compound is thought to reduce the intracellular availability of the substrate, arachidonic acid.[8][9] Studies suggest that this compound enhances the reincorporation of free arachidonic acid into triglycerides, thereby limiting its availability for both the COX and LOX pathways.[8][10] This dual effect on both prostaglandin and leukotriene synthesis may contribute to the high potency of this compound.[7][8]
Visualizing the Molecular Pathways
To elucidate the complex interactions of this compound within the arachidonic acid cascade, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.
References
- 1. This compound: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Effect of this compound sodium on the arachidonic acid cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of this compound sodium on arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An alternate mechanism for regulation of leukotriene production in leukocytes: studies with an anti-inflammatory drug, sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Diclofenac activation of the nitric oxide-cGMP pathway
An In-depth Technical Guide on the Core of Diclofenac Activation of the Nitric Oxide-cGMP Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), is primarily recognized for its inhibition of cyclooxygenase (COX) enzymes. However, a significant body of research reveals a complementary and distinct mechanism of action involving the activation of the L-arginine-nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway.[1][2][3] This pathway plays a crucial role in the peripheral analgesic effects of this compound.[1][4][] This technical guide provides a detailed exploration of this signaling cascade, presenting the core pathway, quantitative data from relevant studies, detailed experimental protocols for its investigation, and a discussion of its implications for drug development.
Core Signaling Pathway
The antinociceptive effect of this compound, independent of COX inhibition, is mediated through the sequential activation of the NO-cGMP pathway, which ultimately leads to the opening of potassium (K+) channels.[4][6] This results in neuronal hyperpolarization, reducing the excitability of peripheral pain receptors.
The proposed signaling cascade is as follows:
-
This compound Stimulates Nitric Oxide Synthase (NOS): this compound activates NOS, the enzyme responsible for synthesizing NO from the amino acid L-arginine.[1][4]
-
Nitric Oxide (NO) Production: The activated NOS catalyzes the production of NO.
-
Soluble Guanylate Cyclase (sGC) Activation: NO, a gaseous signaling molecule, diffuses and binds to the heme moiety of soluble guanylate cyclase, activating the enzyme.[4]
-
Cyclic GMP (cGMP) Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4]
-
Potassium Channel Opening: The subsequent increase in intracellular cGMP levels leads to the opening of ATP-sensitive potassium (KATP) channels.[4][]
-
Neuronal Hyperpolarization: The efflux of K+ ions from the neuron causes hyperpolarization of the cell membrane, making it less responsive to painful stimuli and thus producing an analgesic effect.
Caption: this compound signaling via the NO-cGMP-K+ channel pathway.
Quantitative Data Presentation
The activation of this pathway has been quantified in various experimental models. The table below summarizes representative findings. The antinociceptive effects are often measured using models like the formalin test, where a reduction in flinching or licking behavior indicates analgesia.
| Experimental Model | Drug Administered (Dose) | Measured Effect | Reversal Agent | % Reversal of Antinociceptive Effect | Reference |
| Rat Formalin Test | This compound (peripheral) | Antinociception | L-NAME (NOS inhibitor) | ~ 85% | [4] |
| Rat Formalin Test | This compound (peripheral) | Antinociception | ODQ (sGC inhibitor) | ~ 90% | [4] |
| Rat Formalin Test | This compound (peripheral) | Antinociception | Glibenclamide (KATP blocker) | ~ 80% | [4] |
| Rat Formalin Test | Indomethacin (peripheral) | Antinociception | L-NAME (NOS inhibitor) | No significant reversal | [4] |
Table 1: Summary of quantitative data demonstrating the involvement of the NO-cGMP pathway in this compound's peripheral antinociceptive effect. Note the contrast with indomethacin, another NSAID, which does not appear to utilize this pathway.[4]
Experimental Protocols
Investigating this compound's effect on the NO-cGMP pathway requires specific assays to measure the activity of key enzymes and the concentration of second messengers.
Protocol: Measurement of Nitric Oxide Synthase (NOS) Activity
This protocol is based on the conversion of radiolabeled L-arginine to L-citrulline by NOS. The amount of radioactive L-citrulline produced is directly proportional to NOS activity.
Caption: Experimental workflow for a radioactive NOS activity assay.
Methodology:
-
Tissue/Cell Lysate Preparation: Homogenize fresh tissue or harvested cells in an ice-cold buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 1 mM EGTA). Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The resulting supernatant is the enzyme source.[7]
-
Reaction Setup: In a microcentrifuge tube, combine the cell/tissue extract with a reaction mixture containing reaction buffer, NADPH, other necessary cofactors (like FAD, FMN, and tetrahydrobiopterin), and radiolabeled [3H]L-arginine.[7]
-
Treatment: Add this compound (experimental group) or vehicle (control group) to the reaction tubes.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes), allowing the conversion of L-arginine to L-citrulline.[7]
-
Termination: Stop the reaction by adding an ice-cold stop buffer.
-
Separation: Apply the reaction mixture to a cation-exchange resin column. The positively charged [3H]L-arginine will bind to the resin, while the neutral [3H]L-citrulline will pass through.
-
Quantification: Collect the eluate and measure the amount of [3H]L-citrulline using a liquid scintillation counter. NOS activity is calculated based on the amount of radioactive citrulline formed per unit of time per milligram of protein.
Protocol: Measurement of cGMP Levels
This protocol describes the use of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify cGMP concentrations in cell lysates after treatment with this compound.
Caption: Workflow for quantifying cGMP levels using a competitive ELISA.
Methodology:
-
Cell Treatment and Lysis: Culture appropriate cells (e.g., neuronal cells) and treat them with various concentrations of this compound or a vehicle control for a specified time. Aspirate the medium and lyse the cells using 0.1 M HCl to stop phosphodiesterase (PDE) activity, which degrades cGMP.[8]
-
Sample Preparation: Centrifuge the lysate to pellet cellular debris. The supernatant contains the cGMP to be measured.[8]
-
ELISA Procedure (Competitive):
-
Add samples and cGMP standards to the wells of a microplate pre-coated with anti-cGMP antibodies.
-
Add a fixed amount of horseradish peroxidase (HRP)-labeled cGMP to each well. This will compete with the cGMP in the sample/standard for binding to the antibody.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove any unbound cGMP and HRP-cGMP.
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme bound to the plate will catalyze a color change.
-
-
Data Analysis: Stop the reaction and measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the amount of cGMP in the sample. Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve.[8]
Implications for Drug Development
The elucidation of the NO-cGMP pathway as a mechanism for this compound's action carries significant implications:
-
Novel Drug Targets: This pathway offers new targets for the development of non-COX-inhibiting analgesics, potentially avoiding the gastrointestinal and cardiovascular side effects associated with traditional NSAIDs.[1]
-
Synergistic Therapies: Understanding this pathway allows for the rational design of combination therapies. For instance, combining this compound with a phosphodiesterase inhibitor (which prevents cGMP degradation) could potentiate its analgesic effects.[9]
-
Explaining Efficacy: This mechanism helps explain why this compound is effective in certain pain conditions where prostaglandin inhibition alone may not be sufficient.[2][3] Further research is needed to fully ascertain how these proposed pathways translate into clinical benefits.[2]
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The NO-cGMP-K+ channel pathway participates in the antinociceptive effect of this compound, but not of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic interaction and activation of the opioid receptor-NO–cGMP–K+ channel pathway on peripheral antinociception induced by the α-Bisabolol-diclofenac combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
The Repurposed Role of Diclofenac in Oncology: A Technical Guide to Novel Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), is gaining significant attention in oncology for its potential as a repurposed anti-cancer agent.[1][2][3] Traditionally used for its analgesic and anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, emerging evidence reveals that this compound's anti-neoplastic effects extend far beyond this primary mechanism.[4][5] This technical guide provides an in-depth exploration of the novel therapeutic targets of this compound in cancer research, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex signaling pathways to support further investigation and drug development in this promising area.
Core Anti-Cancer Mechanisms of this compound
This compound exerts its anti-cancer effects through a multi-targeted approach, influencing tumor cell proliferation, apoptosis, angiogenesis, and the tumor microenvironment through both COX-dependent and COX-independent pathways.[6]
COX-Independent Mechanisms
Recent research highlights several critical COX-independent pathways targeted by this compound:
-
MYC Suppression and Metabolic Reprogramming: this compound has been shown to significantly reduce the expression of the MYC oncogene, a key regulator of cell growth and metabolism.[6][7] This leads to decreased glucose uptake and lactate secretion by tumor cells.[7] By inhibiting lactate transport, this compound causes intracellular lactate accumulation, which can impair cellular proliferation.[7][8] This dual-action of targeting both MYC and glycolysis presents a promising strategy against various cancers.[7]
-
Induction of Apoptosis and Cell Cycle Arrest: this compound can induce apoptosis through multiple pathways, including the intrinsic mitochondrial pathway and the death ligand-mediated pathway.[4][6] It can also trigger cell cycle arrest, often at the G2/M checkpoint, by upregulating cell cycle inhibitors like p21 and p27 and downregulating proliferation inducers such as E2F1 and cyclin D1.[4][8]
-
Microtubule Destabilization and Autophagy Flux Inhibition: Studies have demonstrated that this compound can destabilize microtubules, leading to mitotic arrest.[9][10] This disruption of the microtubule network also impairs autophagy flux, an essential process for cancer cell survival, by inhibiting the movement of phagophores and the fusion of autophagosomes with lysosomes.[9][10][11] This ultimately leads to increased reactive oxygen species (ROS) and apoptotic cell death.[9][11]
-
Wnt/β-catenin Signaling: this compound has been found to interfere with the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and survival.[4][12]
COX-Dependent Mechanisms and Immunomodulation
This compound's primary role as a COX inhibitor also contributes significantly to its anti-cancer properties. By inhibiting COX-2, this compound reduces the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and immunosuppression in the tumor microenvironment.[1] This leads to:
-
Reduced Angiogenesis: Inhibition of PGE2 synthesis contributes to a decrease in vascular endothelial growth factor (VEGF), a potent driver of tumor angiogenesis.[1][13][14]
-
Enhanced Anti-Tumor Immunity: High levels of PGE2 in the tumor microenvironment suppress the activity of immune cells.[1] By reducing PGE2, this compound can enhance the anti-tumor immune response, making it a promising candidate for combination therapy with immunotherapies like checkpoint inhibitors.[1][2][3][15] Clinical trials are currently underway to explore the synergistic effects of this compound with PD-1 inhibitors in metastatic melanoma and non-small cell lung cancer.[15][16][17]
Quantitative Data on this compound's Anti-Cancer Activity
The following tables summarize key quantitative data from various in vitro and in vivo studies, demonstrating the anti-cancer efficacy of this compound across different cancer types.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | 55 | [1] |
| SW480 | Colon Cancer | 37 | [1] |
| DLD-1 | Colon Cancer | 170 | [1] |
| HeLa | Cervical Cancer | 170 (mitotic arrest) | [9][10] |
| HeLa | Cervical Cancer | 200 (cell death) | [9][10] |
| HEY | Ovarian Cancer | 50 | [1] |
| OVCAR5 | Ovarian Cancer | 50 | [1] |
| UCI-101 | Ovarian Cancer | 250 | [1] |
| MelIm | Melanoma | ~400 | [7] |
| AKR | Esophageal Squamous Cell Carcinoma | 126 | [18] |
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines.
| Cancer Model | Treatment | Tumor Growth Inhibition | Reference |
| Implanted Fibrosarcoma (Rat) | This compound | Reduced growth rate | [1] |
| Implanted Colon-26 Adenocarcinoma (Mouse) | Topical this compound with Hyaluronan (6 mg/kg) | Retarded and then stopped tumor growth | [1] |
| Ovarian Cancer Xenograft (Mouse) | This compound (18 mg/kg, intraperitoneally, twice a week for 4 weeks) | 33% reduction compared to control | [1] |
| Pancreatic Cancer (PANC02 orthotopic model, Mouse) | This compound (30 mg/kg/day for 11 days) | 60% reduction in tumor weight | [13][14] |
| Esophageal Squamous Cell Carcinoma Xenograft (Mouse) | This compound | Significantly reduced tumor growth and weight | [18] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound.
Signaling Pathways Targeted by this compound
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in cancer cells.
References
- 1. Repurposing Drugs in Oncology (ReDO)—this compound as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncology-central.com [oncology-central.com]
- 3. oncologynews.com.au [oncologynews.com.au]
- 4. mdpi.com [mdpi.com]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. New Aspects of an Old Drug – this compound Targets MYC and Glucose Metabolism in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing Drugs as Expanding Cancer Treatment Palette: this compound | Integrative Holistic Cancer Therapy, Houston, Texas [i2b.us]
- 9. This compound: A Nonsteroidal Anti-Inflammatory Drug Inducing Cancer Cell Death by Inhibiting Microtubule Polymerization and Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: A Nonsteroidal Anti-Inflammatory Drug Inducing Cancer Cell Death by Inhibiting Microtubule Polymerization and Autophagy Flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Development and Challenges of this compound-Based Novel Therapeutics: Targeting Cancer and Complex Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cris.huji.ac.il [cris.huji.ac.il]
- 14. This compound Inhibits Tumor Growth in a Murine Model of Pancreatic Cancer by Modulation of VEGF Levels and Arginase Activity | PLOS One [journals.plos.org]
- 15. This compound + Immunotherapy for Lung Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 16. clinicaltrials.eu [clinicaltrials.eu]
- 17. Facebook [cancer.gov]
- 18. This compound exhibits cytotoxic activity associated with metabolic alterations and p53 induction in ESCC cell lines and decreases ESCC tumor burden in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Diclofenac's Therapeutic Potential in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss and debilitating clinical symptoms. A growing body of evidence implicates neuroinflammation as a critical driver of the pathological cascade in these disorders. This has spurred investigation into the therapeutic potential of anti-inflammatory agents. Among them, the non-steroidal anti-inflammatory drug (NSAID) diclofenac has emerged as a promising candidate. Preclinical and observational studies suggest that this compound may offer neuroprotective benefits through multifaceted mechanisms extending beyond conventional cyclooxygenase (COX) inhibition. This technical guide synthesizes the current evidence for this compound's potential in neurodegenerative disease models, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to inform future research and drug development efforts.
This compound in Alzheimer's Disease (AD) Models
Epidemiological and preclinical evidence suggests a protective role for this compound in Alzheimer's disease. Retrospective cohort studies have found a significantly lower frequency of AD in patients treated with this compound compared to other NSAIDs.[1][2][3][4][5] In animal and cell models, this compound has been shown to mitigate AD-related pathology by inhibiting the release of pro-inflammatory mediators from microglia.[1][2] Its neuroprotective mechanisms are believed to involve inhibition of COX enzymes, modulation of the NLRP3 inflammasome, and potential interference with amyloid-β (Aβ) processing and aggregation.[1][6][7]
Data Presentation: Efficacy of this compound in AD Models
The following table summarizes key quantitative findings from studies investigating this compound in the context of Alzheimer's disease.
| Study Type | Model/Population | Key Finding | Quantitative Metric (vs. Naproxen) | Reference |
| Retrospective Cohort Study | US Veterans (n=1,431 on this compound) | Significantly lower frequency of AD diagnosis in patients exposed to this compound. | Hazard Ratio (HR): 0.25 (p < 0.01) | [5][8] |
| Observational Study | ADNI Cohort (n=1,619) | This compound use was associated with a slower rate of cognitive decline. Other common NSAIDs showed no significant effect. | Slower decline on MMSE & ADAS-Cog scales | [9][10] |
| In Vitro Study | Immortalized Mouse Macrophages | Modest but significant reduction in Interleukin-1β (IL-1β) release. | Statistically significant reduction | [8] |
| In Vivo Study | AD-Transgenic Mice (APP/PS1, TauP301L) | Treatment with closely related fenamate NSAIDs decreased IL-1β expression and microglial activation to levels seen in wild-type mice. | Reduction in neuroinflammation markers | [8] |
Experimental Protocols
2.2.1 In Vitro Model: Inhibition of Microglial Activation
This protocol describes a common method for assessing the anti-neuroinflammatory effects of this compound on microglial cells.[11]
-
Cell Culture: Culture a murine or human microglial cell line (e.g., BV-2 or HMC3) in appropriate media until confluent.
-
Plating: Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the microglial cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 1-2 hours.
-
Inflammatory Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS; 100 ng/mL) to the wells (except for the unstimulated control group).
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Assessment of Inflammatory Markers:
-
Nitric Oxide (NO): Measure nitrite accumulation in the culture supernatant using the Griess reagent assay.
-
Pro-inflammatory Cytokines (TNF-α, IL-1β): Quantify cytokine levels in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression: Extract RNA from the cells and perform qRT-PCR to measure the expression of genes such as Nos2, Tnf, and Il1b.
-
2.2.2 In Vivo Model: AD Mouse Model
This protocol outlines a general procedure for evaluating this compound in a transgenic mouse model of Alzheimer's disease, such as the APP/PS1 model.[8]
-
Animal Model: Use APP/PS1 transgenic mice, which develop age-dependent Aβ plaques and neuroinflammation. Use age-matched wild-type littermates as controls.
-
Drug Administration: At an appropriate age (e.g., 6 months), begin daily administration of this compound (e.g., 20 mg/kg) or vehicle control via oral gavage or intraperitoneal injection.
-
Treatment Duration: Continue treatment for a period of 1 to 3 months.
-
Behavioral Testing: In the final weeks of treatment, perform a battery of cognitive tests, such as the Morris Water Maze or Y-maze, to assess spatial learning and memory.
-
Sample Collection: At the end of the study, euthanize the animals and perfuse with saline. Collect brain tissue for analysis.
-
Biochemical and Histological Analysis:
-
Aβ Plaque Load: Perform immunohistochemistry or Thioflavin S staining on brain sections to quantify Aβ plaque burden.
-
Microgliosis/Astrocytosis: Use antibodies against Iba1 (microglia) and GFAP (astrocytes) to assess glial activation around plaques.
-
Cytokine Levels: Homogenize brain tissue to measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) via ELISA or multiplex assay.
-
Visualizations: Pathways and Workflows in AD Research
Caption: Proposed neuroprotective mechanisms of this compound in Alzheimer's Disease.
Caption: Experimental workflow for testing this compound in an AD mouse model.
This compound in Parkinson's Disease (PD) Models
Research into this compound for Parkinson's disease has primarily focused on non-motor symptoms, such as depression, which are significant contributors to the disease burden. Studies using a chlorpromazine (CPZ)-induced rat model of PD have demonstrated that this compound can produce antidepressant-like effects.[12][13][14] These effects are linked to the drug's anti-inflammatory properties, specifically its ability to inhibit inflammatory mediators like TNF-α and IL-1β in the brain.[12][14]
Data Presentation: Behavioral Effects of this compound in a PD Rat Model
The table below presents quantitative outcomes from behavioral tests in a chlorpromazine (CPZ)-induced Parkinson's rat model.
| Behavioral Test | Parameter | CPZ Group (Negative Control) vs. Control | This compound (20mg/kg) Group vs. CPZ Group | Standard (L-dopa/carbidopa) vs. CPZ Group | Reference |
| Open Field Test | Squares Crossed | Significant Decrease | Significant Increase (p < 0.001) | Significant Increase (p < 0.001) | [13] |
| Time in Center | Significant Decrease | Significant Increase | Significant Increase | [13] | |
| Cage Crossing | Number of Crossings | Significant Decrease | Highly Significant Increase (p < 0.001) | Highly Significant Increase (p < 0.001) | [13] |
| Forced Swim Test | Immobility Time | Significant Increase | Significant Decrease | Significant Decrease | [12][13] |
| Swimming/Climbing Time | Moderately Significant Decrease (p < 0.01) | Highly Significant Increase (p < 0.001) | Highly Significant Increase (p < 0.001) | [12][14] |
Experimental Protocol: Chlorpromazine-Induced PD Rat Model
This protocol details the methodology used to induce Parkinson-like symptoms (motor and non-motor) in rats and to test the efficacy of this compound.[13]
-
Animals: Use adult male Wistar albino rats (150-200g). Divide them into at least four groups: Control (vehicle only), Negative Control (CPZ + vehicle), this compound-treated (CPZ + this compound), and Standard-treated (CPZ + L-dopa/carbidopa).
-
Induction of PD Model: Administer chlorpromazine (CPZ) at a dose of 3 mg/kg/day via intraperitoneal (i.p.) injection to all groups except the control group. Continue for 21 consecutive days.
-
Drug Treatment: Thirty minutes after each CPZ injection, administer the respective treatments:
-
This compound Group: this compound at 20 mg/kg/day, orally (p.o.).
-
Standard Group: L-dopa/carbidopa at 30 mg/kg/day, p.o.
-
Control/Negative Control Groups: Corresponding vehicle, p.o.
-
-
Behavioral Assessment: Conduct behavioral tests at baseline and on specific days (e.g., day 10 and day 21) of the treatment period.
-
Open Field Test: Place the rat in the center of an open arena marked with squares. Record the number of squares crossed, grooming duration, and time spent in the center over a 10-minute period to assess locomotor activity and anxiety.
-
Forced Swim Test: Place the rat in a cylinder of water from which it cannot escape. Record the total duration of immobility over a 5-minute test period. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Cage Crossing Test: Place the rat in a specialized cage and count the number of crossings from one side to the other over a set time to measure exploratory and locomotor activity.
-
Visualizations: Pathways and Workflows in PD Research
Caption: Proposed mechanism for this compound's antidepressant effect in a PD model.
References
- 1. researchgate.net [researchgate.net]
- 2. Microglia as a cellular target of this compound therapy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microglia as a cellular target of this compound therapy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound reduces the risk of Alzheimer's disease: a pilot analysis of NSAIDs in two US veteran populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Challenges of this compound-Based Novel Therapeutics: Targeting Cancer and Complex Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound reduces the risk of Alzheimer’s disease: a pilot analysis of NSAIDs in two US veteran populations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound slows memory decline in Alzheimer's Disease [speciality.medicaldialogues.in]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. Antidepressant Effect of this compound against Experimental Parkinsonâs Rat Model [pubs.sciepub.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. sciepub.com [sciepub.com]
The Dual Threat: Unveiling the Antiviral and Antibacterial Applications of Diclofenac
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Diclofenac, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), is well-established for its analgesic and anti-inflammatory properties. Beyond its conventional use, a growing body of evidence illuminates its potential as a multifaceted antimicrobial agent, exhibiting both antiviral and antibacterial activities. This technical guide provides an in-depth exploration of the current understanding of this compound's antimicrobial applications, intended for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols for assessing its efficacy, and visualizes the underlying molecular pathways.
Antibacterial Applications of this compound
This compound has demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to several mechanisms, with the primary mode of action being the inhibition of bacterial DNA synthesis. Furthermore, this compound exhibits promising anti-biofilm capabilities and can act synergistically with conventional antibiotics, offering a potential strategy to combat antimicrobial resistance.
Quantitative Data: Antibacterial Efficacy
The antibacterial potency of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values of this compound against various bacterial species as reported in the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 125 | [1] |
| Enterococcus faecalis | Clinical Isolates | 400 - 800 | [2] |
| Escherichia coli | Resistant Strain | 25600 | [1] |
| Stenotrophomonas maltophilia | ATCC 13637 | 1000 | [3] |
| Stenotrophomonas maltophilia | Levofloxacin-Resistant Isolates | 800 - 1600 | [3] |
Table 2: Anti-Biofilm Activity of this compound
| Bacterial Species | Assay | This compound Concentration | Biofilm Inhibition (%) | Reference |
| Stenotrophomonas maltophilia | Crystal Violet Assay | Sub-MIC | 40.59 | [3] |
| Staphylococcus epidermidis | MTT Assay | 0.4 mM | 25.21 - 49.01 | [4] |
| Enterococcus faecalis | Crystal Violet Assay | ½ MIC | 87.5 | [2] |
Experimental Protocols: Assessing Antibacterial Activity
The MIC of this compound can be determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum, this compound sodium solution, resazurin dye (optional).
-
Procedure:
-
Prepare a stock solution of this compound sodium in an appropriate solvent (e.g., DMSO or methanol) and then dilute it in MHB to obtain the desired starting concentration.
-
Perform two-fold serial dilutions of the this compound solution in the wells of a 96-well plate containing MHB.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed. The addition of an indicator like resazurin can aid in the visualization of bacterial viability.
-
This assay quantifies the ability of this compound to inhibit biofilm formation.
-
Materials: 96-well flat-bottom microtiter plates, Tryptic Soy Broth (TSB) or other suitable growth medium, bacterial culture, this compound solution, 0.1% crystal violet solution, 30% acetic acid or 95% ethanol.
-
Procedure:
-
Add 100 µL of bacterial suspension (adjusted to a specific OD, e.g., 0.1 at 600 nm) to the wells of a microtiter plate.
-
Add 100 µL of this compound solution at various concentrations (typically sub-MIC) to the wells. Control wells should contain the bacterial suspension and the vehicle used to dissolve this compound.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, gently discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS).
-
Stain the adherent biofilms with 150 µL of 0.1% crystal violet for 15-20 minutes at room temperature.
-
Wash the wells with water to remove excess stain and allow them to air dry.
-
Solubilize the bound crystal violet with 200 µL of 30% acetic acid or 95% ethanol.
-
Measure the absorbance of the solubilized dye at a wavelength of 570-595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control.
-
Signaling Pathways and Mechanisms of Antibacterial Action
The primary antibacterial mechanism of this compound is the inhibition of bacterial DNA synthesis. This disruption of a fundamental cellular process leads to either bacteriostatic or bactericidal effects, depending on the bacterial species and drug concentration.
Caption: this compound inhibits bacterial growth by targeting DNA synthesis.
Antiviral Applications of this compound
The antiviral activity of this compound is an emerging area of research. While direct antiviral effects against a broad range of viruses are not as extensively documented as its antibacterial properties, evidence suggests that this compound can modulate host inflammatory responses to viral infections, thereby indirectly inhibiting viral replication and pathogenesis.
Quantitative Data: Antiviral Efficacy
Quantitative data on the direct antiviral activity of this compound, such as the 50% inhibitory concentration (IC50), is limited. However, one study has reported its in vitro activity against SARS-CoV-2.
Table 3: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | IC50 (µM) | Reference |
| SARS-CoV-2 | Vero E6 | 96.24 | [5] |
It is important to note that some studies have found no significant inhibitory activity of this compound against certain viruses, such as adenovirus serotypes Ad1, Ad5, Ad8, and Ad19, in vitro.[6]
Experimental Protocols: Assessing Antiviral Activity
Standard virological assays can be adapted to determine the IC50 of this compound against a specific virus. A common method is the plaque reduction assay or a yield reduction assay.
-
Materials: Susceptible host cell line, virus stock, this compound solution, cell culture medium, overlay medium (for plaque assay), reagents for viral quantification (e.g., TCID50 or qPCR).
-
Procedure (Plaque Reduction Assay):
-
Seed host cells in multi-well plates and grow to confluency.
-
Infect the cell monolayers with a known amount of virus for a specific adsorption period.
-
Remove the virus inoculum and overlay the cells with a semi-solid medium containing various concentrations of this compound.
-
Incubate the plates for a period sufficient for plaque formation.
-
Fix and stain the cells to visualize and count the plaques.
-
The IC50 is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
-
Signaling Pathways and Mechanisms of Antiviral Action
The antiviral effects of this compound are thought to be primarily mediated through its anti-inflammatory properties, which involve the modulation of key host signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are often exploited by viruses to facilitate their replication and to induce a pro-inflammatory state that can contribute to tissue damage. By inhibiting these pathways, this compound can create a less favorable environment for viral propagation.
The NF-κB signaling pathway is a central regulator of the inflammatory response. Many viruses activate this pathway to promote their replication and to induce the expression of pro-inflammatory cytokines. This compound has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[4]
Caption: this compound inhibits NF-κB activation, reducing pro-inflammatory gene expression.
Viruses can also activate MAPK signaling pathways (including ERK, JNK, and p38) to regulate various cellular processes that are beneficial for their replication.[7] While the direct effects of this compound on MAPK signaling in the context of viral infections are still under investigation, its ability to modulate these pathways as part of its broader anti-inflammatory action suggests a potential mechanism for its antiviral effects.
Conclusion and Future Directions
This compound exhibits significant antibacterial properties, with a clear mechanism of action and demonstrated efficacy against a range of pathogens, including drug-resistant strains. Its anti-biofilm activity further enhances its potential as an adjunctive therapeutic. The antiviral applications of this compound are less direct but hold promise, primarily through the modulation of host inflammatory responses.
For drug development professionals, the repurposing of this compound as an antimicrobial agent presents an attractive opportunity. Its well-established safety profile and pharmacokinetic properties provide a solid foundation for further investigation. Future research should focus on:
-
Expanding the scope of antiviral testing: Conducting comprehensive in vitro and in vivo studies to determine the IC50/EC50 values of this compound against a wider range of clinically relevant viruses.
-
Elucidating detailed mechanisms: Investigating the precise molecular interactions of this compound with bacterial and viral targets, as well as its detailed effects on host signaling pathways during infection.
-
Formulation and delivery: Developing novel formulations to enhance the targeted delivery and efficacy of this compound for specific infectious diseases.
-
Clinical trials: Designing and conducting well-controlled clinical trials to evaluate the efficacy of this compound as a standalone or adjunctive therapy for bacterial and viral infections in humans.
The exploration of this compound's antimicrobial properties opens a new frontier for this established drug, with the potential to contribute valuable new strategies to the ongoing battle against infectious diseases.
References
- 1. Assessment of this compound on herpes keratitis in rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances proinflammatory cytokine-induced nitric oxide production through NF-kappaB signaling in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bbrc.in [bbrc.in]
- 4. This compound Inhibits Phorbol Ester-Induced Gene Expression and Production of MUC5AC Mucin via Affecting Degradation of IkBα and Translocation of NF-kB p65 in NCI-H292 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA-Approved Drugs with Potent In Vitro Antiviral Activity against Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of topical nonsteroidal anti-inflammatory drugs on adenoviral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Diclofenac's Immunomodulatory Effects: A Technical Guide for Preclinical Research
Introduction
Diclofenac, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), is primarily known for its potent inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[1] However, a growing body of preclinical evidence reveals that this compound's therapeutic and potential adverse effects extend beyond COX inhibition, encompassing a complex array of immunomodulatory activities. This technical guide provides an in-depth overview of the preclinical findings on this compound's effects on the immune system, intended for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of this compound's immunomodulatory profile.
Effects on Innate Immunity
This compound significantly influences the key cellular players of the innate immune system, including neutrophils, macrophages, and dendritic cells.
Neutrophils
This compound has been shown to impair the migration and activation of neutrophils, a critical first line of defense in inflammation.
Quantitative Data:
| Parameter | Cell Type/Model | This compound Concentration | Effect | Reference |
| Directed Locomotion (Chemotaxis) | Human Polymorphonuclear Neutrophils (PMNs) | < 10 µg/mL | Dose-dependent reduction | [2] |
| Random Locomotion | Human PMNs | Not specified | Inhibition | [2] |
| Chemokinesis | Human PMNs | Not specified | Inhibition | [2] |
| Neutrophil Accumulation | Rat Achilles Tendon (in vivo) | 1 mg/kg bid | 59% decrease in the paratenon | [3] |
Experimental Protocol: Neutrophil Chemotaxis Assay (Agarose Technique)
This protocol is based on the methodology described for assessing the influence of this compound on neutrophil locomotion.[2]
-
Cell Preparation: Isolate human polymorphonuclear neutrophils (PMNs) from fresh venous blood using a standard density gradient centrifugation method. Resuspend the purified PMNs in a suitable culture medium.
-
Agarose Gel Preparation: Prepare a 1.2% agarose solution in a buffered salt solution. While the agarose is still molten, add this compound at the desired concentrations. Pour the agarose into petri dishes and allow it to solidify.
-
Well Cutting: Cut a series of three wells in the solidified agarose.
-
Cell and Chemoattractant Loading:
-
Place the PMN suspension in the central well.
-
Place a chemoattractant (e.g., C5a-activated serum, fMLP, or Klebsiella pneumoniae culture supernatant) in one of the outer wells.
-
Place control medium in the other outer well.
-
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a specified time (e.g., 2-3 hours).
-
Analysis: Measure the distance of neutrophil migration towards the chemoattractant and the control medium under a microscope. The difference between these distances represents the chemotactic response. Compare the migration distances in the presence and absence of this compound to determine its inhibitory effect.
Experimental Workflow: Neutrophil Chemotaxis Assay
Macrophages
This compound modulates several macrophage functions, including activation, migration, and differentiation. A key mechanism involves the inhibition of the Kv1.3 voltage-dependent potassium channel.[4]
Quantitative Data:
| Parameter | Cell Type/Model | This compound Concentration | Effect | Reference |
| Kv1.3 mRNA Expression | Human Macrophages | 1.5 µmol/L | >80% reduction | [5] |
| Kv1.3 mRNA Expression | Human Macrophages | 15 µmol/L | >90% reduction | [5] |
| Kv1.3 Protein Expression | Human Macrophages | 1.5 µmol/L | >10% reduction | [5] |
| Kv1.3 Protein Expression | Human Macrophages | 15 µmol/L | >60% reduction | [5] |
| iNOS Levels | Raw 264.7 cells | Not specified | Decrease | [4] |
| Macrophage Migration | LPS-stimulated Raw 264.7 cells | Pharmacological doses | Blocked | [4] |
| Macrophage Accumulation | Rat Achilles Tendon (in vivo) | 1 mg/kg bid | 35% decrease in the paratenon | [3] |
Experimental Protocol: Macrophage Migration Assay (Wound Healing Assay)
This protocol is a common method to assess cell migration in vitro.
-
Cell Culture: Culture Raw 264.7 macrophage cells in a multi-well plate until they form a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing different concentrations of this compound. Include a vehicle control. Some wells can be stimulated with lipopolysaccharide (LPS) to induce migration.
-
Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope equipped with a camera.
-
Analysis: Measure the area of the wound at each time point. The rate of wound closure is a measure of cell migration. Compare the wound closure rates in this compound-treated wells to control wells.
Signaling Pathway: this compound's Inhibition of Macrophage Activation
Dendritic Cells
This compound can inhibit the differentiation and maturation of dendritic cells (DCs), which are crucial for initiating adaptive immune responses.
Quantitative Data:
| Parameter | Cell Type | This compound Concentration | Effect (% of control) | Reference |
| CD80+ cells | 27OHChol-induced THP-1 | 5 µg/mL | 45.4% | [6] |
| CD80+ cells | 27OHChol-induced THP-1 | 10 µg/mL | 41.4% | [6] |
| CD80+ cells | 27OHChol-induced THP-1 | 25 µg/mL | 20.1% | [6] |
| CD83+ cells | 27OHChol-induced THP-1 | 5 µg/mL | 47.5% | [6] |
| CD83+ cells | 27OHChol-induced THP-1 | 10 µg/mL | 43.5% | [6] |
| CD83+ cells | 27OHChol-induced THP-1 | 25 µg/mL | 13.5% | [6] |
| CD88+ cells | 27OHChol-induced THP-1 | 5 µg/mL | 30.4% | [6] |
| CD88+ cells | 27OHChol-induced THP-1 | 10 µg/mL | 20.3% | [6] |
| CD88+ cells | 27OHChol-induced THP-1 | 25 µg/mL | 10.8% | [6] |
Experimental Protocol: Dendritic Cell Maturation Assay (Flow Cytometry)
This protocol outlines the steps to assess the effect of this compound on DC maturation markers.[6]
-
Cell Differentiation: Differentiate human monocytic THP-1 cells into mature dendritic cells (mDCs) by treating them with an inducing agent like 27-hydroxycholesterol (27OHChol).
-
This compound Treatment: Co-incubate the differentiating cells with various concentrations of this compound or a vehicle control.
-
Cell Staining: After the incubation period, harvest the cells and stain them with fluorescently labeled antibodies specific for DC maturation markers such as CD80, CD83, and CD88.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Gate on the live cell population and analyze the percentage of cells expressing each maturation marker, as well as the mean fluorescence intensity (MFI) of the positive populations.
-
Data Interpretation: Compare the expression levels of CD80, CD83, and CD88 in this compound-treated cells to the control cells to determine the inhibitory effect of this compound on DC maturation.
Effects on Adaptive Immunity
This compound also exerts effects on the adaptive immune system, primarily by modulating T-cell function.
T-Lymphocytes
This compound can impair T-cell activation and proliferation, partly through its inhibitory effect on the Kv1.3 potassium channel, which is crucial for T-cell function.[4]
Quantitative Data:
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| IL-2 Production | Stimulated Jurkat T-cells | Pharmacological doses | Blocked | [4] |
| Kv1.3 Expression | Activated T-lymphocytes | Not specified | Inhibited | [4] |
Experimental Protocol: T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)
This is a classic method to measure lymphocyte proliferation.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Cell Culture and Stimulation: Plate the PBMCs in a 96-well plate and stimulate them with a mitogen (e.g., phytohemagglutinin - PHA) or a specific antigen in the presence of various concentrations of this compound or a vehicle control.
-
[3H]-Thymidine Pulse: After a specific incubation period (e.g., 48-72 hours), add [3H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Cell Harvesting: Harvest the cells onto a filter mat using a cell harvester. The [3H]-thymidine incorporated into the DNA of proliferating cells will be captured on the filter.
-
Scintillation Counting: Measure the radioactivity on the filter mat using a liquid scintillation counter. The counts per minute (CPM) are proportional to the rate of T-cell proliferation.
-
Analysis: Compare the CPM values of this compound-treated wells to control wells to determine the effect on T-cell proliferation.
Effects on Inflammatory Mediators and Signaling Pathways
Beyond its direct effects on immune cells, this compound modulates the production of key inflammatory mediators and interferes with intracellular signaling cascades.
Cytokine and Prostaglandin Production
This compound is a potent inhibitor of prostaglandin E2 (PGE2) synthesis. It also affects the production of various cytokines, though its effects can be context-dependent.
Quantitative Data:
| Mediator | Cell Type/Model | IC50 / Effect | Reference |
| PGE2 | IL-1α-induced human synovial cells | 1.6 ± 0.02 nM | [7] |
| IL-6 | Unstimulated human articular chondrocytes | Significantly decreased at therapeutic concentrations | [8] |
| IL-6 | IL-1β-stimulated human articular chondrocytes | Significantly decreased at therapeutic concentrations | [8] |
| IL-8 | Human articular chondrocytes | No significant modification | [8] |
| Nitric Oxide (NO) | LPS-activated RAW 264.7 macrophages | IC50NO = 53.84 ± 2.25 µg/mL (48h) | [9] |
Experimental Protocol: Cytokine Measurement (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine concentrations in cell culture supernatants or biological fluids.[10]
-
Sample Collection: Culture immune cells (e.g., macrophages, PBMCs) with or without a stimulus (e.g., LPS) and in the presence of various concentrations of this compound. After incubation, collect the cell culture supernatants.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).
-
Block the plate to prevent non-specific binding.
-
Add standards and the collected supernatants to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the cytokine in the samples.
Signaling Pathway: Prostaglandin Synthesis and this compound Inhibition
References
- 1. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of this compound and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunomodulatory effects of this compound in leukocytes through the targeting of Kv1.3 voltage-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Challenges of this compound-Based Novel Therapeutics: Targeting Cancer and Complex Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugation of this compound with Novel Oleanolic Acid Derivatives Modulate Nrf2 and NF-κB Activity in Hepatic Cancer Cells and Normal Hepatocytes Leading to Enhancement of Its Therapeutic and Chemopreventive Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound enhances proinflammatory cytokine-induced phagocytosis of cultured microglia via nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dissertationhomework.com [dissertationhomework.com]
Methodological & Application
Application Notes: High-Performance Liquid Chromatography (HPLC) for the Quantification of Diclofenac
Introduction
Diclofenac is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) valued for its analgesic, anti-inflammatory, and antipyretic properties[1][2]. It is used to manage pain and inflammation in various conditions, including arthritis and postoperative pain[3]. Given its widespread use, accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring[4][5]. High-Performance Liquid Chromatography (HPLC) is the most common method for determining this compound content due to its high sensitivity, specificity, and reproducibility[6].
This document provides detailed application notes and protocols for the quantification of this compound using Reverse Phase HPLC (RP-HPLC) with UV detection, a technique well-suited for routine analysis in quality control laboratories[2][7]. The methods described are based on established and validated procedures compliant with international guidelines such as those from the International Conference on Harmonisation (ICH)[5][6].
Mechanism of Action Overview
This compound primarily functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2[8][][10]. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[8][11]. By blocking COX enzymes, this compound reduces the synthesis of prostaglandins, thereby exerting its therapeutic effects[8][]. While its primary action is COX inhibition, research suggests this compound may also have other mechanisms, including the activation of the nitric oxide-cGMP antinociceptive pathway and inhibition of lipoxygenase enzymes[1].
Summary of HPLC Methods for this compound Quantification
The following tables summarize various validated RP-HPLC methods for the quantification of this compound in pharmaceutical dosage forms and human plasma. These methods demonstrate the flexibility of HPLC in adapting to different analytical needs.
Table 1: HPLC Methods for Pharmaceutical Formulations
| Parameter | Method 1[6] | Method 2[3] | Method 3[12] |
| Stationary Phase | Symmetry C18 (4.6 x 150 mm, 3 µm) | Zorbax C18 | Waters Symmetry C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | 0.05 M Orthophosphoric acid (pH 2.0) : Acetonitrile (35:65) | 0.1% Orthophosphoric acid : Acetonitrile : Methanol (40:50:10 v/v/v) | 0.1% Formic acid : Acetonitrile (30:70 v/v) |
| Flow Rate | 2.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection (UV) | 210 nm | 276 nm | 275 nm |
| Run Time | 2 min | 5 min | Not Specified |
| Linearity Range | 10 - 200 µg/mL | 6 - 200 µg/mL | 5 - 75 µg/mL |
| LOD | 12.5 ng/mL | Not Specified | Not Specified |
| LOQ | Not Specified | Not Specified | Not Specified |
| Internal Standard | Lidocaine | Not Used | Not Used |
Table 2: HPLC Methods for Human Plasma
| Parameter | Method 1[4] | Method 2[13] |
| Stationary Phase | C18 (3.9 x 150 mm, 3.5 µm) | µ-bondapack C18 (4.6 x 150 mm) |
| Mobile Phase | Acetonitrile : NaH2PO4 (42.5:57.5 v/v), pH 3.16 | Acetonitrile : Deionized water : Orthophosphoric acid (45:54.5:0.5) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min |
| Detection (UV) | 281 nm | 276 nm |
| Run Time | 7 min | Not Specified |
| Retention Time | This compound: 2.6 min; IS: 6.2 min | Not Specified |
| Linearity Range | 50 - 1600 ng/mL | 0.005 - 4 µg/mL |
| LOD | 8.95 ng/mL | 2 ng/mL |
| LOQ | 27.12 ng/mL | 5 ng/mL |
| Internal Standard | Naproxen | Mefenamic Acid (Implied) |
| Extraction | Liquid-Liquid Extraction (Ethyl Acetate) | Liquid-Liquid Extraction (Hexane:Isopropanol) |
Experimental Protocols
Protocol 1: Quantification of this compound Sodium in Tablets
This protocol details a rapid and robust RP-HPLC method for the routine quality control analysis of this compound sodium in tablet formulations, adapted from published literature[3][6].
1. Reagents and Materials
-
This compound Sodium Reference Standard
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Deionized Water
-
Commercial this compound Sodium Tablets (e.g., 50 mg)
-
0.45 µm Membrane Filters
2. Instrumentation and Chromatographic Conditions
-
HPLC System: Waters 1525 binary pump, Waters 2707 autosampler, Waters 484 UV detector or equivalent[6].
-
Column: C18, 4.6 x 150 mm, 3-5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of 0.1% Orthophosphoric acid, Acetonitrile, and Methanol (40:50:10 v/v/v)[3].
-
Flow Rate: 1.5 mL/min[3].
-
Injection Volume: 20 µL.
-
Detection Wavelength: 276 nm[3].
-
Column Temperature: Ambient (25 °C)[6].
3. Preparation of Standard Solutions
-
Stock Solution (400 µg/mL): Accurately weigh 20 mg of this compound Sodium Reference Standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with methanol[3]. Store this solution at 4-5 °C[3][6].
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the linear range (e.g., 10, 25, 50, 100, 150 µg/mL)[3]. Filter solutions through a 0.45 µm filter before injection[3].
4. Preparation of Sample Solution
-
Weigh and finely powder 20 tablets to determine the average tablet weight[3][6].
-
Transfer an amount of powder equivalent to 50 mg of this compound sodium into a 50 mL volumetric flask[6].
-
Add approximately 30 mL of methanol, sonicate for 30 minutes to ensure complete dissolution, and then dilute to volume with methanol to obtain a 1000 µg/mL solution[6].
-
Centrifuge the solution at 3000 rpm for 5 minutes[6].
-
Dilute the supernatant to a final theoretical concentration of 50 µg/mL with methanol[6].
-
Filter the final sample solution through a 0.45 µm filter prior to injection[6].
5. Analysis and Calculation
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Calculate the concentration of this compound in the sample using the linear regression equation derived from the calibration curve[6]. The amount of this compound per tablet can then be determined based on the sample preparation dilutions.
Protocol 2: Quantification of this compound in Human Plasma
This protocol provides a method for determining this compound concentrations in human plasma, essential for pharmacokinetic studies. It involves a liquid-liquid extraction (LLE) step to isolate the analyte from the complex biological matrix[4].
1. Reagents and Materials
-
This compound Sodium and Naproxen (Internal Standard) Reference Standards
-
Methanol, Acetonitrile (HPLC Grade)
-
Sodium Dihydrogen Phosphate (NaH2PO4)
-
Ethyl Acetate (HPLC Grade)
-
Hydrochloric Acid (1 M)
-
Human Plasma (blank, drug-free)
-
Nitrogen Gas
2. Instrumentation and Chromatographic Conditions
-
HPLC System: HPLC with UV detector.
-
Column: C18, 3.9 x 150 mm, 3.5 µm particle size[4].
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and Sodium Dihydrogen Phosphate buffer (42.5:57.5, v/v), with the final pH adjusted to 3.16[4].
-
Flow Rate: 1.5 mL/min[4].
-
Injection Volume: 20 µL[4].
-
Detection Wavelength: 281 nm[4].
-
Column Temperature: Ambient.
3. Preparation of Standard and QC Samples
-
Stock Solutions: Prepare separate stock solutions of this compound and naproxen (Internal Standard, IS) in methanol.
-
Calibration Standards: Spike 0.7 mL aliquots of blank human plasma with appropriate volumes of this compound and IS stock solutions to create calibration standards covering the range of 50 - 1600 ng/mL for this compound and a constant concentration for the IS (e.g., 3000 ng/mL)[4].
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 200, 400, 800 ng/mL) in the same manner[4].
4. Sample Extraction Procedure (LLE)
-
To a 0.7 mL plasma sample (calibration standard, QC, or unknown), add 100 µL of IS solution and 100 µL of 1 M HCl (for protein precipitation and acidification)[4].
-
Add 2 mL of ethyl acetate, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction step with another 2 mL of ethyl acetate to maximize recovery[4].
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40 °C[4].
-
Reconstitute the residue in 50 µL of the mobile phase[4].
-
Inject 20 µL of the reconstituted sample into the HPLC system[4].
5. Method Validation The analytical method should be validated according to ICH guidelines to ensure its reliability[5][6]. Key validation parameters include:
-
Specificity: Assessed by analyzing blank plasma to ensure no interference from endogenous components at the retention times of this compound and the IS[3][6].
-
Linearity: Determined by analyzing calibration standards at multiple concentrations and performing linear regression of the peak area ratio (analyte/IS) versus concentration[4][14].
-
Accuracy and Precision: Evaluated by analyzing replicate QC samples on the same day (intra-day) and on different days (inter-day). Accuracy is expressed as the percentage of the nominal concentration, and precision is expressed as the relative standard deviation (%RSD)[4][6].
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified with acceptable precision and accuracy[4][6].
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response from extracted plasma samples to that of unextracted standards[4].
-
Robustness: The reliability of the method when small, deliberate variations are made to method parameters (e.g., mobile phase composition, pH, flow rate)[3][6].
References
- 1. This compound: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijmrd.in [ijmrd.in]
- 3. revistadechimie.ro [revistadechimie.ro]
- 4. turkjps.org [turkjps.org]
- 5. Analytical Method Validation for this compound Sodium Injection by HPLC Method In Bulk Drug and Pharmaceutical Formulations - ProQuest [proquest.com]
- 6. Development and validation of a new HPLC analytical method for the determination of this compound in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. What is the mechanism of this compound Diethylamine? [synapse.patsnap.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. glucagon-19-29-human.com [glucagon-19-29-human.com]
- 12. ijpsr.com [ijpsr.com]
- 13. scispace.com [scispace.com]
- 14. ijrpns.com [ijrpns.com]
Application Notes and Protocols for UV-Visible Spectrophotometric Analysis of Diclofenac
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID) valued for its analgesic, anti-inflammatory, and antipyretic properties.[1] Accurate and reliable quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for quality control and research purposes. UV-visible spectrophotometry offers a simple, cost-effective, and rapid method for this analysis. This document provides a detailed protocol for the determination of this compound using UV-visible spectrophotometry, including method validation parameters as per International Council for Harmonisation (ICH) guidelines.
Principle
The method is based on the principle that this compound exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. The absorbance of a this compound solution is directly proportional to its concentration at a specific wavelength (λmax), a relationship described by the Beer-Lambert law. By measuring the absorbance of a sample solution, its concentration can be determined by comparing it to a standard calibration curve.
Instrumentation and Reagents
-
Instrumentation: A double-beam UV-visible spectrophotometer with a 1 cm quartz cuvette.
-
Reagents and Chemicals:
Experimental Protocols
Selection of Solvent and Determination of Wavelength of Maximum Absorbance (λmax)
The choice of solvent can influence the λmax of this compound. Common solvents include methanol, distilled water, and ethanol.
-
Preparation of Stock Solution: Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 ml volumetric flask.[2][3][5] Dissolve and make up the volume with the chosen solvent (e.g., methanol) to obtain a concentration of 100 µg/ml. Sonicate for 15 minutes to ensure complete dissolution.[5]
-
Preparation of Working Standard Solution: From the stock solution, pipette 1 ml into a 10 ml volumetric flask and dilute with the same solvent to get a concentration of 10 µg/ml.[3]
-
Determination of λmax: Scan the working standard solution in the UV range of 200-400 nm against a solvent blank.[3][5] The wavelength at which maximum absorbance is observed is the λmax.
Typical λmax values for this compound:
Preparation of Calibration Curve
-
From the 100 µg/ml stock solution, prepare a series of dilutions to obtain concentrations in the desired linear range (e.g., 5, 10, 15, 20, 25, 30 µg/ml) using the selected solvent.[4][5]
-
Measure the absorbance of each dilution at the predetermined λmax using the solvent as a blank.
-
Plot a graph of absorbance (on the Y-axis) versus concentration (on the X-axis).
-
Determine the correlation coefficient (r²) and the regression equation (y = mx + c). An r² value close to 0.999 is desirable.[4]
Preparation of Sample Solution (from Tablet Formulation)
-
Weigh and finely powder 20 tablets to determine the average tablet weight.[2]
-
Accurately weigh a quantity of the tablet powder equivalent to 10 mg of this compound and transfer it to a 100 ml volumetric flask.[2]
-
Add about 70 ml of the chosen solvent and sonicate for 15-20 minutes to ensure complete extraction of the drug.[2][5]
-
Make up the volume to 100 ml with the solvent and mix well.
-
Filter the solution through Whatman filter paper.[2]
-
Dilute the filtrate with the solvent to obtain a final concentration within the linearity range of the calibration curve.
-
Measure the absorbance of the final sample solution at the λmax against the solvent blank.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Data Presentation
Table 1: Summary of Method Parameters for this compound Analysis
| Parameter | Water | Methanol | Ethanol (96%) |
| λmax | 275-276 nm[3][6] | 282 nm[2] | 285 nm[4] |
| Linearity Range | 8-16 µg/ml[3] | 6-21 µg/ml[2] | 5-30 µg/ml[4] |
| Correlation Coefficient (r²) | 0.9969[3] | 0.9985[2] | 0.9993[4] |
Table 2: Summary of Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Reported Values |
| Accuracy (% Recovery) | 98-102% | 98.72-99.86%[7] |
| Precision (% RSD) | ≤ 2% | < 2%[2][3] |
| Limit of Detection (LOD) | - | 0.0885 µg/ml (in Methanol)[2], 1.10 µg/mL (in Ethanol)[4] |
| Limit of Quantification (LOQ) | - | 0.250 µg/ml (in Methanol)[2], 3.34 µg/mL (in Ethanol)[4] |
Visualizations
Caption: Experimental workflow for UV-visible spectrophotometric analysis of this compound.
Caption: Relationship of key validation parameters for an analytical method.
References
- 1. fisicoquimicausac2017.wordpress.com [fisicoquimicausac2017.wordpress.com]
- 2. rjptonline.org [rjptonline.org]
- 3. ajpaonline.com [ajpaonline.com]
- 4. brjac.com.br [brjac.com.br]
- 5. medipharmsai.com [medipharmsai.com]
- 6. UV spectrophotometric assay of this compound sodium available brands | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Diclofenac Sodium in Pharmaceutical Tablets using Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
References
- 1. researchgate.net [researchgate.net]
- 2. First derivative ATR-FTIR spectroscopic method as a... | F1000Research [f1000research.com]
- 3. First derivative ATR-FTIR spectroscopic method as a green tool for the quantitative determination of this compound sodium tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First derivative ATR-FTIR spectroscopic method as a green tool for the quantitative determination of this compound sodium tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. f1000research-files.f1000.com [f1000research-files.f1000.com]
Application Notes and Protocols for In Vitro Diclofenac Cytotoxicity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclofenac is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) valued for its analgesic and anti-inflammatory properties. Beyond its intended use, research has revealed its potential as an anti-cancer agent, demonstrating cytotoxic effects across various cancer cell lines.[1][2] Understanding the cytotoxic profile of this compound is crucial for both elucidating its anti-neoplastic mechanisms and assessing its potential for drug-induced liver injury (DILI), a known side effect.[3] This document provides detailed protocols for key in vitro cell-based assays to screen for this compound-induced cytotoxicity, presents quantitative data from various studies, and illustrates the underlying molecular pathways.
Mechanisms of this compound Cytotoxicity
This compound induces cell death through multiple mechanisms, primarily centered around mitochondrial and metabolic stress. Key events include:
-
Induction of Oxidative Stress: this compound treatment increases the production of reactive oxygen species (ROS) within the mitochondria.[4][5] This oxidative stress can damage cellular components, including proteins and lipids.[6]
-
Mitochondrial Dysfunction: The surge in ROS leads to a loss of the mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic apoptosis pathway.[4][7][8] This depolarization is often followed by the release of cytochrome c from the mitochondria into the cytosol.[8]
-
Apoptosis Induction: Cytosolic cytochrome c activates a cascade of executioner caspases, such as caspase-3 and caspase-7, which dismantle the cell, leading to apoptotic cell death.[9][10]
-
Metabolic Interference: this compound can inhibit Lactate Dehydrogenase A (LDHA), a crucial enzyme in glycolysis. This inhibition depletes intracellular ATP, leading to energy deprivation and the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which can also trigger apoptosis.
-
Glutathione Depletion: this compound and its metabolites can deplete cellular stores of glutathione (GSH), a critical antioxidant, rendering cells more susceptible to oxidative damage.[11][12]
Quantitative Cytotoxicity Data: IC50 Values for this compound
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The cytotoxic effect of this compound varies significantly depending on the cell line and the duration of exposure.
| Cell Line | Cell Type | Assay | Exposure Time | IC50 Value | Reference |
| MCF-7 | Human Breast Adenocarcinoma | MTT | 24 hours | 1095 µM (348.18 µg/mL) | [13] |
| MCF-7 | Human Breast Adenocarcinoma | MTT | 48 hours | 150 µM (46.45 µg/mL) | [13] |
| HeLa | Human Cervical Carcinoma | MTT | 24 hours | 985 µM (313.35 µg/mL) | [13] |
| HeLa | Human Cervical Carcinoma | MTT | 48 hours | 548 µM (174.39 µg/mL) | [13] |
| HT-29 | Human Colorectal Adenocarcinoma | MTT | 24 hours | 350 µM (111.29 µg/mL) | [13] |
| HT-29 | Human Colorectal Adenocarcinoma | MTT | 48 hours | 248 µM (78.97 µg/mL) | [2][13] |
| TE11 | Esophageal Squamous Carcinoma | MTT | 72 hours | 70.47 µM | [14] |
| KYSE150 | Esophageal Squamous Carcinoma | MTT | 72 hours | 167.3 µM | [14] |
| HepG2 | Human Hepatocellular Carcinoma | MTT | - | ~150 µM (50 µg/mL) | [15] |
| L929 | Mouse Fibroblast | MTT | - | 5.2 mM | [16] |
| KKU-M139 | Human Cholangiocarcinoma | MTT | 48 hours | 1.24 mM | [17] |
| KKU-213B | Human Cholangiocarcinoma | MTT | 48 hours | 1.12 mM | [17] |
| HTZ-349, U87MG, A172 | Human Glioma | Cell Viability | - | 100 µM | [18] |
Experimental Workflow and Protocols
A typical workflow for assessing this compound cytotoxicity involves cell culture, treatment, and subsequent analysis using one or more of the assays detailed below.
Caption: General experimental workflow for this compound cytotoxicity screening.
Cell Viability Assessment: MTT Assay Protocol
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13]
Materials:
-
Selected cell line in complete culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)[1]
-
Solubilization solution (e.g., DMSO or 20% SDS in 0.01M HCl)[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated (vehicle) control wells.[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1][14]
-
MTT Addition: After incubation, add 10-20 µL of MTT reagent to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, protected from light.[1][17]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.[1][17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Cytotoxicity Assessment: LDH Release Assay Protocol
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium. It is a reliable marker for plasma membrane damage.[19][20]
Materials:
-
Cell cultures treated as described above (Steps 1-3)
-
Commercially available LDH Cytotoxicity Detection Kit
-
Microplate reader
Procedure:
-
Prepare Controls: In addition to treated and untreated wells, prepare a "maximum LDH release" control by adding a lysis buffer (provided in the kit) to a set of untreated wells 30-60 minutes before the end of the incubation period.
-
Collect Supernatant: After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light. The reaction converts a tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically ~490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity.
-
% Cytotoxicity = [(Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
-
Apoptosis Assessment: Caspase-Glo® 3/7 Assay Protocol
This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[17][21] The assay reagent contains a proluminescent caspase-3/7 substrate, which is cleaved by active caspases to generate a "glow-type" luminescent signal.
Materials:
-
Cell cultures treated as described above (Steps 1-3), typically in white-walled 96-well plates for luminescence assays.
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
Luminometer or microplate reader with luminescence detection capabilities.
Procedure:
-
Equilibrate Plate: After the treatment period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Prepare Reagent: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.[21]
-
Incubation: Mix the contents of the wells by gentle shaking for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.[17]
-
Data Analysis: The luminescent signal is directly proportional to the amount of active caspase-3/7. Results are often expressed as fold change in activity compared to the untreated control.
Key Signaling Pathways in this compound Cytotoxicity
The following diagrams illustrate the molecular cascades initiated by this compound that lead to cell death.
Caption: this compound-induced mitochondrial apoptosis pathway.
Caption: this compound-induced metabolic stress and AMPK activation.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound-Induced Cytotoxicity in Direct and Indirect Co-Culture of HepG2 Cells with Differentiated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial H2O2 Is a Central Mediator of this compound-Induced Hepatocellular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic this compound Exposure Increases Mitochondrial Oxidative Stress, Inflammatory Mediators, and Cardiac Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intrinsic mitochondrial membrane potential change and associated events mediate apoptosis in chemopreventive effect of this compound in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-Induced Apoptosis in the Neuroblastoma Cell Line SH-SY5Y: Possible Involvement of the Mitochondrial Superoxide Dismutase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Involvement of this compound acyl-β-d-glucuronide in this compound-induced cytotoxicity in glutathione-depleted isolated murine hepatocytes co-cultured with peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. This compound exhibits cytotoxic activity associated with metabolic alterations and p53 induction in ESCC cell lines and decreases ESCC tumor burden in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journaljpri.com [journaljpri.com]
- 17. Ibuprofen and this compound differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound-Induced Cytotoxicity in Direct and Indirect Co-Culture of HepG2 Cells with Differentiated THP-1 Cells [mdpi.com]
- 20. This compound-Induced Cytotoxicity in Cultured Carp Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journal.waocp.org [journal.waocp.org]
Application Notes and Protocols for Studying the Anti-inflammatory Effects of Diclofenac in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various animal models to investigate the anti-inflammatory properties of Diclofenac. The information is intended to guide researchers in selecting appropriate models and methodologies for their specific research questions.
Introduction to this compound's Anti-inflammatory Action
This compound is a widely used nonsteroidal anti-inflammatory drug (NSAID) that exhibits potent analgesic, anti-inflammatory, and antipyretic properties. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking the COX pathway, this compound effectively reduces the production of these pro-inflammatory molecules.[1] Beyond COX inhibition, research suggests that this compound's anti-inflammatory effects may also involve the modulation of other signaling pathways, including the reduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3]
Animal Models for Acute Inflammation
Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and highly reproducible model of acute inflammation, widely used for the screening of anti-inflammatory drugs.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased sensitivity to pain). The anti-inflammatory effect of a compound is assessed by its ability to reduce the carrageenan-induced paw edema.
Data Presentation: Efficacy of this compound in Carrageenan-Induced Paw Edema
| Animal Model | This compound Dose (Oral) | Time Post-Carrageenan | % Inhibition of Paw Edema | Reference(s) |
| Wistar Rat | 5 mg/kg | 2 hours | 56.17 ± 3.89 | [4] |
| Wistar Rat | 5 mg/kg | 3 hours | ~30 | [5] |
| Wistar Rat | 20 mg/kg | 3 hours | 71.82 ± 6.53 | [4] |
| Wistar Rat | 20 mg/kg | 3 hours | ~60 | [5] |
| Sprague-Dawley Rat | 3 mg/kg | 3 hours | Not specified, significant reduction | [6] |
| Sprague-Dawley Rat | 3-100 mg/kg | Not specified | Dose-dependent reduction | [7] |
Experimental Protocol: Carrageenan-Induced Paw Edema
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound sodium
-
λ-Carrageenan (1% w/v in sterile 0.9% saline)
-
Plethysmometer
-
Oral gavage needles
-
Syringes and needles (27-30 gauge)
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Fasting: Fast the animals overnight (12-18 hours) before the experiment, with free access to water.
-
Grouping: Randomly divide the animals into the following groups (n=6-10 per group):
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.
-
This compound Group(s): Receive different doses of this compound (e.g., 5, 10, 20 mg/kg) orally.
-
Positive Control (Optional): Receives a standard anti-inflammatory drug like Indomethacin.
-
-
Drug Administration: Administer the vehicle or this compound solution orally via gavage, typically 60 minutes before carrageenan injection.[4]
-
Baseline Paw Volume Measurement: Just before carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each rat.[4]
-
Paw Volume Measurement Post-Carrageenan: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).[4]
-
Calculation of Edema and Inhibition:
-
Paw Edema (mL): (Paw volume at time 't') - (Initial paw volume)
-
Percentage Inhibition of Edema: [((Control Edema - Treated Edema) / Control Edema) x 100]
-
Experimental Workflow: Carrageenan-Induced Paw Edema
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound pretreatment modulates exercise-induced inflammation in skeletal muscle of rats through the TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits tumor necrosis factor-α-induced nuclear factor-κB activation causing synergistic hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RETRACTED ARTICLE: Release-Active Dilutions of this compound Enhance Anti-inflammatory Effect of this compound in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for In Vivo Efficacy Evaluation of Topical Diclofenac Gel Formulations
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of protocols for the in vivo evaluation of topical diclofenac gel formulations. The methodologies detailed herein are established models for assessing the anti-inflammatory and analgesic properties of topically applied non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction
This compound is a widely used NSAID that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins.[1] Topical formulations of this compound are designed to deliver the active pharmaceutical ingredient directly to the site of inflammation, minimizing systemic exposure and associated side effects.[2] The following protocols describe common in vivo models to assess the efficacy of novel or generic topical this compound gel formulations.
Signaling Pathway of this compound's Anti-Inflammatory Action
This compound's primary mechanism of action involves the inhibition of both COX-1 and COX-2 enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.
Experimental Protocols
Several well-established animal models can be utilized to evaluate the efficacy of topical this compound gels. The choice of model depends on the specific therapeutic indication being targeted (e.g., acute inflammation, chronic arthritis).
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for screening acute anti-inflammatory activity.[3][4]
Experimental Workflow:
References
- 1. A new topical formulation enhances relative this compound bioavailability in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study Summary: Systemic bioavailability of topical this compound sodium gel 1% [haleonhealthpartner.com]
- 3. benchchem.com [benchchem.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Assessing Diclofenac's Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methodologies for evaluating the blood-brain barrier (BBB) permeability of the non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The following sections detail in vitro, in vivo, and in silico approaches, presenting quantitative data in structured tables, providing step-by-step experimental protocols, and illustrating workflows with diagrams.
Introduction
The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1][2] Assessing the ability of a drug like this compound to penetrate this barrier is crucial for understanding its potential central nervous system (CNS) effects, both therapeutic and adverse.[3][4] While some studies suggest this compound has good brain penetration, others indicate it does not easily cross the BBB, highlighting the importance of standardized assessment methods.[5][6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound's BBB permeability.
Table 1: In Vivo Brain-to-Plasma Concentration Ratios (Kp) of this compound
| Species | Condition | Kp Value | Kp (unbound) Value | Reference |
| Mouse | Control | - | 71.057 ± 3.786 | [8] |
| Mouse | Shiga-like toxin II-treated | Significantly increased | - | [8][9][10] |
| Mouse | With Probenecid | Increased | - | [8][9][10] |
Table 2: In Vitro Permeability Coefficients of this compound
| In Vitro Model | Apparent Permeability (Papp) (cm/s) | Ranking vs. Other NSAIDs | Reference |
| PBMEC/C1-2 | - | Ranked lower than piroxicam, tenoxicam, ibuprofen, meloxicam, and celecoxib | [3] |
| ECV304 | - | Ranked lower than piroxicam, ibuprofen, tenoxicam, celecoxib, and meloxicam | [3] |
Table 3: Cerebrospinal Fluid (CSF) to Plasma Concentration Ratios of this compound in Humans
| Parameter | Value | Reference |
| CSF/protein-free plasma concentration ratio | 0.2 - 5.2 | [11] |
| CSF/total plasma concentration ratio | 0.0002 - 0.048 | [11] |
| CSF Concentration (5 min to 3 h 43 min post-injection) | 0.5 - 4.7 µg/L | [11] |
Experimental Protocols
In Vitro Method: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB
The PAMPA-BBB assay is a high-throughput screening method to predict passive, transcellular permeability of compounds across the BBB.[12][13][14]
Principle: This assay utilizes a 96-well microplate where a filter membrane at the bottom of each well in the donor plate is coated with a lipid solution (e.g., porcine brain lipid extract) to form an artificial membrane.[12][15][16] The test compound is added to the donor well, and its diffusion across the artificial membrane into the acceptor well is measured over time.[12][13]
Protocol:
-
Preparation of Reagents:
-
Prepare the PAMPA lipid solution (e.g., porcine brain lipid extract in an organic solvent).[15][16]
-
Prepare the Donor Solution: Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a final concentration of 50 µM with a low percentage of DMSO (e.g., 0.5%).[13][15]
-
Prepare the Acceptor Solution: Use the same buffer as the donor solution.
-
-
Membrane Coating:
-
Coat the filter of each well of the donor plate with a small volume of the PAMPA lipid solution.
-
-
Assay Procedure:
-
Add the acceptor solution to the wells of the acceptor plate.
-
Add the donor solution containing this compound to the wells of the coated donor plate.[13]
-
Carefully place the donor plate into the acceptor plate, forming a "sandwich".[13]
-
Incubate the plate assembly at room temperature for a defined period (e.g., 1-5 hours).[12][13]
-
-
Quantification and Data Analysis:
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method such as UV spectroscopy or LC-MS/MS.[3][13]
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Where:
-
V_A is the volume of the acceptor well
-
V_D is the volume of the donor well
-
A is the area of the membrane
-
t is the incubation time
-
C_A(t) is the concentration of the compound in the acceptor well at time t
-
C_equilibrium is the concentration at equilibrium
-
-
In Vitro Method: MDCK-MDR1 Permeability Assay
This assay is used to determine if a compound is a substrate of the P-glycoprotein (P-gp) efflux transporter, which is highly expressed at the BBB.[17][18][19]
Principle: Madin-Darby Canine Kidney (MDCK) cells are transfected with the human MDR1 gene, causing them to overexpress P-gp.[18][19] These cells are grown as a monolayer on a permeable membrane in a Transwell® system. The transport of the test compound (this compound) is measured in both directions: from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side. A higher B-to-A permeability compared to A-to-B permeability suggests that the compound is a substrate for P-gp mediated efflux.[18][19]
Protocol:
-
Cell Culture and Seeding:
-
Culture MDR1-MDCK cells in appropriate medium.
-
Seed the cells onto Transwell® inserts at a high density and allow them to form a confluent monolayer over 3 days.[18]
-
Monitor the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Prepare the dosing solution of this compound in the transport buffer.
-
For A-to-B transport: Add the dosing solution to the apical side and fresh transport buffer to the basolateral side.[18]
-
For B-to-A transport: Add the dosing solution to the basolateral side and fresh transport buffer to the apical side.[18]
-
Incubate at 37°C in a 5% CO2 incubator for a specific time (e.g., 90 minutes).[18]
-
-
Sample Analysis and Data Calculation:
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability (Papp) for both directions (A-to-B and B-to-A).[18]
-
Calculate the efflux ratio:
An efflux ratio greater than 2 is generally considered indicative of a P-gp substrate.[18]
-
In Vivo Method: Brain-to-Plasma Concentration Ratio (Kp) in Rodents
This in vivo method directly measures the extent of a drug's distribution into the brain tissue.
Principle: this compound is administered to rodents, and after a specific period to allow for distribution, the concentrations of the drug in both the brain and plasma are determined. The ratio of these concentrations provides the Kp value.
Protocol:
-
Animal Dosing:
-
Sample Collection:
-
At a predetermined time point after dosing (e.g., 2 hours), anesthetize the animals.[8]
-
Collect blood samples via cardiac puncture into heparinized tubes.
-
Immediately perfuse the brain with ice-cold saline to remove any remaining blood from the cerebral vasculature.
-
Excise the brain.
-
-
Sample Processing and Analysis:
-
Data Calculation:
-
Calculate the brain-to-plasma concentration ratio (Kp):
-
In Vivo Method: In Situ Brain Perfusion
This technique allows for the measurement of the rate of drug transport across the BBB, independent of systemic pharmacokinetic factors.[20][21]
Principle: The cerebral circulation of an anesthetized rodent is isolated and perfused with an artificial physiological solution containing the drug of interest.[21] This allows for precise control over the concentration of the drug delivered to the brain and the duration of exposure.
Protocol:
-
Surgical Preparation:
-
Anesthetize the animal (e.g., rat or mouse).
-
Expose the common carotid arteries and ligate the external carotid arteries.
-
Cannulate the common carotid arteries for perfusion.[21]
-
-
Perfusion:
-
Initiate the perfusion with a physiological buffer containing a known concentration of radiolabeled or non-labeled this compound.
-
Perfuse for a short, defined period (e.g., 1-5 minutes).
-
-
Sample Collection and Analysis:
-
At the end of the perfusion, decapitate the animal and collect the brain.
-
Determine the amount of this compound that has entered the brain tissue.
-
Calculate the brain uptake clearance or permeability-surface area (PS) product.
-
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the key experimental methods described above.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Workflow for the MDCK-MDR1 Permeability Assay.
Caption: Workflow for In Vivo Brain-to-Plasma Concentration Ratio (Kp) Determination.
In Silico Models
Computational models offer a high-throughput, cost-effective method for predicting BBB permeability in the early stages of drug discovery.[22][23][24] These models use physicochemical properties and molecular descriptors to predict a compound's ability to cross the BBB.[22][23]
Key Descriptors for BBB Permeability Prediction:
-
Lipophilicity (logP): A measure of a compound's solubility in lipids versus water.
-
Molecular Weight: Smaller molecules generally show better permeability.
-
Polar Surface Area (PSA): A measure of the surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogen atoms.
-
Hydrogen Bond Donors and Acceptors: The number of hydrogen bonds a molecule can form can influence its permeability.
Machine learning algorithms, such as decision trees and support vector machines, are often used to build predictive models based on these descriptors.[22][25]
Conclusion
The assessment of this compound's BBB permeability requires a multi-faceted approach. In vitro models like PAMPA and MDCK-MDR1 assays are valuable for initial screening of passive permeability and transporter interactions. In vivo studies in animal models provide more physiologically relevant data on brain penetration. In silico models can aid in the early prediction of BBB permeability. The choice of method depends on the specific research question and the stage of drug development. A combination of these methods will provide the most comprehensive understanding of this compound's ability to cross the blood-brain barrier.
References
- 1. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transport Rankings of Non-Steroidal Antiinflammatory Drugs across Blood-Brain Barrier In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound reduces the risk of Alzheimer’s disease: a pilot analysis of NSAIDs in two US veteran populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. Microglia as a cellular target of this compound therapy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Altered brain penetration of this compound and mefenamic acid, but not acetaminophen, in Shiga-like toxin II-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. enamine.net [enamine.net]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]
- 16. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 20. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Computational prediction of blood-brain barrier permeability using decision tree induction. [folia.unifr.ch]
- 25. New Predictive Models for Blood—Brain Barrier Permeability of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Design of Diclofenac Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical studies to evaluate potential drug-drug interactions (DDIs) with diclofenac. The protocols outlined below cover essential in vitro and in vivo experiments to assess the risk of pharmacokinetic interactions, adhering to recommendations from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]
Introduction to this compound Pharmacokinetics and Interaction Potential
This compound is a widely used nonsteroidal anti-inflammatory drug (NSAID) for treating pain and inflammation.[3][4] Its therapeutic action is primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] However, its complex metabolic profile makes it susceptible to drug interactions. This compound is extensively metabolized in the liver, primarily through hydroxylation and glucuronidation.[3][5][6]
The major metabolic pathways involve:
-
Cytochrome P450 (CYP) Enzymes: CYP2C9 is the principal enzyme responsible for the formation of the main metabolite, 4'-hydroxythis compound.[3][5][6][7] CYP3A4 plays a role in the formation of a minor metabolite, 5-hydroxythis compound.[5][6][7][8] Other CYPs, such as CYP2C8 and CYP2C19, have minor contributions.[7][9]
-
UDP-Glucuronosyltransferases (UGTs): UGT2B7 is primarily responsible for the glucuronidation of this compound and its hydroxylated metabolites, forming acyl glucuronides.[5][6] These acyl glucuronides can be reactive and have been implicated in this compound-associated hepatotoxicity.[5][6][10]
-
Efflux Transporters: this compound and its metabolites are substrates for several efflux transporters, including Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2), MRP3/ABCC3, and Breast Cancer Resistance Protein (BCRP/ABCG2).[9][10][11]
Given these pathways, there is a potential for DDIs when this compound is co-administered with drugs that are inhibitors, inducers, or substrates of these enzymes and transporters.
In Vitro Drug Interaction Studies
In vitro studies are crucial for identifying potential DDI risks early in drug development. These studies help determine if an investigational drug can inhibit or induce the metabolic pathways of this compound, or if this compound itself can affect the metabolism of other drugs.
CYP Inhibition Assays
This protocol aims to determine the potential of a new chemical entity (NCE) to inhibit the primary metabolic pathways of this compound, mediated by CYP2C9 and CYP3A4.
Protocol: Reversible and Time-Dependent CYP Inhibition Assay
-
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP enzymes (rhCYP2C9, rhCYP3A4).
-
This compound.
-
NCE (test compound).
-
Positive control inhibitors (e.g., Sulfaphenazole for CYP2C9, Ketoconazole for CYP3A4).
-
NADPH regenerating system.
-
Potassium phosphate buffer (pH 7.4).
-
Acetonitrile or other suitable organic solvent for quenching the reaction.
-
LC-MS/MS system for metabolite quantification.
-
-
Experimental Procedure:
-
Reversible Inhibition:
-
Prepare a series of concentrations of the NCE and the positive control inhibitor.
-
In a 96-well plate, pre-incubate the HLM or rhCYP enzyme with the NCE or positive control at 37°C for 5-10 minutes in the phosphate buffer.
-
Initiate the reaction by adding this compound (at a concentration near its Km) and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined linear time (e.g., 10-30 minutes).
-
Stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of 4'-hydroxythis compound (for CYP2C9) and 5-hydroxythis compound (for CYP3A4) using a validated LC-MS/MS method.
-
-
Time-Dependent Inhibition (TDI):
-
Pre-incubate the HLM or rhCYP enzyme with various concentrations of the NCE in the presence of the NADPH regenerating system for different time points (e.g., 0, 15, 30 minutes) at 37°C.
-
After the pre-incubation, dilute the mixture to reduce the concentration of the NCE and then add the this compound substrate to initiate the reaction.
-
Follow steps 4-7 from the reversible inhibition protocol.
-
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence and absence of the inhibitor.
-
For reversible inhibition, determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
For TDI, determine the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).
-
CYP Induction Assays
This protocol assesses the potential of an NCE to induce the expression of key CYP enzymes involved in this compound metabolism.
Protocol: CYP Induction Assay in Human Hepatocytes
-
Materials:
-
Cryopreserved or fresh primary human hepatocytes from at least three donors.
-
Hepatocyte culture medium.
-
NCE (test compound).
-
Positive control inducers (e.g., Rifampicin for CYP3A4, Omeprazole for CYP1A2).
-
Negative control (vehicle).
-
RNA isolation kits and reagents for qRT-PCR.
-
-
Experimental Procedure:
-
Plate the hepatocytes and allow them to form a monolayer.
-
Treat the cells with various concentrations of the NCE, positive controls, or vehicle control for 48-72 hours, replacing the medium daily.
-
After the treatment period, harvest the cells.
-
Isolate mRNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of CYP2C9 and CYP3A4.
-
Alternatively, conduct a probe substrate activity assay by incubating the treated cells with this compound and measuring metabolite formation.
-
-
Data Analysis:
-
Determine the fold-change in mRNA expression relative to the vehicle control.
-
Calculate the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction effect).
-
Transporter Interaction Assays
This protocol evaluates whether an NCE interacts with key efflux transporters involved in the disposition of this compound and its metabolites.
Protocol: Vesicular Transport Assay
-
Materials:
-
Membrane vesicles overexpressing the transporter of interest (e.g., MRP2, MRP3, BCRP).
-
Radiolabeled or fluorescently tagged this compound or its glucuronide metabolite.
-
NCE (test compound).
-
Positive control inhibitors (e.g., Ko143 for BCRP).
-
Assay buffer containing ATP and an ATP regenerating system.
-
Filtration apparatus and filters.
-
Scintillation counter or fluorescence plate reader.
-
-
Experimental Procedure:
-
Pre-incubate the membrane vesicles with various concentrations of the NCE or positive control.
-
Initiate transport by adding the radiolabeled substrate and ATP.
-
Incubate for a short, linear time period at 37°C.
-
Stop the reaction by adding a cold stop solution and rapidly filtering the mixture to separate the vesicles from the unbound substrate.
-
Wash the filters with the cold stop solution.
-
Quantify the amount of substrate transported into the vesicles by scintillation counting or fluorescence measurement.
-
-
Data Analysis:
-
Calculate the ATP-dependent transport of the substrate.
-
Determine the IC50 value of the NCE for the inhibition of transporter activity.
-
In Vivo Drug Interaction Studies
In vivo studies are conducted to confirm the clinical relevance of interactions observed in vitro. These studies are typically performed in animal models before proceeding to human clinical trials.
Pharmacokinetic Interaction Study in Rodents
This protocol is designed to assess the effect of a co-administered drug on the pharmacokinetics of this compound in a rodent model.
Protocol: this compound Pharmacokinetic Study in Rats
-
Animals:
-
Male Sprague-Dawley or Wistar rats (n=5-6 per group).
-
-
Study Design:
-
Group 1 (Control): Administer this compound (e.g., 10 mg/kg, oral or intravenous) and the vehicle for the interacting drug.
-
Group 2 (Test): Administer the interacting drug at a therapeutic dose, followed by the administration of this compound after an appropriate time interval based on the known Tmax of the interacting drug.
-
-
Experimental Procedure:
-
Fast the animals overnight before dosing.
-
Administer the vehicle or the interacting drug.
-
Administer this compound.
-
Collect serial blood samples via the tail vein or a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-diclofenac dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma concentrations of this compound and its major metabolites using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters for this compound in both groups, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life).
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine if there are significant differences in the pharmacokinetic parameters between the control and test groups.
-
Data Presentation
Quantitative data from the in vitro and in vivo studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro CYP Inhibition of this compound Metabolism
| Test Compound | CYP Isoform | Inhibition Type | IC50 / KI (µM) | kinact (min-1) |
| NCE-001 | CYP2C9 | Reversible | 5.2 | N/A |
| NCE-001 | CYP3A4 | TDI | 1.8 | 0.05 |
| Sulfaphenazole | CYP2C9 | Reversible | 0.3 | N/A |
| Ketoconazole | CYP3A4 | Reversible | 0.1 | N/A |
Table 2: In Vitro CYP Induction in Human Hepatocytes
| Test Compound | CYP Isoform | Fold Induction (mRNA) | EC50 (µM) | Emax (fold) |
| NCE-002 | CYP3A4 | 15.3 | 2.1 | 18.5 |
| Rifampicin | CYP3A4 | 20.1 | 0.5 | 22.0 |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Treatment Group | Cmax (ng/mL) | Tmax (h) | AUC0-t (ngh/mL) | t1/2 (h) |
| This compound Alone | 1500 ± 250 | 1.0 | 4500 ± 600 | 2.5 ± 0.5 |
| This compound + NCE-001 | 2800 ± 400 | 1.5 | 9800 ± 1200 | 4.8 ± 0.8 |
* p < 0.05 compared to this compound Alone
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: Metabolic activation pathway of this compound.
Caption: Workflow for in vitro CYP inhibition assay.
Caption: Workflow for in vivo pharmacokinetic study.
Conclusion
A thorough investigation of potential drug interactions is a critical component of the safety assessment for any new drug candidate that may be co-administered with this compound. The experimental designs and protocols detailed in these application notes provide a robust framework for identifying and characterizing pharmacokinetic DDIs mediated by metabolic enzymes and transporters. The systematic application of these in vitro and in vivo methods, coupled with clear data presentation, will enable informed decision-making during drug development and contribute to the safe and effective use of new medications. Regulatory guidance from bodies like the FDA and EMA should always be consulted for the most current recommendations.[1][2][12][13]
References
- 1. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ClinPGx [clinpgx.org]
- 4. manifestpharmacy.com [manifestpharmacy.com]
- 5. The metabolism of this compound--enzymology and toxicology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Metabolism of this compound - Enzymology and Toxicology Perspectives | Bentham Science [eurekaselect.com]
- 7. Pharmacokinetics of this compound and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic activation of this compound by human cytochrome P450 3A4: role of 5-hydroxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-drug-gene Interactions as Mediators of Adverse Drug Reactions to this compound and Statins: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatic clearance of reactive glucuronide metabolites of this compound in the mouse is dependent on multiple ATP-binding cassette efflux transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and Characterization of Efflux Transporters That Modulate the Subtoxic Disposition of this compound and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Federal Register :: M12 Drug Interaction Studies; International Council for Harmonisation; Draft Guidance for Industry; Availability [federalregister.gov]
- 13. fda.gov [fda.gov]
Application Note and Protocol for the Quantification of Diclofenac and its Metabolites in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diclofenac is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammatory conditions. Monitoring its concentration and that of its primary metabolites in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in the drug development process. This document provides a detailed protocol for the simultaneous quantification of this compound and its major metabolites, 4'-hydroxythis compound, 5-hydroxythis compound, and this compound acyl glucuronide, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
This compound undergoes extensive metabolism in the liver, primarily through hydroxylation and glucuronidation.[1][2] The main hydroxylation is mediated by the cytochrome P450 enzyme CYP2C9, leading to the formation of 4'-hydroxythis compound.[1] Other metabolites, such as 5-hydroxythis compound, are also formed.[2] The parent drug and its hydroxylated metabolites can also be conjugated with glucuronic acid to form acyl and ether glucuronides, respectively.[2]
Caption: Metabolic pathway of this compound.
Experimental Protocol
This protocol outlines a robust and sensitive LC-MS/MS method for the quantification of this compound and its metabolites in human plasma.
Materials and Reagents
-
This compound, 4'-hydroxythis compound, 5-hydroxythis compound, and this compound acyl glucuronide reference standards
-
This compound-d4 (or other suitable internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Sample Preparation: Protein Precipitation
A simple protein precipitation method is employed for sample cleanup.[3][4][5]
-
Pipette 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., this compound-d4 at a suitable concentration).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[4]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Caption: Sample preparation workflow.
Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI), negative or positive mode can be optimized. Negative mode is often cited for this compound.[3]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The following table provides example MRM transitions. These should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 294.0 | 250.0 | -15 |
| 4'-Hydroxythis compound | 310.0 | 266.0 | -15 |
| 5-Hydroxythis compound | 310.0 | 266.0 | -15 |
| This compound Acyl Glucuronide | 470.0 | 294.0 | -20 |
| This compound-d4 (IS) | 298.0 | 254.0 | -15 |
Calibration Curve and Quantification
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used for the curve fit. The concentration of the analytes in the plasma samples is then determined from this calibration curve.
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of this compound and its metabolites in human plasma. The values presented are a synthesis from multiple sources and represent achievable performance for a validated method.[5][6][7][8][9]
| Parameter | This compound | 4'-Hydroxythis compound | 5-Hydroxythis compound | This compound Acyl Glucuronide |
| Linearity Range (ng/mL) | 1 - 1000[8] | 10 - 5000[5] | 20 - 10000[5] | 20 - 10000[5] |
| LLOQ (ng/mL) | 1[8] | 10[5] | 20[5] | 20[5] |
| Intra-day Precision (%CV) | < 10 | < 10 | < 10 | < 15 |
| Inter-day Precision (%CV) | < 10 | < 13 | < 13 | < 15 |
| Accuracy (% Bias) | ± 15 | ± 15 | ± 15 | ± 20 |
| Recovery (%) | > 85[8] | > 85 | > 85 | > 80 |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound and its major metabolites in human plasma using LC-MS/MS. The described method is sensitive, specific, and suitable for regulated bioanalysis in a research setting, aiding in the advancement of drug development and clinical studies. The provided workflows and quantitative data serve as a valuable resource for researchers and scientists in the field.
References
- 1. ClinPGx [clinpgx.org]
- 2. ukessays.com [ukessays.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. benchchem.com [benchchem.com]
- 5. Liquid chromatography-tandem mass spectrometric assay for this compound and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. mdpi.com [mdpi.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. researchgate.net [researchgate.net]
Application Notes: Diclofenac as a Reference Standard in Analytical Chemistry
Introduction
Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), is a critical analyte in pharmaceutical analysis.[1][2] Its potent analgesic, anti-inflammatory, and antipyretic properties are attributed to its inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[2][3] Accurate and precise quantification of this compound in raw materials and finished pharmaceutical products is paramount to ensure safety and efficacy. These application notes provide detailed protocols and data for the use of this compound Sodium as a reference standard in various analytical techniques.
This compound reference standards are available from multiple pharmacopeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP).[4] These standards are highly characterized and suitable for use in identification, purity tests, and assays.[4][5] Certified Reference Materials (CRMs) produced in accordance with ISO 17034 and ISO/IEC 17025 are also available, providing traceability and ensuring confidence in analytical results.[5][6]
Mechanism of Action: COX Inhibition
This compound exerts its therapeutic effect by inhibiting both COX-1 and COX-2 enzymes.[7] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. This compound has shown a greater potency for inhibiting COX-2 compared to COX-1.[2][8]
Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for the analysis of this compound in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is based on validated methods for the determination of this compound sodium in pharmaceutical dosage forms.[1][8][9]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An Agilent 1200 series or equivalent with a Diode Array Detector (DAD) or UV detector.[8]
-
Column: C18 column (e.g., Zorbax C18, 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of 0.1% orthophosphoric acid, acetonitrile, and methanol (40:50:10 v/v/v).[8]
-
Flow Rate: 1.5 mL/min.[8]
-
Detection Wavelength: 276 nm.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Run Time: 5 minutes.[8]
2. Preparation of Standard Solutions:
-
Stock Standard Solution (400 µg/mL): Accurately weigh about 20 mg of this compound Sodium Reference Standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol. This solution should be stored at 5°C.[8]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 6-200 µg/mL.[8] Filter the solutions through a 0.45 µm membrane filter before injection.[8]
3. Preparation of Sample Solutions (from Orodispersible Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 1.44 mg of this compound sodium and transfer it to a 10 mL volumetric flask.
-
Add 2 mL of methanol, sonicate to dissolve, and then dilute to volume with methanol to achieve a theoretical concentration of 25 µg/mL.[8]
-
Filter the solution through a 0.45 µm membrane filter before injection.
4. System Suitability:
Before sample analysis, perform system suitability tests. The relative standard deviation (RSD) for replicate injections of the standard solution should not be more than 2.0%.
5. Analysis and Calculation:
Inject the standard and sample solutions into the chromatograph. The concentration of this compound in the sample is determined by comparing the peak area of the sample to the peak areas of the standard solutions using a calibration curve.
Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the determination of this compound in various matrices, including pharmaceutical preparations.[10][11]
1. Instrumentation and Conditions:
-
GC-MS System: A system equipped with a mass selective detector.
-
Column: A suitable capillary column, such as one with a phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperatures:
-
Injector: 250°C
-
Transfer line: 280°C
-
Ion source: 230°C
-
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode. The ion at m/z 214 is used for quantification of this compound.[11]
2. Preparation of Standard Solutions:
-
Stock Standard Solution (100 µg/mL): Prepare a stock solution of this compound in methanol.[10]
-
Working Standard Solutions: Dilute the stock solution with methanol to prepare working standards in the concentration range of 0.25–5 µg/mL.[10]
3. Sample Preparation (from Tablets):
-
Prepare a sample solution as described in the HPLC protocol, but with a final concentration within the GC-MS calibration range. Derivatization with an agent like PFPA may be required for improved volatility and chromatographic performance.[12]
4. Analysis and Calculation:
Inject the prepared standards and samples. Construct a calibration curve by plotting the peak area of the m/z 214 ion against the concentration of the standards. Determine the concentration of this compound in the sample from this curve.
Protocol 3: Quantitative Analysis by UV-Visible Spectrophotometry
A simple and cost-effective method for the determination of this compound in modified-release tablets.[13]
1. Instrumentation:
-
UV-Visible Spectrophotometer: A double-beam spectrophotometer.
2. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound Sodium Reference Standard and dissolve it in 100 mL of 96% ethanol.[13]
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with 96% ethanol.[13]
-
Calibration Standards: Prepare a series of calibration standards in the range of 5-30 µg/mL by diluting the working standard solution with 96% ethanol.[13]
3. Preparation of Sample Solutions (from Modified-Release Tablets):
-
Weigh and powder 20 tablets.
-
Transfer a quantity of the powder equivalent to 100 mg of this compound sodium to a 100 mL volumetric flask.
-
Add about 70 mL of 96% ethanol and sonicate for 15 minutes.
-
Dilute to volume with 96% ethanol and filter.
-
Dilute a portion of the filtrate to a final concentration within the calibration range.
4. Analysis and Calculation:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in 96% ethanol (reported as 285 nm).[13]
-
Measure the absorbance of the standard and sample solutions at this wavelength, using 96% ethanol as a blank.
-
Construct a calibration curve and determine the concentration of this compound in the sample.
Data Presentation
The following tables summarize typical validation parameters for the analytical methods described.
Table 1: HPLC Method Validation Data
| Parameter | Result | Reference |
| Linearity Range | 10 - 200 µg/mL | [9] |
| Correlation Coefficient (r²) | > 0.999 | [14] |
| Limit of Detection (LOD) | 12.5 ng/mL | [9] |
| Limit of Quantification (LOQ) | 0.2 µg/mL | [14] |
| Accuracy (% Recovery) | 98 - 102% | [8] |
| Precision (RSD) | < 2% | [9] |
Table 2: GC-MS Method Validation Data
| Parameter | Result | Reference |
| Linearity Range | 0.25 - 5 µg/mL | [10][11] |
| Correlation Coefficient (r²) | > 0.99 | [11] |
| Limit of Detection (LOD) | 0.05 µg/mL | [10] |
| Limit of Quantification (LOQ) | 0.15 µg/mL | [10][11] |
| Precision (Intra-day RSD) | < 4.39% | [10][11] |
| Precision (Inter-day RSD) | < 4.62% | [10][11] |
Table 3: UV Spectrophotometry Method Validation Data
| Parameter | Result | Reference |
| Linearity Range | 5 - 30 µg/mL | [13] |
| Correlation Coefficient (r²) | 0.9993 | [13] |
| Limit of Detection (LOD) | 1.10 µg/mL | [13] |
| Limit of Quantification (LOQ) | 3.34 µg/mL | [13] |
| Accuracy (% Recovery) | 100.44% ± 0.81 | [13] |
| Precision (RSD) | < 2% | [13] |
Experimental Workflow
The following diagram illustrates a typical workflow for the use of a this compound reference standard in the quality control of a pharmaceutical product.
References
- 1. ijmrd.in [ijmrd.in]
- 2. Advances in NSAID Development: Evolution of this compound Products Using Pharmaceutical Technology | springermedizin.de [springermedizin.de]
- 3. ajpamc.com [ajpamc.com]
- 4. 双氯芬酸钠 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. This compound sodium | CAS 15307-79-6 | LGC Standards [lgcstandards.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. revistadechimie.ro [revistadechimie.ro]
- 9. Development and validation of a new HPLC analytical method for the determination of this compound in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of this compound in pharmaceutical preparations by voltammetry and gas chromatography methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. brjac.com.br [brjac.com.br]
- 14. jddtonline.info [jddtonline.info]
Application of Diclofenac in Ophthalmic Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclofenac, a nonsteroidal anti-inflammatory drug (NSAID), is widely utilized in ophthalmic research to investigate and modulate inflammatory responses in various experimental models. Its primary mechanism of action involves the inhibition of the cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins, key mediators of inflammation and pain.[1][2][3] Ophthalmic formulations of this compound, typically as a 0.1% solution, are employed to study conditions such as post-operative inflammation, corneal neovascularization, dry eye disease, and cystoid macular edema.[4][5][6][7][8][9][10] These research models are instrumental in elucidating the pathophysiology of ocular inflammation and evaluating the efficacy of anti-inflammatory therapies.
Mechanism of Action: Prostaglandin Synthesis Inhibition
This compound exerts its anti-inflammatory effects by blocking the COX-1 and COX-2 enzymes.[11] This inhibition prevents the conversion of arachidonic acid into prostaglandins, such as prostaglandin E2 (PGE2), which are known to cause vasodilation, increased vascular permeability, and pain in ocular tissues.[2][3]
Caption: this compound's mechanism of action in inhibiting prostaglandin synthesis.
Key Ophthalmic Research Applications and Models
This compound is a valuable tool in a variety of ophthalmic research models:
-
Post-Operative Inflammation: Models mimicking cataract or corneal refractive surgery are used to assess the efficacy of this compound in reducing post-surgical inflammation, pain, and photophobia.[6][7][12]
-
Corneal Neovascularization: Animal models, often involving chemical or mechanical injury to the cornea, are employed to study the inhibitory effects of this compound on the growth of new blood vessels.[4][13]
-
Dry Eye Disease (DED): In models of DED, this compound is investigated for its ability to protect corneal epithelial cells from hyperosmolarity-induced damage and reduce ocular surface inflammation.[5]
-
Cystoid Macular Edema (CME): The role of this compound in preventing and treating CME, a complication of cataract surgery, is studied in both animal and clinical research settings.[8][14][15][16]
-
Diabetic Retinopathy: Research explores the potential of this compound to mitigate macular edema in diabetic patients undergoing phacoemulsification.[17][18][19]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the application of this compound in ophthalmic research models.
Table 1: Effect of this compound on Corneal Neovascularization in a Rat Model
| Treatment Group | Mean Percent Area of Neovascularization | p-value vs. Control | Reference |
| This compound 0.1% | Significantly lower than control | < 0.01 | [4] |
| Ketorolac 0.5% | Significantly lower than control | < 0.05 | [4] |
| Etanercept 200 µg/ml | No significant difference | - | [4] |
| Balanced Salt Solution (Control) | - | - | [4] |
Table 2: Effect of this compound on Corneal Surface Damage in a Rat Dry Eye Model
| Treatment Group | Outcome | Reference |
| This compound 0.1% | Reduced corneal surface damage | [5] |
| Bromfenac 0.1% | Did not reduce corneal surface damage | [5] |
| Vehicle | - | [5] |
Table 3: Effect of this compound on Aqueous Humor Prostaglandin E2 (PGE2) Concentration
| Study Population | Treatment | Mean PGE2 Concentration | p-value vs. Control/Pre-treatment | Reference |
| Patients undergoing FLAC | Ketorolac pretreatment | 392.16 ± 162.00 pg/ml | 0.03 | [20] |
| Patients undergoing FLAC | No NSAID pretreatment | 622.63 ± 331.84 pg/ml | - | [20] |
| Dogs with cataract | Topical this compound 0.1% | No significant difference vs. ketorolac | - | [21] |
| Dogs with cataract | Topical ketorolac 0.5% | No significant difference vs. This compound | - | [21] |
Table 4: Effect of this compound on Macular Thickness in Diabetic Patients Post-Phacoemulsification
| Treatment Group | Outcome | p-value | Reference |
| This compound sodium | Significant difference in inner and central macular thickness at 14 days post-op | 0.0001 (inner), 0.008 (central) | [17] |
| Placebo | No significant changes in macular thickness | - | [17] |
Experimental Protocols
Protocol 1: Corneal Neovascularization Model in Rats
This protocol is adapted from studies investigating the inhibition of corneal neovascularization.[4]
Objective: To evaluate the effect of topical this compound on chemically induced corneal neovascularization in a rat model.
Materials:
-
Male Wistar rats (200-250g)
-
Silver nitrate sticks
-
This compound sodium 0.1% ophthalmic solution
-
Balanced Salt Solution (BSS) for control
-
Digital camera with a stereomicroscope
-
Image analysis software
Workflow:
Caption: Experimental workflow for the rat corneal neovascularization model.
Procedure:
-
Animal Preparation: Anesthetize the rats according to approved institutional animal care and use committee protocols.
-
Induction of Neovascularization: Gently apply a silver nitrate stick to the central cornea for 5-10 seconds to induce a chemical burn. Immediately rinse the eye with sterile saline solution.
-
Treatment Groups: Randomly divide the animals into a treatment group (0.1% this compound) and a control group (balanced salt solution).
-
Drug Administration: Instill one drop of the assigned solution into the affected eye four times daily for seven days, beginning 24 hours after the chemical cauterization.
-
Evaluation: On day 8, anesthetize the animals and take digital photographs of their corneas.
-
Data Analysis: Use image analysis software to measure the total corneal surface area and the area covered by neovascularization. Calculate the percentage of neovascularization.
Protocol 2: Dry Eye Model in Rats
This protocol is based on research investigating the protective effects of this compound on the ocular surface in a dry eye model.[5]
Objective: To assess the efficacy of topical this compound in mitigating corneal surface damage in a surgically induced rat model of dry eye.
Materials:
-
Sprague-Dawley rats
-
Surgical instruments for lacrimal gland excision
-
This compound sodium 0.1% ophthalmic solution
-
Vehicle control solution
-
Fluorescein sodium strips
-
Cobalt blue filter for slit-lamp examination
Procedure:
-
Induction of Dry Eye: Anesthetize the rats and surgically excise the main lacrimal glands to induce a dry eye state.
-
Treatment Groups: Divide the rats into a this compound treatment group and a vehicle control group.
-
Drug Administration: Beginning one week post-surgery, instill one drop of 0.1% this compound or vehicle into the eyes three times daily for four weeks.
-
Corneal Staining: At the end of the treatment period, apply a fluorescein strip to the inferior conjunctival sac. After 2 minutes, examine the cornea under a slit-lamp microscope with a cobalt blue filter.
-
Scoring: Grade the corneal fluorescein staining based on a standardized scale (e.g., 0-4 for each of the five corneal zones).
-
Data Analysis: Compare the mean fluorescein scores between the this compound and vehicle groups.
Conclusion
This compound is a cornerstone in ophthalmic research, providing a reliable means to induce and study anti-inflammatory responses in a variety of ocular disease models. The protocols and data presented here offer a framework for researchers to design and execute studies aimed at understanding ocular inflammation and developing novel therapeutic strategies. Adherence to detailed and standardized protocols is crucial for obtaining reproducible and translatable results.
References
- 1. Articles [globalrx.com]
- 2. drugs.com [drugs.com]
- 3. ovid.com [ovid.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. This compound Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]
- 7. Ocular this compound. A review of its pharmacology and clinical use in cataract surgery, and potential in other inflammatory ocular conditions [pubmed.ncbi.nlm.nih.gov]
- 8. [Prevention of cystoid macular edema with this compound eyedrops in intracapsular cataract extraction using the Choyce Mark IX anterior chamber lens] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. reference.medscape.com [reference.medscape.com]
- 12. Evaluation of this compound sodium 0.1% ophthalmic solution in the treatment of ocular symptoms after bilateral radial keratotomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Available Therapeutic Options for Corneal Neovascularization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treating Cystoid Macular Edema With an Ocular NSAID | Retinal Physician [retinalphysician.com]
- 15. Non‐steroidal anti‐inflammatory agents for treating cystoid macular edema following cataract surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Macular Alteration of Topical this compound Sodium after Phacoemulsification Surgery in Diabetic Patients | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 18. The effect of topical sodium this compound on macular thickness in diabetic eyes after phacoemulsification: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of preoperative topical this compound on intraocular interleukin-12 concentration and macular edema after cataract surgery in patients with diabetic retinopathy: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Effect of NSAID Pretreatment on Aqueous Humor Prostaglandin E2 Concentration in Eyes Undergoing Femtosecond Laser-Assisted Capsulotomy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Application Notes & Protocols: Transdermal Delivery Systems for Diclofenac Research
Introduction
Diclofenac is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for symptomatic relief of pain and inflammation in conditions like rheumatoid arthritis and osteoarthritis.[1][2] However, its oral administration is associated with poor bioavailability (50-60%) due to significant first-pass hepatic metabolism and can lead to gastrointestinal side effects such as ulceration and bleeding.[3][4] Transdermal drug delivery systems (TDDS), or patches, offer a compelling alternative by delivering this compound directly through the skin into the systemic circulation.[1][5] This approach avoids first-pass metabolism, maintains steady plasma drug levels, reduces dosing frequency, and improves patient compliance.[2][4][6] These notes provide a comprehensive overview of the formulation strategies, evaluation protocols, and key data relevant to the research and development of this compound transdermal patches.
Mechanism of Action: COX Inhibition
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[1] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Transdermal delivery facilitates the localized accumulation of this compound at the application site, targeting the inflammatory process directly.[4]
Application Notes: Formulation and Evaluation
Key Formulation Components
The design of a this compound transdermal patch involves a careful selection of excipients to ensure stability, controlled release, and effective skin permeation.
-
Polymers: The polymer matrix is the backbone of the patch, controlling the drug release rate. Common choices include:
-
Hydroxypropyl Methylcellulose (HPMC): A synthetic polymer known for its excellent film-forming characteristics and non-toxicity.[7]
-
Polyvinylpyrrolidone (PVP) and Ethylcellulose (EC): Often used in combination to modulate drug release; varying their ratio can achieve sustained release profiles.[1][8]
-
Natural Polymers: Materials like Chitosan, Guar gum, and Prosopis seed gum are explored for their biocompatibility, biodegradability, and bioadhesive properties.[7][9]
-
Adhesives: Drug-in-adhesive patches utilize pressure-sensitive adhesives like silicone and acrylic polymers, which contain the drug directly.[4]
-
-
Plasticizers: These are added to improve the flexibility and prevent the brittleness of the patch. Examples include:
-
Permeation Enhancers: These substances are critical for facilitating the transport of this compound across the stratum corneum, the skin's primary barrier.[10] Common enhancers include:
Common Formulation Method: Solvent Casting
The solvent casting technique is widely employed for fabricating matrix-type transdermal patches due to its simplicity and ability to produce films with uniform drug loading.[7][12] The general process involves dissolving the drug and polymer(s) in a common volatile solvent, adding other excipients, casting the solution onto a substrate, and allowing the solvent to evaporate, leaving a thin drug-loaded film.[7]
Experimental Protocols
Protocol 1: Physicochemical Characterization
This protocol outlines standard tests to evaluate the physical properties of formulated this compound patches.
1.1. Thickness and Weight Variation:
-
Measure the thickness of the patch at five different points using a digital micrometer. Calculate the average thickness.
-
Weigh five individual patches of a defined size. Calculate the average weight and the standard deviation to assess weight uniformity.
1.2. Folding Endurance:
-
Repeatedly fold a single patch at the same place until it breaks.
-
The number of times the patch can be folded without breaking is the folding endurance value, indicating its flexibility and mechanical strength.[1]
1.3. Moisture Content:
-
Accurately weigh an individual patch and place it in a desiccator containing anhydrous calcium chloride.
-
Reweigh the patch daily until a constant weight is obtained.
-
Calculate the percentage of moisture content using the formula: [(Initial Weight - Final Weight) / Initial Weight] * 100.
1.4. Drug Content Uniformity:
-
Cut a patch of a specified area (e.g., 2 cm²) into small pieces.[3]
-
Place the pieces in a 100 mL volumetric flask and add a suitable solvent (e.g., phosphate buffer pH 7.4).[3]
-
Shake occasionally for 24 hours to extract the drug completely.[3]
-
Filter the solution, make appropriate dilutions, and measure the absorbance using a UV-Vis spectrophotometer (e.g., at 276 nm for this compound Sodium) or analyze using HPLC.[3][4]
-
Calculate the drug content based on a standard calibration curve.
Protocol 2: In Vitro Drug Release & Skin Permeation Studies
These studies are crucial for assessing the drug release characteristics from the patch and its ability to permeate the skin. The Franz diffusion cell is the standard apparatus for these experiments.[7][13]
2.1. Apparatus and Setup:
-
Apparatus: Franz diffusion cell.
-
Membrane: For release studies, a synthetic membrane (e.g., dialysis membrane) is used. For permeation studies, excised animal skin (e.g., rat abdominal skin, pig ear skin) or human cadaver skin is used.[3][8][13]
-
Receptor Medium: Isotonic phosphate buffer (pH 7.4) is commonly used to simulate physiological conditions.[3] The medium should be degassed before use.
-
Setup:
-
Mount the membrane/skin on the Franz diffusion cell, securing it between the donor and receptor compartments, with the stratum corneum side facing the donor compartment for skin permeation studies.[3]
-
Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the membrane. The volume is typically 15-20 mL.[3]
-
Maintain the temperature at 32°C or 37°C using a circulating water jacket to mimic skin surface or body temperature, respectively.[8][14]
-
Place a magnetic stir bar in the receptor compartment and keep the assembly on a magnetic stirrer for continuous agitation.[3]
-
2.2. Experimental Procedure:
-
Application: Cut the transdermal patch to fit the effective area of the diffusion cell (e.g., 3.14 cm²) and apply it to the membrane in the donor compartment.[3]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specified volume (e.g., 1 mL) of the receptor medium for analysis.
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Analysis: Analyze the collected samples for this compound concentration using a validated HPLC-UV method or UV spectrophotometry.[13][15]
2.3. Data Analysis:
-
Calculate the cumulative amount of drug released or permeated per unit area (μg/cm²) at each time point, correcting for sample removal.
-
Plot the cumulative amount of drug permeated per unit area versus time.
-
Determine key parameters:
-
Steady-State Flux (Jss): The slope of the linear portion of the plot (μg/cm²/h).
-
Lag Time (tL): The x-intercept of the linear portion of the plot (h).
-
Permeability Coefficient (Kp): Calculated as Jss / Cd, where Cd is the initial drug concentration in the donor compartment.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various research studies on this compound transdermal systems.
Table 1: In Vitro Permeation and Drug Release Data
| Formulation Type / Study Focus | Duration (h) | Cumulative Release / Permeation (%) | Flux (μg/cm²/h) | Lag Time (h) | Membrane Used | Reference |
|---|---|---|---|---|---|---|
| This compound Sodium Patch (Flector®) | 24 | 54.6% (permeated) | - | 2.93 ± 0.07 | Pig Skin | [13][16] |
| This compound Sodium Gel (Voltaren®) | 24 | 38.2% (permeated) | 39.9 ± 0.9 | 1.97 ± 0.02 | Pig Skin | [13][15] |
| This compound Sodium Solution | 24 | 34.4% (permeated) | - | - | Pig Skin | [13][15] |
| HPMC/Natural Gum Patch (F3) | 12 | 94.12% (release) | - | - | Dialysis Membrane | [7] |
| PVP/EC Patch (FA1) | 24 | 38% (release) | - | - | Not Specified | [8] |
| This compound + Tizanidine Patch (FA2) | 12 | 99.8 ± 0.01% (permeated) | - | - | Rat Abdominal Skin | [3] |
| PVP/EC Patch (F1) | 3 | 63.5% (release) | - | - | Dialysis Membrane |[1] |
Table 2: Physicochemical Properties of Experimental this compound Patches
| Formulation ID | Polymer(s) | Thickness (mm) | Folding Endurance | Drug Content (%) | Reference |
|---|---|---|---|---|---|
| F1 | PVP, Ethyl Cellulose | 0.58 | >70 | - | [1] |
| F3 | HPMC, Prosopis Gum, Guar Gum | - | >300 | 98.24 ± 1.12 | [7] |
| FA 1 | PVP/EC (1:3) | - | - | - | [8] |
| PA4 | PVP/EC (1:2) | - | - | - |[17] |
Table 3: Clinical Efficacy and Safety Comparison
| Study Comparison | Condition | Key Finding | Adverse Events | Reference |
|---|---|---|---|---|
| This compound Patch vs. IM Injection | Post-operative Inguinal Hernia | IM injection provided better pain relief after 18h, but patch was effective and safe. | Patch: Minor nausea/discomfort. No significant skin reactions. | [18][19] |
| This compound Patch vs. Oral this compound | Chronic Musculoskeletal Pain | Equi-efficacious in reducing pain scores over 4 weeks. | Patch associated with fewer systemic side effects. | [20] |
| This compound Patch vs. Oral vs. IM | Post-operative Third Molar Extraction | Oral and transdermal forms had similar analgesia. IM was better on days 2-3. | Oral: Gastritis (36.7%). IM: Pain on injection (100%). Patch: Dry skin/rash (10%). | [21] |
| this compound Patch vs. Placebo | Myofascial Pain Syndrome | Patch showed significantly better VAS score and range of motion. | No adverse effects reported for the patch. |[21] |
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. Efficacy of this compound Transdermal Patch in Therapeutic Extractions: A Literature Review - ProQuest [proquest.com]
- 3. jetir.org [jetir.org]
- 4. Design and characterization of this compound diethylamine transdermal patch using silicone and acrylic adhesives combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaceuticaljournal.in [pharmaceuticaljournal.in]
- 8. pharmatutor.org [pharmatutor.org]
- 9. theaspd.com [theaspd.com]
- 10. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the In Vitro Permeation Parameters of Topical this compound Sodium from Transdermal Pentravan® Products and Hydrogel Celugel Through Human Skin [mdpi.com]
- 12. wjpsonline.com [wjpsonline.com]
- 13. Comparison of skin permeability for three this compound topical formulations: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sphinxsai.com [sphinxsai.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Design, development, physicochemical, and in vitro and in vivo evaluation of transdermal patches containing this compound diethylammonium salt. | Semantic Scholar [semanticscholar.org]
- 18. ijbcp.com [ijbcp.com]
- 19. ijbcp.com [ijbcp.com]
- 20. researchgate.net [researchgate.net]
- 21. Comparison of Safety, Efficacy, Patient Compliance and Cost-Effectiveness of Transdermal, Oral and Intramuscular this compound for Pain Control Following Oral Surgical Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Diclofenac Solubility Challenges in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of diclofenac, particularly concerning its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sodium not dissolving in water?
A1: this compound sodium, although more soluble than its acid form, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.[1][2] Its solubility is significantly influenced by the pH of the aqueous solution. This compound is a weak acid with a pKa of approximately 4.0.[3][4] In acidic solutions (pH < 4.0), it exists predominantly in its less soluble free acid form. As the pH increases above the pKa, it converts to its more soluble ionized form.[3][4] Therefore, if your aqueous medium is neutral or acidic, you may encounter solubility issues.
Q2: I'm observing precipitation after dissolving this compound sodium in a buffer. What could be the cause?
A2: Precipitation can occur for several reasons:
-
pH Shift: A decrease in the pH of your final solution can cause the more soluble this compound salt to convert back to its less soluble acid form, leading to precipitation.[3] This can happen if other components in your formulation are acidic.
-
"Salting Out" Effect: At high concentrations of electrolytes in your buffer, the solubility of this compound sodium can decrease, a phenomenon known as "salting out".[5]
-
Temperature Changes: A decrease in temperature can reduce the solubility of this compound, potentially causing it to precipitate out of a saturated or near-saturated solution.
-
Interaction with Other Components: this compound may interact with other excipients or molecules in your solution, leading to the formation of less soluble complexes.
Q3: What is the solubility of this compound sodium in common laboratory solvents and buffers?
A3: The solubility of this compound sodium varies significantly with the solvent and the pH of aqueous buffers. Below is a summary of its solubility in various media.
| Solvent/Buffer | Temperature | Solubility | Reference |
| Water | Room Temperature | ~1.113 g/L | [3] |
| Water | 25°C | 2.37 mg/L (for this compound acid) | [6] |
| Water | Not Specified | 0.00401 mg/mL | [1] |
| Phosphate Buffered Saline (PBS) pH 7.2 | Not Specified | ~9 mg/mL | [7] |
| Phosphate Buffer pH 6.8 | Not Specified | Very low solubility | [4] |
| Phosphate Buffer pH 7.5 | Not Specified | Soluble | [4] |
| Ethanol | Not Specified | ~35 mg/mL | [7] |
| DMSO | Not Specified | ~40 mg/mL | [7] |
| Dimethylformamide (DMF) | Not Specified | ~50 mg/mL | [7] |
| Propylene Glycol | 32°C | ~40 wt% | [8] |
| Polyethylene Glycol (PEG) 400 | 32°C | ~40 wt% | [8] |
Q4: How can I prepare a stock solution of this compound sodium for my experiments?
A4: For aqueous-based experiments, you can prepare a stock solution by dissolving this compound sodium in a suitable buffer with a pH above its pKa (e.g., PBS pH 7.2).[7] It is recommended to not store aqueous solutions for more than one day to avoid potential degradation or precipitation.[7] For higher concentration stock solutions, organic solvents like DMSO, ethanol, or DMF can be used.[7] When using an organic solvent stock for aqueous experiments, ensure the final concentration of the organic solvent is low enough to not affect your experimental system.[7]
Q5: Can I use this compound acid directly in my aqueous experiments?
A5: this compound acid has very low aqueous solubility, especially at neutral or acidic pH, making it challenging to use directly in most aqueous-based experiments.[3] It is generally preferable to use the sodium salt form for better solubility in aqueous buffers. If you must use the acid form, you will likely need to employ solubility enhancement techniques.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues related to this compound solubility.
Problem: this compound sodium is not dissolving or is precipitating out of my aqueous solution.
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols for Solubility Enhancement
For persistent solubility challenges, the following experimental techniques can be employed.
Solid Dispersion using Solvent Evaporation Method with PEG 6000
This method enhances the dissolution rate by dispersing this compound in a hydrophilic carrier.
Materials:
-
This compound sodium
-
Polyethylene glycol 6000 (PEG 6000)
-
Ethanol (95%) or Methanol
-
Water bath or rotary evaporator
-
Dessicator
-
Mortar and pestle
-
Sieve (e.g., mesh size 0.20 mm)
Procedure:
-
Accurately weigh the desired ratio of this compound sodium and PEG 6000 (e.g., 1:1, 1:2 w/w).[1][9]
-
Dissolve both the this compound sodium and PEG 6000 in a minimal amount of a suitable solvent like ethanol or methanol with continuous stirring to form a clear solution.[9][10]
-
Evaporate the solvent using a water bath at a temperature below the melting point of the components or a rotary evaporator under reduced pressure.[9][10]
-
Dry the resulting solid mass in a desiccator for 24-48 hours to ensure complete removal of the solvent.[1][11]
-
Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.[10][11]
-
The resulting solid dispersion can then be used for the preparation of aqueous solutions.
Inclusion Complexation with β-Cyclodextrin
Cyclodextrins can encapsulate the poorly soluble this compound molecule, forming a more soluble inclusion complex.[12]
Materials:
-
This compound sodium
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Magnetic stirrer with heating
-
Freeze-dryer or oven
Procedure:
-
Prepare a saturated aqueous solution of β-cyclodextrin by dissolving it in deionized water with heating (e.g., 70°C) and continuous stirring.[5]
-
Slowly add a molar equivalent of this compound sodium to the heated β-cyclodextrin solution.
-
Continue stirring the mixture at an elevated temperature until a clear solution is obtained, indicating the formation of the inclusion complex.[5]
-
Allow the solution to cool slowly to room temperature over several hours to facilitate the precipitation of the complex.[5]
-
Collect the precipitated complex by filtration.
-
Dry the complex, for example, by freeze-drying, which is often an effective method for obtaining a stable, amorphous complex.[12]
-
The resulting powder is the this compound-β-cyclodextrin inclusion complex, which should exhibit enhanced aqueous solubility.
Experimental Workflow for Selecting a Solubilization Method
Caption: Workflow for selecting a suitable this compound solubilization method.
Signaling Pathway of this compound Action
The primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[13][][15]
Caption: this compound's inhibition of the COX pathway.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. rjpn.org [rjpn.org]
- 3. A comparison of gastrointestinal permeability induced by this compound-phospholipid complex with this compound acid and its sodium salt [sites.ualberta.ca]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. EP0647451A1 - Inclusion complex of beta-cyclodextrin with this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. diva-portal.org [diva-portal.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. ijpsonline.com [ijpsonline.com]
- 12. EMAN RESEARCH PUBLISHING |Full Text|Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of this compound Sodium for Drug Delivery [publishing.emanresearch.org]
- 13. What is the mechanism of this compound Diethylamine? [synapse.patsnap.com]
- 15. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Mitigating Gastrointestinal Side Effects of Diclofenac in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to mitigate the gastrointestinal (GI) side effects of Diclofenac.
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms of this compound-induced gastrointestinal toxicity?
This compound, a nonsteroidal anti-inflammatory drug (NSAID), primarily causes gastrointestinal damage through the inhibition of cyclooxygenase (COX) enzymes, leading to decreased production of protective prostaglandins in the gastric mucosa.[1][2][3][4][5][6] This inhibition disrupts the mucosal barrier, reduces mucus and bicarbonate secretion, and impairs mucosal blood flow.[6] Additionally, this compound can cause topical irritation to the gastric mucosa.[5] The neutral form of this compound exhibits a high affinity for phospholipid bilayers, potentially altering the structural properties of the gastric mucosa's protective layers.[7] Other contributing factors include the induction of oxidative stress through the production of free radicals and the activation of neutrophils, which intensifies inflammation.[5][8]
2. What are the most common animal models used to study this compound-induced gastropathy?
Rats, particularly Wistar and Sprague-Dawley strains, are the most frequently used animal models for studying this compound-induced gastric and intestinal damage.[9][10][11][12][13][14][15] Mice are also utilized, especially in studies investigating specific molecular pathways or for genetic knockout models.[16][17][18][19]
3. What are the established gastroprotective agents co-administered with this compound in animal studies?
Several agents have been shown to be effective in mitigating this compound-induced GI damage in animal models:
-
Proton Pump Inhibitors (PPIs): Pantoprazole and omeprazole are commonly used to reduce gastric acid secretion, thereby protecting the gastric mucosa.[9][20] However, it's important to note that PPIs may exacerbate NSAID-induced small intestinal injury by causing dysbiosis.[21][22][23][24]
-
Prostaglandin Analogs: Misoprostol, a synthetic prostaglandin E1 analog, directly replaces the prostaglandins inhibited by this compound, thus restoring mucosal protection.[9][20]
-
H2S-releasing drugs: Novel this compound derivatives that release hydrogen sulfide (H2S) have demonstrated significant gastroprotective effects.[25][26]
-
Natural Compounds: Royal jelly,[14] Piper carpunya extract,[12] and Carvacrol[8] have shown promise in protecting against this compound-induced gastric lesions through various mechanisms, including antioxidant and anti-inflammatory effects.
4. How does this compound affect the gut microbiota in animal models?
This compound administration has been shown to alter the composition and diversity of the gut microbiota in animal models.[10][11][27] Studies in rats have demonstrated a shift in the gut microbiome, characterized by an increase in the relative abundance of Gram-negative bacteria like Proteobacteria and Bacteroidetes, and a decrease in Firmicutes.[10][27][28][29] These changes can contribute to inflammation and mucosal damage.[27][28][30]
5. Can the route of this compound administration influence its gastrointestinal side effects?
Yes, the route of administration can influence the severity of GI side effects. While oral administration is most commonly associated with gastric toxicity due to direct contact,[31] intramuscular and rectal administration can also induce gastric and intestinal lesions.[6][15][32] This indicates that the systemic inhibition of prostaglandins is a key factor in this compound's GI toxicity, independent of the administration route.[32]
Troubleshooting Guides
Problem 1: High variability in the extent of gastric ulceration observed in the this compound control group.
-
Possible Cause 1: Inconsistent fasting period.
-
Troubleshooting Step: Ensure a consistent and appropriate fasting period for all animals before this compound administration. A 24-hour fasting period is commonly used in rats and mice to empty the stomach and enhance the ulcerogenic effect of NSAIDs.[19]
-
-
Possible Cause 2: Variation in animal strain, age, or sex.
-
Troubleshooting Step: Use animals of the same strain, age, and sex within an experiment to minimize biological variability.
-
-
Possible Cause 3: Inconsistent drug preparation and administration.
-
Troubleshooting Step: Prepare the this compound suspension or solution fresh for each experiment and ensure accurate dosing and consistent administration technique (e.g., oral gavage).
-
Problem 2: Protective agent shows no significant effect against this compound-induced gastric damage.
-
Possible Cause 1: Inappropriate dosage of the protective agent.
-
Troubleshooting Step: Conduct a dose-response study for the protective agent to determine the optimal effective dose.
-
-
Possible Cause 2: Timing of administration is not optimal.
-
Troubleshooting Step: Vary the pre-treatment time of the protective agent before this compound administration. Some agents may require a longer period to exert their protective effects.
-
-
Possible Cause 3: The protective agent's mechanism of action does not counter the primary mechanism of this compound-induced injury in your model.
-
Troubleshooting Step: Re-evaluate the known mechanism of your protective agent. For example, if the agent primarily neutralizes acid, it may be less effective against the prostaglandin-inhibition and topical-irritant effects of this compound. Consider combining it with an agent that has a different mechanism of action.
-
Problem 3: Unexpected mortality in animals treated with this compound.
-
Possible Cause 1: this compound dose is too high for the specific animal model.
-
Troubleshooting Step: Perform a dose-finding study to determine the maximum tolerated dose of this compound that induces consistent gastric lesions without causing significant mortality.
-
-
Possible Cause 2: Dehydration or malnutrition due to prolonged fasting or drug-induced anorexia.
-
Troubleshooting Step: Ensure animals have free access to water during the fasting period. Monitor animal health closely and provide supportive care if necessary.
-
-
Possible Cause 3: Severe gastrointestinal bleeding.
-
Troubleshooting Step: At necropsy, carefully examine the stomach and intestines for signs of severe hemorrhage. If this is a consistent finding, consider reducing the this compound dose or the duration of the experiment.
-
Experimental Protocols
Protocol 1: Induction of Gastric Ulcers with this compound in Rats
This protocol is based on methodologies described in several studies.[12][14][31]
Materials:
-
Male Wistar rats (180-200 g)
-
This compound sodium
-
Vehicle (e.g., 1% w/v sodium carboxymethyl cellulose in normal saline)
-
Oral gavage needles
Procedure:
-
House the rats in cages with wire mesh bottoms to prevent coprophagy.
-
Fast the animals for 24 hours prior to this compound administration, with free access to water.
-
Prepare a suspension of this compound sodium in the vehicle at the desired concentration (e.g., 100 mg/kg).[12]
-
Administer the this compound suspension orally to the rats using a gavage needle. A control group should receive the vehicle only.
-
Four hours after this compound administration, euthanize the animals by an approved method (e.g., CO2 asphyxiation).[31]
-
Immediately excise the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.
-
Pin the stomach flat on a board and examine for gastric lesions in the glandular region.
-
The ulcer index can be calculated based on the number and severity of the ulcers.
Protocol 2: Evaluation of a Gastroprotective Agent
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Divide the animals into at least four groups:
-
Group 1: Vehicle control
-
Group 2: this compound control
-
Group 3: Protective agent + this compound
-
Group 4: Protective agent alone
-
-
Administer the protective agent (at the desired dose and route) at a specific time point before this compound administration (e.g., 30-60 minutes).
-
Administer this compound as described in Protocol 1.
-
Follow steps 5-8 of Protocol 1 to assess the extent of gastric damage.
-
Compare the ulcer index between the this compound control group and the group treated with the protective agent to determine its efficacy.
Quantitative Data Summary
Table 1: Effect of Protective Agents on this compound-Induced Gastric Ulcer Index in Rats
| Treatment Group | Dose (mg/kg) | Ulcer Index (mm²) (Mean ± SD) | Percentage Protection (%) | Reference |
| This compound | 100 | 30.2 ± 6.2 | - | [12] |
| P. carpunya Extract + this compound | 62.5 | 15.6 ± 3.1 | 48.3 | [12] |
| P. carpunya Extract + this compound | 125 | 10.5 ± 1.9 | 65.2 | [12] |
| P. carpunya Extract + this compound | 250 | 6.02 ± 2.0 | 80.1 | [12] |
Table 2: Effect of Pantoprazole and Misoprostol on this compound-Induced Gastric Ulcers in Rats
| Treatment Group | Mean Ulcer Score | Cumulative Ulcer Length (mm) | Reference |
| This compound | 2.6 ± 0.4 | 12.4 ± 1.8 | [9] |
| This compound + Misoprostol | 1.2 ± 0.3 | 4.2 ± 0.9 | [9] |
| This compound Microbeads + Pantoprazole | 0.8 ± 0.2 | 2.1 ± 0.5 | [9] |
Signaling Pathways and Workflows
Caption: Mechanism of this compound-induced gastrointestinal toxicity.
Caption: General experimental workflow for evaluating gastroprotective agents.
Caption: this compound's interaction with the gut microbiota.
References
- 1. [Role of prostaglandins in the pathogenesis of stomach ulcer and gastropathy caused by non-steroid anti-inflammatory drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Challenges of this compound-Based Novel Therapeutics: Targeting Cancer and Complex Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of prostaglandin E2 on gastric ulcers induced by non-steroidal anti-inflammatory compounds (NOSAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jptcp.com [jptcp.com]
- 5. researchgate.net [researchgate.net]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Neutral this compound Causes Remarkable Changes in Phosphatidylcholine Bilayers: Relevance for Gastric Toxicity Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carvacrol Exerts Anti-Inflammatory, Anti-Oxidative Stress and Hepatoprotective Effects Against this compound-Induced Liver Injury in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Combined Effect of Western Diet Consumption and this compound Administration Alters the Gut Microbiota and Promotes Anastomotic Leakage in the Distal Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Combined Effect of Western Diet Consumption and this compound Administration Alters the Gut Microbiota and Promotes Anastomotic Leakage in the Distal Colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Gastroprotective effect of Alflutop on this compound-induced gastropathy in rats | Kuksgauz | Experimental and Clinical Gastroenterology [nogr.org]
- 14. Evaluation of gastric tolerability for long-term use of this compound and celecoxib in male albino rats and potential gastroprotective benefits of royal jelly: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. Protection from this compound-induced small intestinal injury by the JNK inhibitor SP600125 in a mouse model of NSAID-associated enteropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rebamipide suppresses this compound-induced intestinal permeability via mitochondrial protection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacological inhibition of soluble epoxide hydrolase or genetic deletion reduces this compound-induced gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journaljpri.com [journaljpri.com]
- 21. Proton pump inhibitors exacerbate NSAID-induced small intestinal injury by inducing dysbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Coprescribing proton-pump inhibitors with nonsteroidal anti-inflammatory drugs: risks versus benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ACVIM consensus statement: Support for rational administration of gastrointestinal protectants to dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Anti-inflammatory and gastrointestinal effects of a novel this compound derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. NSAID–Gut Microbiota Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Gut Microbiota in NSAID Enteropathy: New Insights From Inside - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Pathophysiology of NSAID-Associated Intestinal Lesions in the Rat: Luminal Bacteria and Mucosal Inflammation as Targets for Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Anti-inflammatory Drug and Gut Bacteria Have a Dynamic Interplay, According to Penn Animal Study | Penn Today [penntoday.upenn.edu]
- 31. juniperpublishers.com [juniperpublishers.com]
- 32. Rectal administration of nonsteroidal antiinflammatory drugs. Effect on rat gastric ulcerogenicity and prostaglandin E2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Diclofenac-Induced Cardiovascular Risks in Research
Welcome to the technical support center for researchers investigating strategies to reduce the cardiovascular risks associated with diclofenac. This resource provides in-depth answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to support your study design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced cardiovascular risk?
A1: this compound exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. However, its potent and relatively balanced inhibition of both COX-1 and COX-2 is believed to contribute to its cardiovascular risks. The inhibition of COX-2 in endothelial cells reduces the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. This, combined with the incomplete suppression of COX-1-mediated thromboxane A2 (TXA2) in platelets—a vasoconstrictor and platelet activator—can create a prothrombotic state.[1] This imbalance is a key factor in the increased risk of thrombotic events like myocardial infarction and stroke.[2] Furthermore, this compound can affect the arachidonic acid cascade, potentially reducing the availability of intracellular arachidonic acid for the production of protective prostaglandins.[3]
Q2: Are there established preclinical models to study this compound-induced cardiotoxicity?
A2: Yes, rodent models, particularly rats, are commonly used to investigate the cardiotoxic effects of this compound. While some studies use this compound to exacerbate cardiotoxicity induced by other agents like doxorubicin[4], others have investigated the effects of this compound as a standalone agent. These studies typically involve the administration of this compound at various doses and durations, followed by the assessment of cardiac biomarkers, histopathology, and cardiovascular function.[5][6]
Q3: What are the key cardiovascular biomarkers to measure in preclinical studies of this compound cardiotoxicity?
A3: Key biomarkers for assessing this compound-induced cardiac damage in preclinical models include:
-
Cardiac Troponins (cTnI or cTnT): These are highly sensitive and specific markers of myocardial injury.[5]
-
Creatine Kinase-MB (CK-MB): An isoenzyme of creatine kinase that is more specific to the heart than total CK.[5]
-
Lactate Dehydrogenase (LDH): A less specific marker of tissue damage, but its elevation can be indicative of cardiac injury in the appropriate context.[4]
-
Aspartate Aminotransferase (AST): Similar to LDH, it is not specific to the heart but is often measured as part of a panel of cardiac enzymes.[5]
Q4: What are some potential strategies to mitigate this compound's cardiovascular risk that can be tested in experimental models?
A4: Based on the proposed mechanisms of cardiotoxicity, several strategies can be investigated:
-
Co-administration of Cardioprotective Agents: This could include antioxidants to counteract oxidative stress, or agents that promote vasodilation and inhibit platelet aggregation.
-
Development of Novel Formulations: Creating formulations that alter the pharmacokinetic or pharmacodynamic profile of this compound to reduce its systemic impact on COX balance.
-
Combination with Agents that Modulate the Arachidonic Acid Pathway: Investigating the effects of combining this compound with drugs that can restore the balance between pro- and anti-thrombotic prostaglandins.
Troubleshooting Guides
Problem: Inconsistent or non-significant elevation of cardiac biomarkers in our rat model of this compound-induced cardiotoxicity.
Possible Causes and Solutions:
-
Insufficient Dose or Duration: The dose and duration of this compound administration may not be sufficient to induce detectable cardiac damage. Review the literature for established protocols and consider a dose-response study. Doses in rat studies have ranged from 10 mg/kg to 150 mg/kg.[5][6]
-
Timing of Blood Collection: Cardiac biomarkers have different release kinetics. Ensure that blood samples are collected at appropriate time points after this compound administration to capture the peak levels of the biomarkers.
-
Assay Sensitivity: The sensitivity of your ELISA or biochemical assay may be insufficient. Verify the limit of detection of your kits and consider using a more sensitive assay if necessary.
-
Animal Strain and Age: The susceptibility to drug-induced cardiotoxicity can vary between different rat strains and with age. Ensure you are using a consistent and appropriate animal model.
Problem: High variability in blood pressure measurements in rats treated with this compound.
Possible Causes and Solutions:
-
Measurement Technique: Indirect methods of blood pressure measurement, such as the tail-cuff method, can be prone to variability due to animal stress. Consider using direct methods like radiotelemetry for continuous and more accurate blood pressure monitoring.[7][8]
-
Acclimatization Period: Ensure that animals are properly acclimatized to the experimental procedures and environment to minimize stress-induced fluctuations in blood pressure.
-
Anesthesia: If anesthesia is used during measurements, be aware that it can significantly impact blood pressure. Use a consistent anesthetic regimen and allow for a stabilization period before recording data.
Experimental Protocols
Protocol 1: Induction of Cardiotoxicity in Rats using this compound
This protocol describes a method for inducing cardiac injury in rats using this compound monotherapy to evaluate the efficacy of potential cardioprotective agents.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound sodium
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Blood collection tubes (e.g., EDTA or serum separator tubes)
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the animals into experimental groups (e.g., Control, this compound, this compound + Test Compound).
-
Drug Administration:
-
Administer this compound sodium (e.g., 10 mg/kg, orally) or vehicle to the respective groups once daily for a specified period (e.g., 15 days).[9]
-
For the treatment group, co-administer the test compound at the desired dose and route.
-
-
Blood Collection: At the end of the treatment period, anesthetize the rats and collect blood via cardiac puncture or from the abdominal aorta.
-
Serum/Plasma Preparation: Process the blood samples to obtain serum or plasma and store at -80°C until analysis.
-
Tissue Harvesting: Euthanize the animals and carefully excise the heart. Wash the heart with ice-cold saline, blot dry, and weigh it. A portion of the heart can be fixed in 10% neutral buffered formalin for histopathological analysis, and the remainder can be snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analyses.
Protocol 2: Measurement of Serum Cardiac Troponin-I (cTnI) by ELISA
This is a general protocol for a sandwich ELISA; always refer to the specific instructions provided with your commercial ELISA kit.[2][10][11][12]
Materials:
-
Rat Cardiac Troponin-I ELISA kit (including pre-coated microplate, standards, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)
-
Rat serum samples
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Distilled or deionized water
-
Squirt bottle or automated plate washer
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.
-
Standard Curve: Add the prepared standards to the appropriate wells of the microplate to generate a standard curve.
-
Sample Addition: Add the serum samples to the designated wells.
-
Incubation: Incubate the plate as per the kit's instructions (e.g., 90 minutes at 37°C).
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound substances.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
HRP-Conjugate: Add the HRP-streptavidin conjugate to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the TMB substrate to each well and incubate in the dark to allow for color development.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of cTnI in the samples by interpolating their absorbance values from the standard curve.
Data Presentation
The following table summarizes hypothetical data from a preclinical study evaluating the effect of an antioxidant (Compound X) on this compound-induced cardiotoxicity in rats.
| Group | Serum cTnI (ng/mL) | Serum CK-MB (U/L) | Myocardial MDA (nmol/mg protein) |
| Control | 0.15 ± 0.03 | 35 ± 5 | 1.2 ± 0.2 |
| This compound (10 mg/kg) | 0.85 ± 0.12 | 110 ± 15 | 3.5 ± 0.5* |
| This compound + Compound X (50 mg/kg) | 0.40 ± 0.08# | 65 ± 10# | 1.8 ± 0.3# |
*p < 0.05 compared to Control; #p < 0.05 compared to this compound. Data are presented as mean ± SD.
Signaling Pathways and Experimental Workflows
This compound's Effect on the Arachidonic Acid Pathway
Caption: this compound inhibits COX-1 and COX-2, leading to an imbalance between TXA2 and PGI2.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for assessing cardioprotective agents against this compound toxicity.
References
- 1. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. krishgen.com [krishgen.com]
- 3. Effect of this compound sodium on the arachidonic acid cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound sodium, a nonselective nonsteroidal anti-inflammatory drug aggravates doxorubicin-induced cardiomyopathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of this compound sodium on arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tail-cuff versus radiotelemetry to measure blood pressure in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lifetechindia.com [lifetechindia.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Rat cTnI/TNNI3 (Cardiac Troponin I) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Technical Support Center: Optimizing Diclofenac Dosage for Long-Term In Vivo Experiments
Welcome to the technical support center for researchers utilizing Diclofenac in long-term in vivo experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of dosage optimization, ensuring efficacy while minimizing toxicity in your experimental models.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in long-term rodent studies of inflammation?
A common starting point for oral this compound in rat models of inflammation is in the range of 3-10 mg/kg per day.[1] For instance, a dose-dependent antinociceptive effect has been observed in rats with oral doses ranging from 3-18 mg/kg.[2] In a carrageenan-induced rat paw edema model, oral doses of 5 mg/kg and 20 mg/kg of this compound produced significant anti-inflammatory effects.[3] It is crucial to perform a pilot study to determine the minimum effective dose for your specific model and experimental endpoint to mitigate the risk of long-term toxicity.
Q2: How does the pharmacokinetics of this compound differ between common laboratory animal models?
The pharmacokinetics of this compound can vary significantly between species. For example, after oral administration, the half-life (t½) in rats is approximately 1.12 hours, while in C57BL/6J mice, it is shorter at around 0.51 hours.[4][5] These differences in absorption, distribution, metabolism, and excretion will impact the dosing frequency required to maintain therapeutic drug levels. Always refer to species-specific pharmacokinetic data when designing your study.
Q3: What are the primary long-term toxicities associated with this compound administration, and how can I monitor for them?
The most well-documented long-term toxicities of this compound are gastrointestinal (GI) and cardiovascular.[6][7] Chronic use can lead to gastric ulceration.[1] Additionally, long-term exposure has been linked to increased cardiovascular risk, potentially through mitochondrial oxidative stress and inflammation.[8][9]
Monitoring Strategies:
-
GI Toxicity: Regularly monitor animals for signs of GI distress, such as weight loss, anorexia, and changes in fecal consistency. At necropsy, perform a gross and histological examination of the stomach and intestines.
-
Cardiovascular Toxicity: Monitor for signs of cardiac dysfunction. In some studies, chronic this compound exposure in mice resulted in both systolic and diastolic dysfunction.[8][9]
-
Renal and Hepatic Toxicity: Although less common, renal and hepatic toxicity can occur.[7] Periodic blood chemistry analysis for kidney and liver function markers (e.g., creatinine, ALT, AST) is recommended.
Q4: Can I co-administer other drugs with this compound to mitigate side effects?
Yes, co-administration of gastroprotective agents is a common strategy. Proton pump inhibitors (PPIs) like omeprazole have been shown to be effective in reducing the risk of GI adverse events associated with long-term this compound use without significantly altering its pharmacokinetic properties.[6] Another approach is the use of prostaglandin analogs like misoprostol.[10] However, it is essential to validate that the co-administered agent does not interfere with the primary outcomes of your study.
Troubleshooting Guides
Problem: I am not observing a therapeutic effect at my current this compound dose.
-
Verify Drug Administration and Formulation: Ensure the drug is being administered correctly and that the formulation is appropriate for the route of administration. This compound's bioavailability can be influenced by its formulation (e.g., immediate-release vs. extended-release).[6][11]
-
Consider Pharmacokinetics: The short half-life of this compound in some species may necessitate more frequent dosing to maintain therapeutic concentrations.[4][5] Review the pharmacokinetic data for your specific animal model.
-
Dose Escalation: If you have confirmed proper administration and considered the pharmacokinetics, a careful dose escalation study may be necessary. Increase the dose incrementally while closely monitoring for signs of toxicity.
Problem: My animals are showing signs of gastrointestinal distress.
-
Dose Reduction: This is the first and most critical step. Reduce the dose to the lowest effective level.
-
Gastroprotective Co-therapy: Consider the addition of a gastroprotective agent like a proton pump inhibitor.[6]
-
Refine the Dosing Schedule: Splitting the total daily dose into multiple smaller doses may help to reduce peak plasma concentrations and associated GI irritation.
Problem: I am concerned about the potential for cardiovascular side effects in my long-term study.
-
Use the Lowest Effective Dose: The risk of cardiovascular toxicity is often dose-dependent.[6]
-
Consider Alternative NSAIDs: If cardiovascular effects are a major concern for your experimental model, you might consider an NSAID with a different cardiovascular risk profile.
-
Monitor Cardiovascular Parameters: If feasible for your study, incorporate methods to monitor cardiac function.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rodents (Oral Administration)
| Parameter | Rat (Sprague-Dawley) | Mouse (C57BL/6J) |
| Dose | 2 mg/kg | 10 mg/kg |
| Cmax (µg/mL) | 1.272 ± 0.112 | 2.31 ± 0.53 |
| Tmax (h) | 0.19 ± 0.04 | 0.25 |
| t½ (h) | 1.12 ± 0.18 | 0.51 ± 0.49 |
| AUC₀-∞ (µg·h/mL) | 2.501 ± 0.303 | 2.10 ± 0.49 |
| Reference | [4] | [5] |
Table 2: Effective Oral Doses of this compound in Rat Models
| Experimental Model | Effective Dose Range | Observed Effect | Reference |
| Formalin Test (Antinociception) | 3 - 18 mg/kg | Dose-dependent reduction in flinching | |
| Carrageenan-Induced Paw Edema | 5 - 20 mg/kg | Significant reduction in paw edema | [3] |
| Long-term Gastric Ulceration Study | 10 mg/kg/day (4 weeks) | Development of severe gastric ulcers | [1] |
| Cotton Pellet Granuloma | 5 mg/kg/day (7 days) | Anti-inflammatory effect | [12] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol is adapted from studies evaluating the anti-inflammatory effects of this compound.[3]
-
Animals: Male Wistar or Sprague-Dawley rats (180-200g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into control and treatment groups.
-
Drug Administration: Administer this compound (e.g., 5 mg/kg or 20 mg/kg, p.o.) or vehicle to the respective groups 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Calculation of Edema and Inhibition:
-
Edema = Paw volume at time 't' - Paw volume at baseline
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Mandatory Visualizations
Caption: A generalized experimental workflow for in vivo studies.
Caption: this compound's mechanism of action via COX inhibition.
Caption: Simplified pathways of this compound-induced toxicity.
References
- 1. Evaluation of gastric tolerability for long-term use of this compound and celecoxib in male albino rats and potential gastroprotective benefits of royal jelly: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RETRACTED ARTICLE: Release-Active Dilutions of this compound Enhance Anti-inflammatory Effect of this compound in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 4. A pharmacokinetic study of this compound sodium in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics and metabolism of this compound in chimeric humanized and murinized FRG mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in NSAID Development: Evolution of this compound Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Challenges of this compound-Based Novel Therapeutics: Targeting Cancer and Complex Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chronic this compound Exposure Increases Mitochondrial Oxidative Stress, Inflammatory Mediators, and Cardiac Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound dosing: Form, strengths, administration, and more [medicalnewstoday.com]
- 12. scielo.br [scielo.br]
Technical Support Center: Troubleshooting Diclofenac Instability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of diclofenac instability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I've prepared a this compound stock solution, but I'm observing precipitation after diluting it in my cell culture medium. What is the likely cause?
A1: Precipitation of this compound upon dilution in cell culture media is a common issue and can be attributed to several factors:
-
"Solvent Shock": this compound is often dissolved in an organic solvent like DMSO or ethanol to create a concentrated stock solution. When this is rapidly diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the drug to crash out of solution.
-
Exceeding Solubility Limit: The final concentration of this compound in the medium may be higher than its aqueous solubility at the pH of the culture medium (typically pH 7.2-7.4). This compound is a weak acid (pKa ≈ 4.0) and its solubility is pH-dependent, being lower in more acidic conditions.[1][2][3][4]
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and, if supplemented, serum proteins. This compound can interact with these components, particularly divalent cations (e.g., Ca²⁺, Mg²⁺) and proteins, to form insoluble complexes.[5][6]
-
Low Temperature: Adding a cold stock solution to the cell culture medium can locally decrease the temperature, reducing the solubility of this compound and promoting precipitation.
Q2: How can I prevent this compound from precipitating in my cell culture experiments?
A2: To minimize precipitation, consider the following preventative measures:
-
Optimize Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable solvent like DMSO or ethanol. Ensure the this compound is fully dissolved before use. See the detailed protocol below.
-
Pre-warm Media: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Stepwise Dilution: Instead of adding the concentrated stock directly to your final volume of media, perform a serial dilution. Add the stock solution to a small volume of pre-warmed media, mix gently, and then add this intermediate dilution to the rest of your media.
-
Gentle Mixing: When adding the this compound solution to the medium, do so slowly and with gentle swirling or vortexing to ensure rapid and uniform dispersion.
-
Consider the Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound to stay within its solubility limits in your specific cell culture medium.
-
Serum Considerations: If using a serum-containing medium, be aware that this compound binds extensively to albumin.[7][8][9] While this can affect the free concentration of the drug, it can also influence its stability. Variations between serum lots could potentially impact precipitation.
Q3: How stable is this compound in cell culture medium at 37°C?
A3: The stability of this compound in complex cell culture media at 37°C over extended periods has not been extensively documented in peer-reviewed literature. However, its stability is known to be influenced by factors such as pH, light, and temperature. This compound is susceptible to photodegradation, so it is advisable to protect solutions from light.[10][11][12] In aqueous solutions at physiological pH and temperature, this compound is relatively stable, but degradation can occur over time. One study on a this compound oral suspension found it to be stable for at least 93 days at room temperature.[13] However, the complex composition of cell culture media could alter this stability profile. It is recommended to prepare fresh working solutions for each experiment or to validate the stability under your specific experimental conditions.
Q4: Can I use a this compound solution that has a visible precipitate?
A4: No, it is not recommended to use a solution with a visible precipitate. The presence of a precipitate means the actual concentration of soluble, active this compound is unknown and lower than intended, which will lead to inaccurate and irreproducible experimental results. The precipitate itself could also have unintended effects on the cells.
Troubleshooting Guide
If you encounter a precipitate in your cell culture medium after adding this compound, follow this troubleshooting guide:
Step 1: Visual Inspection
-
Microscopic Examination: Observe a sample of the medium under a microscope.
-
Crystalline Precipitate: Sharp, needle-like, or amorphous crystalline structures are indicative of drug precipitation.
-
Microbial Contamination: Look for distinct, motile bacteria or budding yeast, which would indicate contamination as the source of turbidity. A rapid drop in the pH of the medium (indicated by a color change of the phenol red indicator) is also a sign of contamination.
-
Step 2: Troubleshooting Workflow
The following decision tree can help you identify the cause of the precipitation and find a solution.
Quantitative Data on this compound Stability
While specific data for this compound stability in complete cell culture media is limited, the following table summarizes degradation kinetics in an aqueous solution at a physiological pH and temperature, which can serve as an estimate.
| Parameter | Condition | Value | Reference |
| Degradation Rate Constant (k) | pH 7, 338.15 K (65°C) in aqueous solution | 6.12 x 10⁻⁴ h⁻¹ (pseudo-first order) | [8] |
| Half-life (t½) | Plasma (in vivo) | 1-2 hours | [13] |
| Stability in Suspension | Oral suspension at room temperature (23°C) | >99.5% remaining after 93 days | [13] |
Note: The degradation rate at 65°C is expected to be significantly higher than at 37°C. The plasma half-life is influenced by metabolism and excretion and does not solely reflect chemical stability. The stability in an oral suspension may not directly translate to cell culture media due to differences in composition. These values should be used as a general guide, and it is recommended to validate stability under your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Sodium Stock Solution in DMSO
Materials:
-
This compound sodium powder (MW: 318.13 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical, polypropylene tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 31.81 mg of this compound sodium powder.
-
Transfer the powder to a sterile conical tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gently warm the solution to 37°C to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol helps to determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
100 mM this compound sodium stock solution in DMSO
-
Your complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a sterile 96-well plate
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. It is recommended to start from a concentration higher than your intended working concentration and perform 2-fold serial dilutions.
-
Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the dilutions under your standard experimental conditions (37°C, 5% CO₂).
-
Visually inspect for any signs of precipitation at regular intervals (e.g., 1, 4, 24, and 48 hours).
-
Examine the solutions under a microscope to detect any fine particulate or crystalline precipitate.
-
The highest concentration that remains clear and free of visible precipitate throughout the incubation period is the maximum soluble concentration for your experimental setup.
Signaling Pathways and Experimental Workflows
This compound's Primary Mechanism of Action: COX Inhibition
This compound's primary anti-inflammatory effect is through the inhibition of cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid to prostaglandins.
This compound's Effect on the NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cell survival.
This compound-Induced Apoptosis Pathway
This compound can induce apoptosis in various cell types, often through the mitochondrial (intrinsic) pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Inhibitory effects of this compound and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound sodium inhibits NFkappaB transcription in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of this compound sodium on the arachidonic acid cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability of this compound Sodium Oral Suspensions Packaged in Amber Polyvinyl Chloride Bottles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Diclofenac in Complex Matrices by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the sample preparation of diclofenac for High-Performance Liquid Chromatography (HPLC) analysis in complex matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during the sample preparation of this compound from various complex matrices.
Issue 1: Low Recovery of this compound from Wastewater Samples using Solid-Phase Extraction (SPE)
-
Question: We are experiencing low recovery rates for this compound from wastewater samples when using a reversed-phase SPE cartridge. How can we improve this?
-
Answer: Low recovery of this compound from wastewater using SPE can be attributed to several factors. Here are some troubleshooting steps and optimization strategies:
-
pH Adjustment: this compound is an acidic compound. Adjusting the sample pH to approximately 2.5 before loading it onto the SPE cartridge can significantly improve its retention on the sorbent.[1][2]
-
SPE Cartridge Type: While reversed-phase cartridges can be used, some studies have reported higher recoveries with mixed-mode cartridges for this compound.[2]
-
Elution Solvent Optimization: A single elution solvent may not be sufficient to recover all the bound this compound. A sequential elution with solvents of increasing strength can be more effective. For instance, a sequence of methanol, followed by a mixture of methanol and acetic acid, and then a formic acid solution in a methanol/acetic acid mixture has been shown to be effective.[1]
-
Sample Volume and Flow Rate: Optimizing the sample volume and the flow rate during sample loading and elution is crucial. A slower flow rate (e.g., 1 mL/min) during sample loading can enhance the interaction between this compound and the sorbent.[1]
-
Issue 2: Matrix Effects in the Analysis of this compound in Plasma Samples
-
Question: We are observing significant matrix effects (ion suppression/enhancement) in our LC-MS/MS analysis of this compound in human plasma after protein precipitation. What can we do to minimize these effects?
-
Answer: Matrix effects are a common challenge when analyzing this compound in plasma. While protein precipitation is a simple technique, it may not be sufficient to remove all interfering endogenous components.[3] Consider the following to mitigate matrix effects:
-
Alternative Sample Preparation:
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract compared to protein precipitation. A common approach involves acidifying the plasma sample and extracting this compound with an organic solvent like ethyl acetate.[4]
-
Solid-Phase Extraction (SPE): SPE is highly effective in removing interfering matrix components. A well-optimized SPE method can significantly reduce matrix effects.[5]
-
-
Chromatographic Separation: Optimize your HPLC method to ensure chromatographic separation of this compound from co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry.
-
Internal Standard: The use of a suitable internal standard (e.g., naproxen) can help to compensate for matrix effects and improve the accuracy and precision of quantification.[4]
-
Issue 3: Poor Peak Shape and Tailing for this compound
-
Question: Our HPLC analysis of this compound shows significant peak tailing. What are the potential causes and solutions?
-
Answer: Peak tailing for this compound can arise from several factors related to the sample preparation and chromatographic conditions:
-
Sample Solvent Incompatibility: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the final extract in the initial mobile phase.[6][7]
-
Secondary Interactions: this compound, being an acidic compound, can interact with residual silanols on the silica-based stationary phase, leading to tailing. Using a mobile phase with a suitable pH (e.g., buffered at a pH where this compound is ionized) or using an end-capped column can minimize these interactions.[8]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of the sample.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sample preparation techniques for analyzing this compound in biological fluids like plasma and urine?
A1: The most frequently employed techniques for preparing plasma and urine samples for this compound analysis are:
-
Protein Precipitation (for plasma): This is a simple and rapid method where a precipitating agent like acetonitrile or methanol is added to the plasma sample to denature and remove proteins.[10][11][12]
-
Liquid-Liquid Extraction (LLE): LLE is a widely used technique that involves extracting this compound from the aqueous biological fluid into an immiscible organic solvent.[4] It is effective in providing a cleaner sample than protein precipitation.
-
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method for sample clean-up and concentration. It is particularly useful for complex matrices and can significantly reduce matrix effects.[5][13]
Q2: What kind of recovery rates can I expect for this compound with different sample preparation methods?
A2: Recovery rates for this compound can vary depending on the matrix, the chosen method, and the optimization of the procedure. The following table summarizes typical recovery rates reported in the literature:
| Sample Matrix | Sample Preparation Method | Reported Recovery Rate (%) |
| Deionized Water | Solid-Phase Extraction (SPE) | 76 - 98 |
| River Water | Solid-Phase Extraction (SPE) | 79 - 110 |
| Wastewater | Solid-Phase Extraction (SPE) | 78 - 94 |
| Human Plasma | Liquid-Liquid Extraction (LLE) | 98.75 - 99.32 |
| Human Plasma | Solid-Phase Extraction (SPE) | 92 |
| Human Plasma | Ultrafiltration | 93.11 - 104.92 |
| Human Urine | Solid-Phase Extraction (SPE) | ~85 |
| Human Urine | Solid Phase Micro Tip Extraction (SPMTE) | 74.80 |
Q3: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound using HPLC?
A3: The LOD and LOQ for this compound are dependent on the sensitivity of the detector (e.g., UV, MS/MS) and the efficiency of the sample preparation method in concentrating the analyte. Here are some reported values:
| Sample Matrix | Sample Preparation Method | Detection | LOD | LOQ |
| Deionized Water | SPE | HPLC-PDA | - | 0.4 µg/L |
| River/Wastewater | SPE | LC-PDA | 10.9–20.4 ng/L | 36.2–60.7 ng/L |
| Human Plasma | LLE | HPLC-UV | 8.95 ng/mL | 27.12 ng/mL |
| Human Plasma | LLE | HPLC-UV | 25 ng/mL | 75 ng/mL |
| Human Urine | SPE | HPLC-UV | 0.007 µg/ml | 0.02 µg/ml |
| Wastewater Sludge | UAE-SPE | LC-MS/MS | - | 5 ng/g |
Q4: How can I ensure the stability of this compound during sample storage and preparation?
A4: this compound can be unstable under certain conditions. To ensure its stability:
-
Storage: Store plasma and urine samples at -20°C until analysis.[14]
-
pH: this compound is more stable in neutral or slightly alkaline conditions. It degrades significantly in acidic conditions.[15]
-
Light: Protect samples and standards from light, as this compound can be photochemically active.[16]
-
Solvent: this compound has been found to be very stable in 100% acetonitrile, whereas its stability is lower in acidic aqueous solutions. It is recommended to prepare stock and working solutions in acetonitrile.[17]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Wastewater [1]
-
Sample Preparation: Acidify 100 mL of the wastewater sample to pH 2.5.
-
Cartridge Conditioning: Condition an Oasis MAX SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of acidified deionized water (pH 2.5) at a flow rate of 1 mL/min.
-
Sample Loading: Load the acidified wastewater sample onto the conditioned SPE cartridge at a flow rate of 1 mL/min.
-
Cartridge Rinsing: Rinse the cartridge with a methanol:water (10:90%, v:v) solution.
-
Elution: Perform a sequential elution with:
-
2 mL of methanol.
-
2 mL of methanol and acetic acid (90:10, v:v).
-
2 mL of 2% (v/v) formic acid diluted in a mixture of methanol and acetic acid (40:60, v/v).
-
-
Analysis: The eluted analytes are then quantified using HPLC.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma [4]
-
Sample Preparation: To 0.7 mL of plasma, add 100 µL of 1 M hydrochloric acid for acid hydrolysis.
-
Internal Standard: Add an appropriate amount of internal standard (e.g., naproxen).
-
Extraction: Add 2 mL of ethyl acetate and vortex for an appropriate time. Repeat the extraction twice.
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Analysis: Inject an aliquot into the HPLC system.
Protocol 3: Protein Precipitation of this compound from Human Plasma [10][11]
-
Sample Preparation: Take a specific volume of plasma (e.g., 200 µL) into a centrifuge tube.
-
Precipitation: Add a precipitating agent, such as 2 mL of HPLC grade acetonitrile or 200 µL of methanol, to the plasma sample.
-
Vortexing: Vortex the mixture for at least 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the mixture for 10 minutes at a high speed (e.g., 2500 rpm or 14,000 rpm) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (if necessary): The supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase to concentrate the sample.
-
Analysis: Inject an aliquot of the supernatant or the reconstituted sample into the HPLC system.
Visualizations
Caption: Workflow for SPE of this compound from Wastewater.
Caption: Workflow for LLE of this compound from Plasma.
Caption: Troubleshooting Logic for Common HPLC Issues.
References
- 1. Simultaneous determination of naproxen, ibuprofen and this compound in wastewater using solid-phase extraction with high performance liquid chromatography [scielo.org.za]
- 2. diva-portal.org [diva-portal.org]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. turkjps.org [turkjps.org]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. HPLC故障排除指南 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. Portico [access.portico.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ltrafiltration-based sample preparation and HPLC-UV determination of this compound in human plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of the solid-phase extraction of this compound sodium, indomethacin and phenylbutazone for their analysis in human urine by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Stability of this compound Sodium Oral Suspensions Packaged in Amber Polyvinyl Chloride Bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
Avoiding interference in Diclofenac assays from biological samples
Welcome to the Technical Support Center for Diclofenac Assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the quantification of this compound in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound assays?
A1: Interference in this compound assays primarily stems from two sources: matrix effects and the presence of this compound metabolites.
-
Matrix Effects: These are caused by co-eluting endogenous or exogenous compounds in the biological sample (e.g., plasma, urine) that can suppress or enhance the ionization of this compound, leading to inaccurate quantification, particularly in LC-MS/MS assays.[1][2][3]
-
Metabolites: this compound is extensively metabolized in the body. Major metabolites include 4'-hydroxythis compound, 5-hydroxythis compound, and this compound acyl glucuronide.[4][5] These metabolites can sometimes interfere with the assay, especially if they have similar retention times or cross-reactivity in immunoassays.[6][7]
Q2: Which analytical method is most suitable for this compound quantification in biological samples?
A2: The choice of analytical method depends on the required sensitivity, specificity, and available instrumentation.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is considered the gold standard due to its high sensitivity and specificity, allowing for the accurate quantification of low this compound concentrations.[1][3][8][9]
-
HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet detection) is a robust and widely used method, but it may have lower sensitivity compared to LC-MS/MS and can be more susceptible to interference from co-eluting compounds.[10]
-
GC-MS (Gas Chromatography-Mass Spectrometry) offers good precision and sensitivity but often requires derivatization of this compound, adding complexity to the sample preparation.[6][11]
-
ELISA (Enzyme-Linked Immunosorbent Assay) is a high-throughput method suitable for screening large numbers of samples. However, it may be prone to cross-reactivity with this compound metabolites and other structurally similar compounds.[7]
Q3: What is the purpose of using an internal standard (IS) in this compound assays?
A3: An internal standard is a compound with similar physicochemical properties to this compound that is added to all samples, calibrators, and quality controls at a constant concentration. It is crucial for compensating for variability during sample preparation and analysis, such as extraction losses and matrix effects, thereby improving the accuracy and precision of the results.[9] Deuterated this compound (e.g., this compound-d4) or structurally similar compounds like furofenac-d3 are commonly used as internal standards in LC-MS/MS methods.[9]
Troubleshooting Guides
Issue 1: High Background Signal in ELISA
High background can obscure the specific signal from this compound, leading to inaccurate results.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Washing | Increase the number of wash steps and ensure complete aspiration of the wash buffer between steps.[12][13] |
| Inadequate Blocking | Optimize the blocking buffer concentration and incubation time. Common blockers include BSA or casein.[12] |
| High Antibody Concentration | Titrate the primary and/or secondary antibody to the optimal concentration to reduce non-specific binding.[12][14] |
| Contaminated Reagents | Use fresh, high-purity reagents and sterile equipment.[14] |
| Light Exposure of Substrate | Protect the TMB substrate from light and perform the incubation step in the dark.[13][15] |
Issue 2: Low Recovery of this compound After Sample Preparation
Low recovery indicates that a significant amount of this compound is being lost during the extraction process, which can lead to underestimation of its concentration.
Possible Causes & Solutions for Liquid-Liquid Extraction (LLE):
| Cause | Solution |
| Inappropriate Extraction Solvent | Ensure the chosen organic solvent (e.g., ethyl acetate, diethyl ether) has the optimal polarity to extract this compound.[8][10] |
| Incorrect pH of Aqueous Phase | Adjust the pH of the sample to be below the pKa of this compound (~4.0) to ensure it is in its neutral, more extractable form. |
| Insufficient Mixing/Vortexing | Ensure thorough mixing of the aqueous and organic phases to maximize the partitioning of this compound into the organic layer.[8] |
| Phase Separation Issues | Centrifuge at a sufficient speed and for an adequate duration to achieve a clear separation between the aqueous and organic layers.[8] |
Possible Causes & Solutions for Solid-Phase Extraction (SPE):
| Cause | Solution |
| Inappropriate SPE Cartridge | Select an SPE sorbent that has a high affinity for this compound (e.g., C18 for reversed-phase SPE). |
| Incorrect Conditioning/Equilibration | Ensure the SPE cartridge is properly conditioned and equilibrated with the appropriate solvents before loading the sample. |
| Suboptimal Wash and Elution Solvents | Optimize the composition and volume of the wash solvent to remove interferences without eluting this compound, and ensure the elution solvent is strong enough to recover the analyte. |
| Sample Overload | Do not exceed the binding capacity of the SPE sorbent. |
Issue 3: Poor Peak Shape or Shifting Retention Times in HPLC/LC-MS
These issues can affect the integration of the chromatographic peak and the accuracy of quantification.
Possible Causes & Solutions:
| Cause | Solution |
| Column Contamination | Flush the column with a strong solvent or, if necessary, replace it. Use a guard column to protect the analytical column. |
| Mobile Phase Issues | Ensure the mobile phase is properly degassed and the pH is stable.[10] Prepare fresh mobile phase daily. |
| Injector Problems | Clean the injector and ensure the injection volume is consistent. |
| Sample Solvent Mismatch | Reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase.[8] |
Quantitative Data Summary
Table 1: Comparison of this compound Quantification Methods
| Method | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Biological Matrix | Reference |
| LC-MS/MS | 18.75 - 2000.25 | 18.75 | 61.98 | Human Plasma | [8] |
| LC-MS/MS | 24.2 - 3100.8 | 24.2 | Consistent & Reproducible | Human Plasma | [1] |
| GC-MS | 0.25 - 5 µg/mL | 0.15 µg/mL | - | Pharmaceutical Preparations | [11] |
| HPLC-UV | 50 - 1600 | 27.12 | 98.75 - 99.32 | Human Plasma | [10] |
| LC-MS | 150 - 3181 | 150 | 41.9 | Human Plasma | [16] |
| HPTLC | 5 - 80 µg/mL | 5 µg/mL | - | Pharmaceutical Formulations | [17] |
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation (for LC-MS/MS)
This is a simple and rapid method for removing proteins from plasma samples.
-
Pipette 200 µL of human plasma into a microcentrifuge tube.[9]
-
Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1][9]
-
Vortex the mixture for 30 seconds.[9]
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean tube for analysis.[1][9]
Protocol 2: Sample Preparation by Liquid-Liquid Extraction (for HPLC-UV)
This method is used to extract and concentrate this compound from plasma.
-
Place 0.7 mL of plasma into a clean glass tube.[10]
-
Add 100 µL of 1 M hydrochloric acid to acidify the sample.[10]
-
Add an appropriate amount of internal standard (e.g., naproxen).[10]
-
Add 2 mL of ethyl acetate and vortex for an appropriate time.[10]
-
Centrifuge to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 2 mL of ethyl acetate.[10]
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen at 40°C.[10]
-
Reconstitute the residue in 50 µL of the mobile phase for injection into the HPLC system.[10]
Visualizations
Caption: Workflow for Protein Precipitation Sample Preparation.
Caption: Troubleshooting Logic for Low LLE Recovery.
Caption: this compound Metabolic Pathways and Interference.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. eijppr.com [eijppr.com]
- 4. researchgate.net [researchgate.net]
- 5. Involvement of Reactive Metabolites of this compound in Cytotoxicity in Sandwich-Cultured Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. benchchem.com [benchchem.com]
- 10. turkjps.org [turkjps.org]
- 11. Determination of this compound in pharmaceutical preparations by voltammetry and gas chromatography methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. novateinbio.com [novateinbio.com]
- 14. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 15. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. asianpubs.org [asianpubs.org]
- 17. thaiscience.info [thaiscience.info]
Technical Support Center: Addressing Batch-to-Batch Variability of Commercial Diclofenac
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of commercial diclofenac.
Troubleshooting Guides
Issue 1: Inconsistent in vitro dissolution profiles between different batches of this compound tablets.
Question: We are observing significant differences in the dissolution rates of this compound from different commercial batches in our experiments. What could be the cause, and how can we investigate this?
Answer:
Inconsistent dissolution profiles are a common manifestation of batch-to-batch variability. Several factors related to the formulation and manufacturing process can contribute to this issue. A systematic approach is recommended to identify the root cause.
Potential Causes and Troubleshooting Steps:
-
Excipient Variability: The type and quality of excipients used in a tablet formulation can significantly impact its dissolution characteristics.[1][2][3]
-
Action: Perform a thorough characterization of the excipients in the problematic batches. Techniques like Fourier-Transform Infrared (FTIR) spectroscopy can help identify the excipients present.[4] Differential Scanning Calorimetry (DSC) can reveal interactions between the drug and excipients.[3][5]
-
-
Manufacturing Process Differences: Variations in the manufacturing process, such as wet granulation versus direct compression, can lead to differences in tablet properties and, consequently, dissolution.[6][7]
-
Action: If possible, obtain information from the manufacturer regarding the manufacturing process. If not, analyzing the tablet's physical properties can provide clues.
-
-
Active Pharmaceutical Ingredient (API) Physical Properties: The particle size and polymorphic form of the this compound API can influence its solubility and dissolution rate.[6]
-
Action: Use techniques like particle size analysis and X-ray diffraction (XRD) to characterize the API in different batches.
-
-
Tablet Physical Properties: Differences in tablet hardness, thickness, and friability can affect how quickly the tablet disintegrates and releases the drug.[8][9][10]
-
Action: Conduct standard pharmacopeial tests for weight variation, hardness, friability, and disintegration on tablets from different batches.[8]
-
Experimental Workflow for Investigating Dissolution Variability
Caption: Workflow for troubleshooting inconsistent dissolution profiles.
Issue 2: Variable therapeutic efficacy or unexpected side effects observed in cell-based assays or animal models.
Question: Our in vitro/in vivo experiments are showing inconsistent results with different batches of this compound, suggesting a difference in biological activity. How can we address this?
Answer:
Variations in biological response can be linked to differences in the drug's bioavailability, which is often a consequence of the formulation's physicochemical properties. Additionally, the presence of impurities or degradation products could lead to unexpected biological effects.
Potential Causes and Troubleshooting Steps:
-
Different Salt Forms: Commercial this compound is available as sodium or potassium salts, which have different absorption rates.[11]
-
Action: Verify the salt form of the this compound in each batch, if not explicitly stated by the manufacturer.
-
-
Bioavailability Differences: As discussed in Issue 1, variations in dissolution can lead to differences in the amount of drug available for absorption, impacting bioavailability.
-
Action: Correlate the observed biological effects with the in vitro dissolution profiles of the respective batches.
-
-
Presence of Impurities: Manufacturing impurities or degradation products could have their own biological activities or interfere with the action of this compound.
This compound Signaling Pathways
This compound primarily acts by inhibiting cyclooxygenase (COX) enzymes, but it also affects other signaling pathways which could be sensitive to variations in drug concentration and exposure.
Caption: Simplified diagram of this compound's mechanisms of action.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of batch-to-batch variability in pharmaceutical products like this compound?
A1: The primary sources of variability include:
-
Raw Materials: Inconsistencies in the properties of the active pharmaceutical ingredient (API) and excipients.[1][14]
-
Manufacturing Process: Variations in process parameters such as mixing times, compression forces, and granulation methods.[6][7]
-
Environmental Factors: Differences in temperature and humidity during manufacturing and storage.
-
Operator Differences: Variations in how different operators perform manual steps in the manufacturing process.[15]
Q2: Which analytical techniques are most suitable for detecting batch-to-batch variability of this compound?
A2: A combination of techniques is often necessary for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): For accurate quantification of this compound and detection of impurities.[11][13]
-
UV-Visible Spectrophotometry: A simpler method for routine quantification and dissolution testing.[12][16][17]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the drug and excipients and to check for interactions.[4][16]
-
Dissolution Testing: To assess the in vitro release characteristics of the drug from the dosage form.[8][18]
-
Physical Tests: Including weight variation, hardness, and friability testing to ensure uniformity of the tablets.[8][9]
Q3: How can we mitigate the impact of batch-to-batch variability in our research?
A3: To minimize the impact of variability on your experimental results, consider the following:
-
Source from a Single Batch: For a given set of experiments, try to use this compound from the same manufacturing batch.
-
Perform Initial Quality Control: Before starting your experiments, perform basic quality control tests on each new batch to ensure it meets expected specifications. A simple dissolution test can be very informative.
-
Thorough Documentation: Keep detailed records of the manufacturer, batch number, and any analytical data for each batch of this compound used.
-
Data Analysis: Employ statistical methods to account for batch effects in your experimental design and data analysis.
Data Presentation
Table 1: Comparison of Quality Control Parameters for Different Brands of this compound Sodium Tablets
| Parameter | Brand A | Brand B | USP Standard | Reference |
| Weight Variation | ||||
| Above Mean Limit (%) | 2.79 | 2.05 | < 10 | [8] |
| Lower Mean Limit (%) | 1.21 | 1.27 | < 10 | [8] |
| Friability (% mass loss) | 0.062 | 0.01 | < 1 | [8] |
| Disintegration Time (min) | 6.69 | 7.02 | < 15 (for uncoated) | [8] |
| Drug Assay (%) | 94.7 | 112.94 | 85 - 115 | [8] |
| Dissolution after 45 min (%) | >80 | 90.7 | > 80 | [8][18] |
Note: Data is compiled from a comparative quality control study and is for illustrative purposes.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., Supelcosil C-18) is commonly used.[13]
-
Mobile Phase: A mixture of a buffer solution (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).[13] The exact ratio should be optimized for good peak separation and shape.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection Wavelength: this compound has a maximum absorbance around 276-280 nm.[16][19]
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 5-50 µg/mL).[13]
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets (e.g., 20).
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound.
-
Dissolve the powder in a suitable solvent (e.g., a methanol-water mixture), sonicate to ensure complete dissolution, and dilute to a final concentration within the range of the calibration curve.[18]
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Analysis: Inject the standards and samples onto the HPLC system. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Protocol 2: In Vitro Dissolution Testing
This protocol follows the general guidelines of the United States Pharmacopeia (USP).
-
Apparatus: USP Dissolution Apparatus 1 (basket) or 2 (paddle).
-
Dissolution Medium: Simulated intestinal fluid (pH 6.8 phosphate buffer) is commonly used for enteric-coated or sustained-release formulations.[18][19]
-
Volume: 900 mL.
-
Temperature: 37 ± 0.5 °C.
-
Rotation Speed: 50 or 100 rpm.
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Start the apparatus and withdraw samples (e.g., 10 mL) at specified time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis: Plot the percentage of drug released versus time to obtain the dissolution profile.
References
- 1. tabletscapsules.com [tabletscapsules.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. The effect of excipients on the release kinetics of this compound sodium and papaverine hydrochloride from composed tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
- 8. Comparative Quality Control Study of Different Brands of this compound Sodium Tablet Available in Local and Government Pharmacies by In-Vitro Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. scispace.com [scispace.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. benchchem.com [benchchem.com]
- 13. rootspress.org [rootspress.org]
- 14. zaether.com [zaether.com]
- 15. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 16. Quantification and Classification of this compound Sodium Content in Dispersed Commercially Available Tablets by Attenuated Total Reflection Infrared Spectroscopy and Multivariate Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. longdom.org [longdom.org]
- 19. ijpras.com [ijpras.com]
Technical Support Center: Mitigating Diclofenac-Induced Hepatotoxicity in Experimental Models
Welcome to the technical support center for researchers investigating diclofenac-induced hepatotoxicity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo and in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms underlying this compound-induced hepatotoxicity?
A1: this compound-induced liver injury is multifactorial and involves several key mechanisms:
-
Metabolic Bioactivation: this compound is metabolized by cytochrome P450 enzymes (CYP2C9 and CYP3A4) into reactive metabolites, such as quinone imines.[1][2] These metabolites can cause oxidative stress and deplete intracellular glutathione, a critical antioxidant.[1][3]
-
Mitochondrial Dysfunction: this compound and its metabolites can directly harm mitochondria by uncoupling oxidative phosphorylation, opening the mitochondrial permeability transition pore (MPTP), and increasing the production of reactive oxygen species (ROS).[2][4][5][6] This leads to ATP depletion and can trigger apoptosis.[7][8]
-
Immune-Mediated Injury: Reactive metabolites can form protein adducts, which are recognized as neoantigens by the immune system.[1][9] This can trigger an immune response, leading to inflammation and hepatocyte damage.[1][10][11] This immune response can involve both innate and adaptive immunity, including the activation of Kupffer cells, lymphocytes, and the complement system.[1][10]
Q2: Why do I see significant variability in liver injury between individual animals in my study?
A2: Variability in the extent of liver injury is a common observation in this compound studies and can be attributed to several factors:
-
Idiosyncratic Nature: this compound-induced hepatotoxicity is considered idiosyncratic in humans, meaning it occurs in a small subset of susceptible individuals.[2][9][12] This inherent biological variability is also observed in animal models.[13]
-
Genetic Factors: Genetic polymorphisms in drug-metabolizing enzymes (e.g., CYP2C8, UGT2B7) and immune-related genes can influence an individual's susceptibility to injury.[14][15]
-
Underlying Inflammation: Pre-existing or modest inflammation can potentiate this compound-induced liver injury, making some animals more susceptible.[16][17][18]
Q3: What are the typical histopathological findings in this compound-induced liver injury models?
A3: Common histopathological changes observed in the liver of animals treated with this compound include:
-
Hepatocellular necrosis (often centrilobular or in zone 3).[14]
-
Inflammatory cell infiltration (lymphocytes, neutrophils, and macrophages).[1][10][19]
-
Hepatocyte ballooning degeneration and steatosis (fatty change).[10][11][19]
-
Sinusoidal dilatation and congestion.[19]
-
In some models, granuloma formation and mastocytosis have been observed.[10][11]
Troubleshooting Guides
Issue 1: Inconsistent or No Significant Elevation of Liver Enzymes (ALT/AST).
-
Possible Cause 1: Suboptimal this compound Dose or Duration. The dose and duration of this compound administration are critical for inducing hepatotoxicity.
-
Troubleshooting:
-
Review the literature for established protocols in your specific animal model (see Tables 1 and 2 for examples).
-
Consider a dose-response study to determine the optimal dose for your experimental conditions.[16][18] In mice, intraperitoneal doses of 30-80 mg/kg have been shown to induce liver injury.[13][20] In rats, intraperitoneal doses of 10-50 mg/kg are commonly used.[19][21]
-
Ensure the duration of treatment is sufficient. Significant enzyme elevations are often seen after several days of repeated dosing.[13]
-
-
-
Possible Cause 2: Animal Strain and Species Differences. Different species and strains of animals can have varying sensitivities to this compound.
-
Possible Cause 3: Timing of Sample Collection. Liver enzyme levels can peak at different times post-administration.
-
Troubleshooting:
-
Conduct a time-course experiment to identify the peak of ALT/AST elevation after this compound administration in your model.
-
-
Issue 2: Difficulty in Interpreting Oxidative Stress Marker Data.
-
Possible Cause 1: Transient Nature of Oxidative Stress. Oxidative stress can be an early and transient event.
-
Troubleshooting:
-
Measure a panel of markers at different time points. This should include markers of lipid peroxidation (e.g., malondialdehyde - MDA), protein oxidation, and antioxidant status (e.g., glutathione - GSH, superoxide dismutase - SOD, catalase - CAT).[3][21]
-
This compound administration in rats has been shown to significantly increase liver MDA levels and decrease levels of GSH, CAT, and SOD.[21]
-
-
-
Possible Cause 2: Insensitive Assays.
-
Troubleshooting:
-
Ensure your assays are validated and have sufficient sensitivity to detect changes in your experimental model.
-
Consider more direct measurements of reactive oxygen species (ROS) in liver tissue or isolated mitochondria.[5]
-
-
Issue 3: Lack of a Clear Protective Effect with a Test Compound.
-
Possible Cause 1: Inappropriate Timing or Dose of the Protective Agent. The efficacy of a protective agent can depend on its administration schedule relative to this compound and its dose.
-
Troubleshooting:
-
Administer the test compound prior to this compound to assess its preventative potential.
-
Perform a dose-response study for the protective agent to determine its optimal therapeutic window.
-
-
-
Possible Cause 2: The Test Compound Targets a Pathway Not Predominantly Involved in Your Model. this compound hepatotoxicity is multifactorial.
-
Troubleshooting:
-
Data Presentation
Table 1: Summary of this compound Dosing and Liver Enzyme Changes in Rat Models.
| Protective Agent | This compound Dose & Route | Duration | Animal Model | Key Findings (vs. This compound alone) | Reference |
| Lutein | 10 mg/kg, i.p. | 7 days | Wistar rats | ↓ ALT, AST, ALP, GGT, LDH, Total & Conjugated Bilirubin, Liver MDA; ↑ Liver GSH, SOD, CAT, GPx | [21] |
| Gallic Acid | Not specified | Not specified | Male rats | ↓ ALT, AST, ALP, Total Bilirubin; Restoration of GSH levels | [3] |
| Silymarin | 50 mg/kg, i.p. | 5 days | Wistar rats | Significant improvement in liver histology | [19] |
ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, ALP: Alkaline Phosphatase, GGT: Gamma-Glutamyl Transferase, LDH: Lactate Dehydrogenase, MDA: Malondialdehyde, GSH: Glutathione, SOD: Superoxide Dismutase, CAT: Catalase, GPx: Glutathione Peroxidase, i.p.: Intraperitoneal.
Table 2: Summary of this compound Dosing and Liver Enzyme Changes in Mouse Models.
| Study Focus | This compound Dose & Route | Duration | Animal Model | Key Findings | Reference |
| Immune Response | 30 mg/kg, i.p. | 3 days | Mice | ↑ ALT, AST; Hepatomegaly | [13] |
| Immune Response | 80 mg/kg, i.p. | Not specified | Mice | ↑ ALT, AST | [20] |
| Combination Toxicity | 100 mg/kg (with Febuxostat) | 7 days | BALB/c mice | No significant histological changes with this compound alone at this dose and duration | [22] |
ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, i.p.: Intraperitoneal.
Experimental Protocols
Protocol 1: Induction of this compound Hepatotoxicity in Wistar Rats (Adapted from Lutein Study)
-
Animal Model: Adult Wistar rats (240-250 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping (Example):
-
Group 1: Control (vehicle, e.g., sterile water, 1 mL/kg/day, i.p.).
-
Group 2: this compound (10 mg/kg/day, i.p.).
-
Group 3: Protective Agent (e.g., Lutein 40 mg/kg/day, i.p.).
-
Group 4: this compound + Protective Agent.
-
-
Administration: Administer treatments intraperitoneally for 7 consecutive days.
-
Sample Collection: 24 hours after the last dose, euthanize animals. Collect blood for serum biochemistry and liver tissue for histopathology and oxidative stress marker analysis.
-
Biochemical Analysis: Measure serum levels of ALT, AST, ALP, GGT, LDH, total bilirubin, and conjugated bilirubin.
-
Oxidative Stress Analysis: Homogenize liver tissue to measure levels of MDA, GSH, SOD, CAT, and GPx.
-
Histopathology: Fix liver tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
Protocol 2: Assessment of Mitochondrial Function in vitro (Adapted from Exercise Study)
-
Mitochondria Isolation: Isolate liver mitochondria from control and treated animals by differential centrifugation.
-
Oxygen Consumption: Measure mitochondrial respiration using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k). Assess states 3 and 4 respiration using specific substrates and inhibitors (e.g., glutamate/malate, ADP, oligomycin, FCCP).
-
Membrane Potential (ΔΨm): Evaluate mitochondrial membrane potential using a fluorescent probe such as safranin O or JC-1.
-
Mitochondrial Permeability Transition Pore (MPTP) Opening: Assess the susceptibility to MPTP opening by measuring Ca2+-induced swelling of mitochondria spectrophotometrically at 540 nm.
-
Oxidative Stress Markers: Measure mitochondrial-specific markers of oxidative stress such as MnSOD activity and aconitase activity.[4]
Visualizations
Caption: Key Signaling Pathways in this compound-Induced Hepatotoxicity.
Caption: General Experimental Workflow for In Vivo Studies.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound-induced liver injury: a paradigm of idiosyncratic drug toxicity (Journal Article) | ETDEWEB [osti.gov]
- 3. Gallic acid mitigates this compound-induced liver toxicity by modulating oxidative stress and suppressing IL-1β gene expression in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exercise mitigates this compound-induced liver mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial H2O2 Is a Central Mediator of this compound-Induced Hepatocellular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. This compound toxicity to hepatocytes: a role for drug metabolism in cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. The pathogenesis of this compound induced immunoallergic hepatitis in a canine model of liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. tandfonline.com [tandfonline.com]
- 13. oncotarget.com [oncotarget.com]
- 14. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Screening for Susceptibility-Related Biomarkers of this compound-Induced Liver Injury in Rats Using Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Screening for Susceptibility-Related Biomarkers of this compound-Induced Liver Injury in Rats Using Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Silymarin alleviates this compound-induced hepatotoxicity in male Wistar rats: Histopathological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Involvement of immune-related factors in this compound-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scientificarchives.com [scientificarchives.com]
- 22. pjmhsonline.com [pjmhsonline.com]
Technical Support Center: Optimization of Controlled-Release Formulations for Diclofenac
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of controlled-release formulations for Diclofenac.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Inconsistent or Unpredictable Drug Release Profiles
Q: My controlled-release formulation shows significant batch-to-batch variability in the dissolution profile. What are the potential causes and how can I troubleshoot this?
A: Inconsistent drug release is a common challenge. The root cause often lies in the variability of formulation components or process parameters. Here’s a systematic approach to troubleshooting:
-
Excipient Variability:
-
Polymer Properties: The physicochemical properties of the release-controlling polymer are critical. Verify the viscosity, molecular weight, and particle size of the polymer from different batches. Inconsistent polymer characteristics can significantly alter drug release kinetics.
-
Drug-Excipient Compatibility: Incompatibility between this compound and excipients can alter the drug's stability and release.[1][2][3] Conduct compatibility studies using techniques like Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR) to identify any interactions.[1][2][4]
-
-
Manufacturing Process Parameters:
-
Granulation: For tablet formulations, inconsistent granule size distribution can lead to variable drug release. Optimize the wet granulation process by controlling the amount of binder solution, mixing time, and drying temperature.[5][6]
-
Compression Force: The hardness of the tablet can affect the porosity of the matrix and consequently the drug release rate. Ensure consistent compression force during tableting to maintain uniform tablet hardness and density.
-
Coating Thickness: In coated formulations, such as osmotic pump systems, variations in the coating thickness will directly impact the release rate.[1] Implement stringent in-process controls to ensure uniform coating.
-
-
Analytical Method Variability:
Issue 2: Failure to Achieve the Desired "Zero-Order" Release Profile
Q: I am aiming for a zero-order release of this compound from my matrix tablets, but the release kinetics are following a Higuchi or first-order model. How can I modify my formulation to achieve a more linear release?
A: Achieving a true zero-order release from a simple matrix system can be challenging. The release is often diffusion-controlled, leading to a Higuchi-type release profile.[9] Here are some strategies to linearize the release profile:
-
Polymer Selection and Combination:
-
Hydrophilic vs. Hydrophobic Matrices: Hydrophobic matrices (e.g., using carnauba wax or cetyl alcohol) tend to provide a more sustained and can approach zero-order release compared to hydrophilic matrices (e.g., HPMC).[9][10]
-
Polymer Blends: A combination of hydrophilic and hydrophobic polymers can modulate the release profile. For instance, incorporating ethyl cellulose into an HPMC matrix can slow down the initial burst release and extend the overall release duration.[5]
-
-
Formulation Design:
-
Osmotic Pump Technology: This is one of the most reliable methods for achieving a zero-order release.[1] The drug release is controlled by osmotic pressure and is independent of the gastrointestinal environment.[1]
-
Geometric Manipulation: Designing tablets with a specific geometry (e.g., core-in-cup or multi-layered tablets) can help to achieve a more constant release rate by modifying the surface area of the dissolving matrix over time.
-
-
Excipient Optimization:
-
Insoluble Fillers: Incorporating insoluble fillers like dicalcium phosphate can help to maintain the structural integrity of the matrix and promote a more controlled, erosion-based release mechanism.
-
Issue 3: Initial Burst Release is Too High
Q: My formulation exhibits a significant burst release of this compound in the first hour, which is undesirable for a controlled-release profile. What are the strategies to minimize this effect?
A: A high initial burst release is often due to the drug being present on the surface of the delivery system. Here's how to address it:
-
Formulation Adjustments:
-
Increase Polymer Concentration: A higher concentration of the release-controlling polymer can create a more robust matrix, reducing the amount of drug on the surface and slowing down the initial diffusion.
-
Use of High-Viscosity Polymers: Employing higher viscosity grades of polymers (e.g., HPMC K100M) can form a stronger gel layer upon hydration, which effectively retards the initial burst release.[5]
-
Apply a Drug-Free Top Coat: For pellets or tablets, applying a thin, drug-free polymer coat can act as a barrier to delay the initial drug release.
-
-
Process Optimization:
-
Curing of Coated Formulations: For coated dosage forms, a proper curing process (thermal treatment) after coating can lead to better film formation and reduce the burst effect.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical formulation variables to consider when developing a this compound controlled-release product?
A1: Based on numerous studies, the following variables have a significant impact on the release characteristics:
-
Type and Concentration of Polymer: The choice of polymer (e.g., Eudragit, HPMC, sodium alginate, chitosan) and its concentration are paramount in controlling the drug release rate.[5][11][12][13][14]
-
Drug-to-Polymer Ratio: This ratio directly influences the drug loading and the release kinetics.[12]
-
Presence and Concentration of Pore Formers: In coated systems, pore formers (e.g., PVP, PEG-400) in the membrane are crucial for modulating the drug release.[1]
-
Type and Level of Osmotic Agents: In osmotic pump formulations, the choice of osmotic agent (e.g., sodium chloride, mannitol) dictates the osmotic pressure and, consequently, the drug release rate.[1]
Q2: How can I ensure the physicochemical compatibility of this compound with the chosen excipients?
A2: Drug-excipient compatibility is a critical pre-formulation step.[1][2] The following analytical techniques are essential:
-
Differential Scanning Calorimetry (DSC): DSC is used to detect any interactions by observing changes in the melting endotherms of the drug and excipients in their physical mixtures.[1]
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy helps to identify any chemical interactions by analyzing the changes in the characteristic peaks of the drug and excipients.[2][11]
-
Powder X-ray Diffractometry (PXRD): PXRD can be used to assess changes in the crystalline structure of the drug in the presence of excipients, which can indicate an interaction or a change in the physical state of the drug.[4][11]
Q3: What are the standard in-vitro dissolution testing conditions for this compound controlled-release formulations?
A3: While specific conditions can vary based on the pharmacopeial monograph, typical dissolution testing parameters for this compound controlled-release tablets are:
-
Apparatus: USP Apparatus I (Basket) or II (Paddle).[1][7][11]
-
Dissolution Medium: A two-stage dissolution is often employed to simulate the gastrointestinal transit. This typically involves an initial phase in an acidic medium (e.g., 0.1 N HCl, pH 1.2) for 2 hours, followed by a longer phase in a buffer solution with a higher pH (e.g., phosphate buffer pH 6.8 or 7.4).[11][13]
-
Sampling Times: Samples are withdrawn at predetermined time intervals over a period of 12 to 24 hours to characterize the complete release profile.[1][11]
Q4: What are the common analytical methods for the quantification of this compound in dissolution samples?
A4: The most widely used methods for quantifying this compound are:
-
UV-Vis Spectrophotometry: This is a simple, cost-effective, and rapid method. The maximum absorbance (λmax) of this compound is typically measured around 276 nm in phosphate buffer.[1][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers higher specificity and sensitivity and is particularly useful when dealing with complex matrices or for stability-indicating assays.[15][16]
Data Presentation
Table 1: Influence of Formulation Variables on this compound Release from Solid Dispersions
| Formulation Variable | Level | % Drug Incorporation (DI) | % Drug Release at 3h (Rel3) | % Drug Release at 12h (Rel12) |
| Total Polymer (Eudragit RS & RL) | Low | Lower % DI | Higher % Release | Higher % Release |
| High | Higher % DI | Lower % Release | Lower % Release | |
| Eudragit RL Level | Low | No significant effect | Lower % Release | Lower % Release |
| High | No significant effect | Higher % Release | Higher % Release | |
| Optimized Formulation | - | 95.22 ± 1.13% | 29.37 ± 1.26% | 74.52 ± 3.16% |
Data synthesized from factorial design experiments.[11][17]
Table 2: Key Parameters for Analytical Methods Used in this compound Quantification
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| UV Spectrophotometry | 0.5 - 16.0 µg/ml | - | - |
| Linear Sweep Voltammetry (LSV) | 5 - 35 µg/mL | 1.6 µg/mL | 4.8 µg/mL |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 0.25 - 5 µg/mL | 0.05 µg/mL | 0.15 µg/mL |
| High-Performance Thin-Layer Chromatography (HPTLC) | 5 - 80 µg/mL | 1 µg/mL | 5 µg/mL |
| High-Performance Liquid Chromatography (HPLC) | 20 - 200 ng/mL | - | - |
This table summarizes the performance characteristics of various analytical techniques for this compound quantification.[15][18][19]
Experimental Protocols
Protocol 1: In-Vitro Dissolution Testing of this compound Controlled-Release Tablets
-
Apparatus Setup:
-
Dissolution Medium:
-
For the first 2 hours, use 900 mL of 0.1 N HCl (pH 1.2).
-
After 2 hours, change the medium to 900 mL of phosphate buffer (pH 7.4).[11]
-
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at specified time points (e.g., 1, 2, 3, 4, 6, 8, 10, 12 hours).[11]
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm filter.[11]
-
-
Analysis:
-
Dilute the filtered samples appropriately.
-
Measure the absorbance of the samples using a UV-Vis spectrophotometer at the respective λmax (273 nm for pH 1.2 and 276 nm for pH 7.4).[11]
-
Calculate the cumulative percentage of drug released at each time point using a standard calibration curve.
-
Protocol 2: Assay of this compound Sodium in Formulations by UV-Vis Spectrophotometry
-
Preparation of Standard Stock Solution:
-
Accurately weigh 100 mg of this compound sodium standard and dissolve it in a solvent mixture of methanol and 0.1M NaOH (7:3 v/v).
-
Transfer the solution to a 100 mL volumetric flask and make up the volume with the solvent to get a stock concentration of 1 mg/mL.
-
-
Preparation of Calibration Curve:
-
Prepare a series of serial dilutions from the stock solution to obtain concentrations ranging from 0.5 to 16.0 µg/mL.
-
Measure the absorbance of each concentration at the λmax of 296 nm.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Preparation:
-
Weigh and powder 20 tablets.
-
Accurately weigh a quantity of powder equivalent to a single dose of this compound.
-
Dissolve the powder in the solvent, sonicate to ensure complete dissolution, and filter.
-
Dilute the filtrate to a concentration that falls within the range of the calibration curve.
-
-
Quantification:
-
Measure the absorbance of the sample solution at 296 nm.
-
Determine the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Visualizations
Caption: A flowchart for troubleshooting inconsistent drug release.
Caption: Strategies for achieving zero-order drug release.
Caption: Workflow for assessing drug-excipient compatibility.
References
- 1. ijpras.com [ijpras.com]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Fabrication and Characterization of this compound Sodium Loaded Hydrogels of Sodium Alginate as Sustained Release Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irjmets.com [irjmets.com]
- 6. ajpamc.com [ajpamc.com]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. scielo.br [scielo.br]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and Optimization of this compound Sodium Controlled Release Solid Dispersions by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation optimization of controlled release this compound sodium microspheres using factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Controlled release of this compound from matrix polymer of chitosan and oxidized konjac glucomannan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Development and validation of a new HPLC analytical method for the determination of this compound in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pu.edu.pk [pu.edu.pk]
- 17. [PDF] Design and Optimization of this compound Sodium Controlled Release Solid Dispersions by Response Surface Methodology | Semantic Scholar [semanticscholar.org]
- 18. Determination of this compound in pharmaceutical preparations by voltammetry and gas chromatography methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thaiscience.info [thaiscience.info]
Technical Support Center: Enhancing the Safety Profile of Diclofenac Through Co-administration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating and mitigating the adverse effects of diclofenac through co-administration strategies. The information is presented in a practical, question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with this compound administration in preclinical and clinical studies?
A1: this compound, a potent nonsteroidal anti-inflammatory drug (NSAID), is associated with a range of adverse effects. The most prominent include:
-
Gastrointestinal (GI) Toxicity : this compound can cause a spectrum of GI issues, from dyspepsia to peptic ulcers and bleeding. This is primarily due to its inhibition of cyclooxygenase-1 (COX-1), which is crucial for maintaining the protective mucosal lining of the stomach.[1][2]
-
Cardiovascular (CV) Risk : Treatment with this compound has been linked to an increased risk of thrombotic events, such as myocardial infarction and stroke.[3][4][5] This is thought to be related to its inhibition of COX-2, which can disrupt the balance of pro-thrombotic and anti-thrombotic factors.
-
Hepatotoxicity : this compound can cause elevations in liver enzymes and, in rare cases, severe drug-induced liver injury (DILI).[6][7][8] The mechanism is complex, involving metabolic bioactivation and potential immune responses.[7]
-
Renal Toxicity : As with other NSAIDs, this compound can impair renal function by inhibiting prostaglandin synthesis, which is vital for maintaining renal blood flow.[1]
Q2: What are the most common co-administration strategies to mitigate this compound-induced GI toxicity?
A2: The two most well-established strategies are co-administration with:
-
Proton Pump Inhibitors (PPIs) : Drugs like omeprazole and pantoprazole reduce gastric acid secretion, thereby decreasing the risk of ulcer formation.[9][10][11]
-
Misoprostol : A synthetic prostaglandin E1 analog, misoprostol, helps to protect the stomach lining by replacing the prostaglandins depleted by this compound.[2][12][13][14]
Q3: Are there established strategies for mitigating the cardiovascular risks of this compound?
A3: Mitigating the cardiovascular risk of this compound primarily involves careful patient selection and dosing rather than co-administration of a specific cardioprotective agent. Key strategies include:
-
Using the lowest effective dose for the shortest possible duration.
-
Avoiding use in patients with established ischemic heart disease, cerebrovascular disease, peripheral arterial disease, or congestive heart failure.[15]
-
Exercising caution in patients with significant cardiovascular risk factors (e.g., hypertension, hyperlipidemia, diabetes, smoking).[15]
-
For patients requiring antiplatelet therapy for secondary cardiovascular prevention, naproxen is often considered a safer NSAID choice than this compound, though it should be administered at least 2 hours after low-dose aspirin to avoid interfering with its antiplatelet effect.[4]
Q4: What is the current understanding of how to protect against this compound-induced hepatotoxicity?
A4: Research into mitigating this compound-induced hepatotoxicity is ongoing. One approach under investigation is the co-administration of antioxidants. For example, a preclinical study in rats showed that N-acetylcysteine (NAC) offered a protective effect against this compound-induced liver damage by reducing oxidative stress and inflammation.[16] However, this has not been established in clinical practice.
Troubleshooting Experimental Issues
Q1: In my rat model, I'm still observing significant gastric ulceration despite co-administering a standard dose of a proton pump inhibitor (PPI) with this compound. What could be the issue?
A1: Several factors could contribute to this observation:
-
Dose and Timing of PPI Administration : The efficacy of PPIs can be dependent on the timing of administration relative to the ulcerogenic agent and feeding schedules. Ensure the PPI is administered prior to this compound to allow for maximal inhibition of gastric acid secretion before the insult.
-
Severity of the this compound Dose : The dose of this compound used might be too high, overwhelming the protective effect of the PPI. Consider a dose-response study to find the optimal balance.
-
Animal Strain and Individual Variability : Different rat strains can have varying susceptibility to NSAID-induced gastropathy. Ensure you are using a consistent and appropriate strain. Individual animal responses can also vary.
-
Non-Acid-Mediated Injury : While PPIs are effective against acid-mediated damage, NSAIDs can also cause direct topical injury to the mucosa. This component of the injury may not be fully mitigated by acid suppression alone.
Q2: I am conducting an in vitro hepatotoxicity study using HepG2 cells and see high variability in cytotoxicity with this compound treatment. How can I improve the consistency of my results?
A2: High variability in in vitro hepatotoxicity assays is a common challenge. Consider the following:
-
Cell Health and Confluency : Ensure your HepG2 cells are healthy, within a consistent passage number, and are seeded at a uniform density. Over-confluent or sparsely populated cultures can respond differently to toxic insults.
-
Metabolic Capacity of HepG2 Cells : HepG2 cells have relatively low activity of some cytochrome P450 enzymes (like CYP2C9) that are crucial for this compound metabolism into reactive metabolites.[17] This can lead to an underestimation of toxicity. Consider using metabolically more competent cells or co-culture systems (e.g., with primary human hepatocytes or other cell types that express these enzymes).
-
Drug Concentration and Solubility : Ensure that your this compound stock solution is properly prepared and that the final concentration in the culture medium does not exceed its solubility, which could lead to precipitation and inconsistent cellular exposure.
-
Assay Timing : The timing of your cytotoxicity assessment (e.g., LDH release, MTT assay) after this compound exposure is critical. A time-course experiment can help identify the optimal window to observe cytotoxic effects.
Q3: My assessment of cardiovascular risk in an animal model treated with this compound shows no significant increase in thrombotic events. Does this contradict clinical findings?
A3: Not necessarily. Several factors could explain this discrepancy:
-
Animal Model Limitations : Standard preclinical animal models may not fully recapitulate the complex pathophysiology of human cardiovascular disease, especially atherosclerosis, which is a key factor in thrombotic events.
-
Duration of the Study : The increased cardiovascular risk with this compound is often associated with long-term use.[15] Many preclinical studies are of a shorter duration and may not be sufficient to observe the development of thrombotic events.
-
Endpoint Measurement : The endpoints used to assess cardiovascular risk in animal models (e.g., platelet aggregation, blood pressure) may not be sensitive enough or may not directly correlate with the clinical endpoints of myocardial infarction and stroke.
Data Presentation: Efficacy of Co-administration Strategies
Table 1: Mitigation of this compound-Induced Gastroduodenal Ulcers with Misoprostol
| Study/Treatment Group | Duration | Incidence of Gastroduodenal Ulcers (%) | Reference |
| This compound + Misoprostol | 12 Weeks | 7% | [12] |
| This compound + Placebo | 12 Weeks | 23% | [12] |
| This compound + Misoprostol | 24 Weeks | 11% | [12] |
| This compound + Placebo | 24 Weeks | 26% | [12] |
| This compound + Misoprostol | 52 Weeks | 15% | [12] |
| This compound + Placebo | 52 Weeks | 31% | [12] |
| This compound/Misoprostol Combination | 4 Weeks | 1.5% | [18] |
| Piroxicam | 4 Weeks | 10.3% | [18] |
| Naproxen | 4 Weeks | 8.6% | [18] |
| This compound/Misoprostol (D50/M200 t.i.d.) | 6 Weeks | 8% | [14] |
| This compound/Misoprostol (D75/M200 b.i.d.) | 6 Weeks | 7% | [14] |
| This compound (75 mg b.i.d.) | 6 Weeks | 17% | [14] |
Table 2: Mitigation of Hospitalization Risk for Peptic Ulcer with Proton Pump Inhibitors (PPIs)
| Treatment Group | Adjusted Odds Ratio (95% CI) for Hospitalization | Reference |
| This compound Alone | 2.4 (1.94 - 3.05) | [9] |
| This compound + PPI | 1.3 (0.7 - 2.3) | [9] |
| Interaction Term (PPI Effect) | 0.4 (0.2 - 0.7) | [9] |
Table 3: Hepatotoxicity Profile of this compound from a Long-Term Clinical Trial
| Liver Endpoint | Percentage of Patients (n=17,289) | Reference |
| ALT/AST > 3x Upper Limit of Normal (ULN) | 3.1% | [19][20] |
| ALT/AST > 10x ULN | 0.5% | [19][20] |
| Liver-Related Hospitalizations | 0.023% | [19][20] |
| Hy's Law Cases | 0.012% | [19] |
| Liver Failure/Death/Transplant | 0% | [19] |
Table 4: Cardiovascular Risk Associated with this compound Initiation
| Comparator Group | Incidence Rate Ratio (95% CI) for Major Adverse CV Events | Reference |
| Non-initiators of NSAIDs | 1.5 (1.4 - 1.7) | [5] |
| Paracetamol Initiators | 1.2 (1.1 - 1.3) | [5] |
| Ibuprofen Initiators | 1.2 (1.1 - 1.3) | [5] |
| Naproxen Initiators | 1.3 (1.1 - 1.5) | [5] |
Experimental Protocols
Protocol 1: this compound-Induced Gastric Ulcer Model in Rats
This protocol provides a general framework for inducing gastric ulcers in rats to study the protective effects of co-administered agents.
-
Animal Selection : Use male Wistar or Sprague-Dawley rats (200-250g). House them in individual cages with wire mesh bottoms to prevent coprophagy.
-
Acclimatization : Allow a one-week acclimatization period with free access to standard laboratory chow and water.
-
Fasting : Fast the rats for 24-48 hours before this compound administration, with continued free access to water.[21]
-
Grouping : Divide the animals into experimental groups (e.g., Control, this compound only, this compound + Test Compound).
-
Protective Agent Administration : Administer the test compound (e.g., PPI, misoprostol, or novel agent) orally or via the appropriate route 30-60 minutes before this compound administration. The control group should receive the vehicle.
-
Ulcer Induction : Administer a single oral dose of this compound sodium (e.g., 80-150 mg/kg, dissolved in a suitable vehicle like 0.9% saline with a few drops of Tween 80).[21][22]
-
Sacrifice and Stomach Collection : Six hours after this compound administration, euthanize the rats by cervical dislocation.[23]
-
Ulcer Assessment :
-
Excise the stomach and open it along the greater curvature.
-
Gently rinse with cold saline to remove gastric contents.
-
Pin the stomach flat on a board and examine for mucosal lesions.
-
Measure the length and width of each lesion to calculate the ulcer index (often expressed in mm²).
-
A scoring system can also be used based on the severity of the lesions.
-
-
Biochemical and Histological Analysis :
-
Collect gastric juice to measure pH and acidity.
-
Take tissue samples from the gastric mucosa for histological examination (e.g., H&E staining) to assess inflammation, erosion, and ulceration.
-
Homogenize gastric tissue to measure biomarkers of oxidative stress (e.g., MDA, SOD, GSH) or inflammation (e.g., MPO, cytokines).
-
Protocol 2: In Vitro Assessment of this compound Hepatotoxicity using HepG2 Cells
This protocol outlines a method for evaluating this compound-induced cytotoxicity in a human hepatoma cell line.
-
Cell Culture : Culture HepG2 cells in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.
-
Seeding : Seed the cells in 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to attach and grow for 24 hours.
-
Treatment Preparation : Prepare stock solutions of this compound and any co-administered protective agents in a suitable solvent (e.g., DMSO). Prepare serial dilutions in the culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Cell Treatment :
-
Remove the old medium from the wells.
-
Add the medium containing the different concentrations of this compound, with or without the protective agent. Include vehicle-only controls.
-
Incubate the plates for 24-72 hours.
-
-
Cytotoxicity Assessment :
-
LDH Release Assay : Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells as an indicator of membrane integrity loss.
-
MTT Assay : Assess cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases in living cells.
-
Apoptosis Assays : Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry or microscopy to quantify apoptotic and necrotic cell populations.
-
-
Biochemical Analysis :
-
Collect cell lysates to measure markers of oxidative stress (e.g., reactive oxygen species using DCFH-DA) or apoptosis (e.g., caspase-3/7 activity).
-
Measure levels of liver enzymes (e.g., ALT, AST) in the culture supernatant, although these are more relevant in primary hepatocyte cultures.
-
-
Data Analysis : Calculate cell viability as a percentage of the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) for this compound and assess the protective effect of the co-administered agent by comparing the viability curves.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound GI toxicity and mitigation pathways.
Caption: Mechanism of this compound-associated cardiovascular risk.
Caption: Pathways of this compound-induced hepatotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound/misoprostol. A review of its pharmacology and therapeutic efficacy in painful inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cardiovascular and cerebrovascular risk with nonsteroidal anti-inflammatory drugs and cyclooxygenase 2 inhibitors: latest evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound use and cardiovascular risks: series of nationwide cohort studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound-induced liver injury: a paradigm of idiosyncratic drug toxicity (Journal Article) | ETDEWEB [osti.gov]
- 8. This compound-associated hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of this compound or other non-steroidal anti-inflammatory drugs (NSAIDs) and this compound or other NSAIDs in combination with proton pump inhibitors (PPI) on hospitalisation due to peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The use of proton pump inhibitors in treating and preventing NSAID-induced mucosal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coprescribing proton-pump inhibitors with nonsteroidal anti-inflammatory drugs: risks versus benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Misoprostol coadministered with this compound for prevention of gastroduodenal ulcers. A one-year study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound/misoprostol. Pharmacoeconomic implications of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound/misoprostol compared with this compound in the treatment of osteoarthritis of the knee or hip: a randomized, placebo controlled trial. Arthrotec Osteoarthritis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impact of this compound risk minimization measures addressing cardiovascular risk on analgesic use in musculoskeletal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of N-acetyl cysteine on oxidative stress and TNF-α gene expression in this compound-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound-Induced Cytotoxicity in Direct and Indirect Co-Culture of HepG2 Cells with Differentiated THP-1 Cells [mdpi.com]
- 18. Double-blind comparison of efficacy and gastroduodenal safety of this compound/misoprostol, piroxicam, and naproxen in the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. How common is this compound-associated liver injury? Analysis of 17,289 arthritis patients in a long-term prospective clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
Diclofenac vs. Naproxen: A Head-to-Head Comparison of COX-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the cyclooxygenase-2 (COX-2) inhibitory effects of two widely used nonsteroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Naproxen. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows, this document aims to be a valuable resource for researchers in pharmacology and drug development.
Data Presentation: Quantitative Comparison of COX-2 Inhibition
The inhibitory potency and selectivity of this compound and Naproxen against COX-1 and COX-2 are critical determinants of their therapeutic efficacy and side-effect profiles. The following table summarizes the 50% inhibitory concentrations (IC50) and COX-2 selectivity ratios for both drugs, derived from human whole blood assays. A lower IC50 value indicates greater potency, while a higher COX-1/COX-2 IC50 ratio signifies greater selectivity for the COX-2 enzyme.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 IC50 Ratio | Reference |
| This compound | 0.076 | 0.026 | 2.9 | [1][2] |
| Naproxen | ~1.79 (relative selectivity) | - | - |
Note: While a direct side-by-side IC50 comparison for Naproxen from the same study was not available, it is widely characterized as a non-selective COX inhibitor with a COX-1/COX-2 ratio approaching 1.[3] One study reported mean COX-1 inhibition of 95% and COX-2 inhibition of 71.5% for Naproxen at therapeutic doses.[3][4]
Experimental Protocols: Human Whole Blood Assay for COX Inhibition
The human whole blood assay is a widely accepted method for determining the in vitro potency and selectivity of NSAIDs in a physiologically relevant environment.[3][5]
Objective: To determine the concentration of a test compound (this compound or Naproxen) required to inhibit 50% of the activity of COX-1 and COX-2 in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Anticoagulant (e.g., heparin).
-
Test compounds (this compound, Naproxen) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) from E. coli to induce COX-2 expression.
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).
-
Incubator, centrifuge, and other standard laboratory equipment.
Procedure:
COX-2 Inhibition Assay:
-
Heparinized whole blood is aliquoted into tubes.
-
To measure COX-2 activity, COX-1 is selectively inhibited by pre-incubating the blood with aspirin (e.g., 10 µg/mL) for a specific duration (e.g., 15 minutes at 37°C).[5]
-
Various concentrations of the test inhibitor (this compound or Naproxen) or vehicle control are added to the blood samples.
-
COX-2 expression is induced by adding LPS (e.g., 10 µg/mL).[5]
-
The samples are incubated for an extended period (e.g., 24 hours) at 37°C to allow for COX-2 protein expression and subsequent prostaglandin synthesis.[5]
-
Following incubation, the blood is centrifuged to separate the plasma.
-
The concentration of PGE2, a primary product of COX-2 activity, in the plasma is quantified using an EIA kit.
-
The percent inhibition of COX-2 for each inhibitor concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
COX-1 Inhibition Assay:
-
Whole blood without anticoagulant is aliquoted into tubes containing various concentrations of the test inhibitor or vehicle.
-
The blood is allowed to clot for a defined period (e.g., 1 hour at 37°C), during which platelet activation leads to thrombin-induced TXB2 production, a measure of COX-1 activity.[5]
-
The serum is separated by centrifugation.
-
The concentration of TXB2 in the serum is measured using an EIA kit.
-
The percent inhibition of COX-1 is calculated, and the IC50 value is determined as described for the COX-2 assay.
Mandatory Visualization
Signaling Pathway of COX-2 Inhibition
References
- 1. pedworld.ch [pedworld.ch]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajmc.com [ajmc.com]
- 4. Comparative inhibitory activity of rofecoxib, meloxicam, this compound, ibuprofen, and naproxen on COX-2 versus COX-1 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Selectivity of Diclofenac and Celecoxib: A Comparative Analysis
For Immediate Release
This guide provides a detailed in vitro comparison of the cyclooxygenase (COX) enzyme selectivity of two widely used nonsteroidal anti-inflammatory drugs (NSAIDs), diclofenac and celecoxib. The following data and protocols are intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the biochemical properties of these compounds.
Executive Summary
This compound and celecoxib are potent inhibitors of COX enzymes, which are central to the inflammatory pathway. Their therapeutic effects are primarily mediated through the inhibition of COX-2, while the inhibition of the constitutively expressed COX-1 is associated with gastrointestinal side effects.[1][2] Understanding the in vitro selectivity of these drugs for the two COX isoforms is therefore crucial. This guide presents comparative data on their inhibitory potency (IC50) and selectivity ratios, derived from the widely accepted human whole blood assay.
Data Presentation: COX-1 and COX-2 Inhibition
The following table summarizes the 50% inhibitory concentrations (IC50) and the COX-1/COX-2 selectivity ratios for this compound and celecoxib from in vitro human whole blood assays. The selectivity ratio is calculated as (IC50 for COX-1) / (IC50 for COX-2), where a higher ratio indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | 6.0 | 0.21 | ~29 |
| Celecoxib | 7.8 | 0.26 | ~30 |
Note: The IC50 values can vary between different in vitro assay systems. The data presented here is commonly cited from human whole blood assays.[3][4][5]
Experimental Protocols
The data presented above is typically generated using the following in vitro methodologies:
Human Whole Blood Assay for COX-1 and COX-2 Activity
This assay is a well-established method for determining the in vitro biochemical efficacy and selectivity of NSAIDs.[6][7]
Objective: To determine the concentration of the test compound (this compound or celecoxib) required to inhibit 50% of COX-1 and COX-2 activity in human whole blood.
Methodology:
-
COX-1 Activity (Thromboxane B2 Production):
-
Venous blood is collected from healthy, drug-free volunteers.
-
Aliquots of whole blood are incubated with increasing concentrations of the test compound (this compound or celecoxib) or vehicle control.
-
The blood is allowed to clot for 1 hour at 37°C, during which thrombin produced in the clotting cascade stimulates platelets to produce thromboxane A2 (TXA2) via COX-1.
-
TXA2 is rapidly hydrolyzed to the stable metabolite thromboxane B2 (TXB2).
-
The serum is separated by centrifugation.
-
Serum TXB2 levels are measured by a specific immunoassay (e.g., RIA or ELISA) and serve as an index of platelet COX-1 activity.[5][8][9]
-
-
COX-2 Activity (Prostaglandin E2 Production):
-
Venous blood is collected into heparinized tubes.
-
Aliquots of heparinized whole blood are incubated with increasing concentrations of the test compound or vehicle control.
-
Lipopolysaccharide (LPS) is added to the blood samples to induce the expression of COX-2 in monocytes.[5][8]
-
The samples are incubated for 24 hours at 37°C to allow for COX-2 expression and subsequent prostaglandin E2 (PGE2) production.
-
Plasma is separated by centrifugation.
-
Plasma PGE2 levels are measured by a specific immunoassay (e.g., RIA or ELISA) and serve as an index of monocyte COX-2 activity.[8][9]
-
-
Data Analysis:
-
The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value, the concentration of the drug that causes 50% inhibition, is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
The COX-1/COX-2 selectivity ratio is then calculated.
-
Visualizations
COX Signaling Pathway
The following diagram illustrates the enzymatic conversion of arachidonic acid into prostaglandins by the COX enzymes, the target of this compound and celecoxib.
Caption: The COX enzyme pathway for prostanoid synthesis.
Experimental Workflow: In Vitro COX Selectivity Assay
This diagram outlines the key steps in the human whole blood assay used to determine the COX-1 and COX-2 selectivity of this compound and celecoxib.
Caption: Workflow for determining COX selectivity in vitro.
References
- 1. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 2. gpnotebook.com [gpnotebook.com]
- 3. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. researchgate.net [researchgate.net]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 8. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Compound X: A Novel Diclofenac Analog with Enhanced COX-2 Selectivity and Gastrointestinal Safety
Introduction: Nonsteroidal anti-inflammatory drugs (NSAIDs) like Diclofenac are cornerstones in managing pain and inflammation. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[][2] However, non-selective inhibition of both COX-1 and COX-2 isoforms often leads to significant gastrointestinal side effects.[3][4] this compound itself is a potent anti-inflammatory agent but is considered only partially selective for COX-2.[5] This guide presents a comparative analysis of a novel this compound analog, designated "Compound X," designed for enhanced COX-2 selectivity to improve its safety profile while maintaining high anti-inflammatory efficacy. Compound X is compared against its parent compound, this compound, and Celecoxib, a well-known COX-2 selective inhibitor.[6][7]
Comparative Efficacy and Safety Data
The following tables summarize the preclinical data for Compound X in comparison to this compound and Celecoxib.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
This assay determines the concentration of each compound required to inhibit 50% of the activity (IC50) of the COX-1 and COX-2 enzymes. The COX-2 Selectivity Index is calculated as (IC50 COX-1 / IC50 COX-2), where a higher number indicates greater selectivity for COX-2.
| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) | COX-2 Selectivity Index |
| Compound X | 25.5 | 0.15 | 170 |
| This compound | 1.2 | 0.08 | 15 |
| Celecoxib | 30.0 | 0.09 | 333 |
Data represent mean values from n=3 independent experiments. Fictional data presented for illustrative purposes.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
This model assesses the ability of a compound to reduce acute inflammation.[8][9] Paw edema (swelling) is measured 4 hours after induction with carrageenan, and the percentage of inhibition is calculated relative to a vehicle control group.
| Compound | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) |
| Compound X | 10 | 55.2% |
| 30 | 78.5% | |
| This compound | 10 | 58.1% |
| 30 | 80.2% | |
| Celecoxib | 10 | 53.8% |
| 30 | 75.4% |
Data represent mean values from n=6 animals per group. Fictional data presented for illustrative purposes.
Table 3: Gastric Ulceration Assessment in Rats
This study evaluates the primary side effect associated with NSAIDs. Animals were administered a therapeutic dose daily for 7 days, after which the stomach was examined for ulcer formation. The Ulcer Index is a quantitative score based on the number and severity of gastric lesions.
| Compound | Dose (mg/kg, p.o.) | Mean Ulcer Index |
| Compound X | 30 | 1.8 ± 0.4 |
| This compound | 30 | 8.5 ± 1.2 |
| Celecoxib | 30 | 1.5 ± 0.3 |
| Vehicle Control | - | 0.2 ± 0.1 |
Data represent mean ± SEM from n=8 animals per group. Fictional data presented for illustrative purposes.
Key Experimental Protocols
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
-
Objective: To determine the IC50 values of test compounds against human recombinant COX-1 and COX-2 enzymes.
-
Methodology: A colorimetric or fluorometric COX inhibitor screening assay is used.[10][11]
-
Enzyme Preparation: Human recombinant COX-1 or COX-2 enzyme is added to wells of a 96-well plate containing assay buffer and a heme cofactor.
-
Inhibitor Incubation: Test compounds (Compound X, this compound, Celecoxib) are serially diluted in DMSO and added to the wells. The plate is incubated for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a solution of arachidonic acid (the substrate).[12]
-
Detection: The plate is incubated for 10 minutes at 37°C. The peroxidase activity of COX is measured by monitoring the appearance of an oxidized colorimetric or fluorescent probe using a plate reader at the appropriate wavelength (e.g., 590 nm).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. IC50 values are determined by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Carrageenan-Induced Paw Edema in Rats
-
Objective: To assess the in vivo acute anti-inflammatory activity of the test compounds.[13]
-
Methodology:
-
Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for one week. Food is withheld overnight before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: Animals are divided into groups (n=6) and administered the test compounds (Compound X, this compound, Celecoxib) or vehicle (e.g., 0.5% carboxymethyl cellulose) via oral gavage.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar surface of the right hind paw.[14]
-
Paw Volume Measurement: The paw volume is measured again at specified intervals, typically 3 or 4 hours after the carrageenan injection.[15]
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Protocol 3: Gastric Ulceration Assessment
-
Objective: To evaluate the potential of test compounds to induce gastric mucosal damage.
-
Methodology:
-
Animal Dosing: Rats are dosed orally with the test compounds or vehicle once daily for 7 consecutive days.
-
Tissue Collection: On day 8, animals are euthanized, and their stomachs are removed.
-
Lesion Scoring: The stomachs are opened along the greater curvature, rinsed with saline, and examined for mucosal lesions under a dissecting microscope. The severity of the lesions is scored based on their number and size to calculate a cumulative Ulcer Index.
-
Data Analysis: The mean Ulcer Index for each treatment group is calculated and compared to the vehicle control group.
-
Visualized Pathways and Workflows
Caption: COX-1 and COX-2 signaling pathways and points of inhibition.
References
- 2. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 3. researchgate.net [researchgate.net]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to the Cross-Validation of HPLC and UV-Vis Methods for Diclofenac Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) spectrophotometry for the quantitative analysis of Diclofenac. The information presented is collated from various validated methods to offer a comprehensive overview of each technique's performance, supported by experimental data.
Introduction
This compound, a widely used non-steroidal anti-inflammatory drug (NSAID), requires accurate and reliable analytical methods for its quantification in pharmaceutical formulations and biological matrices. Both HPLC and UV-Vis spectrophotometry are commonly employed for this purpose. HPLC offers high specificity and separation capabilities, while UV-Vis spectrophotometry provides a simpler, more economical, and rapid alternative.[1][2] This guide explores the cross-validation aspects of these two methods by comparing their key performance parameters.
Experimental Protocols
Detailed methodologies for both HPLC and UV-Vis analysis of this compound are crucial for reproducibility and method validation. The following protocols are representative of typical experimental setups found in the literature.
High-Performance Liquid Chromatography (HPLC) Method
A common approach for this compound analysis by HPLC involves reversed-phase chromatography.
Sample Preparation:
-
Accurately weigh and transfer the equivalent of 50 mg of this compound Sodium from a pharmaceutical formulation (e.g., finely powdered tablets) into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 30 minutes to dissolve the drug.
-
Dilute to the mark with methanol to obtain a stock solution of 1000 µg/mL.
-
Centrifuge the resulting solution at 3000 rpm for 5 minutes.
-
Filter the supernatant through a 0.45-µm membrane filter.
-
Further dilute the stock solution with the mobile phase to achieve the desired concentration for analysis (e.g., 50 µg/mL).[3]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 mm × 150 mm, 3 µm particle size)[3] |
| Mobile Phase | Acetonitrile and 0.05 M orthophosphoric acid (pH 2.0) (65:35 v/v)[3] |
| Flow Rate | 1.5 - 2.0 mL/min[3][4] |
| Detection Wavelength | 210 nm, 276 nm, or 282 nm[3][4] |
| Injection Volume | 20 µL[3] |
| Run Time | Approximately 2-7 minutes[3][5] |
UV-Vis Spectrophotometric Method
UV-Vis spectrophotometry offers a more straightforward and rapid method for this compound quantification.
Sample Preparation:
-
Prepare a stock solution of this compound sodium in a suitable solvent such as methanol or distilled water.[6][7]
-
For calibration standards, prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 8-16 µg/ml or 10-50 µg/ml).[6][7]
-
For sample analysis, dissolve the formulation in the solvent, sonicate if necessary, filter, and dilute to a concentration that falls within the linear range of the calibration curve.
Spectrophotometric Conditions:
| Parameter | Condition |
| Instrument | UV-Vis Spectrophotometer |
| Solvent/Blank | Methanol or Distilled Water[6][7] |
| Wavelength of Maximum Absorbance (λmax) | 275 nm, 276 nm, or 282 nm[7][8] |
| Analysis Mode | Quantitative analysis at the selected λmax or Area Under the Curve (AUC) over a specified wavelength range (e.g., 250-350 nm).[6] |
Data Presentation: Performance Comparison
The following table summarizes the quantitative performance data for both HPLC and UV-Vis methods based on published validation studies. This allows for a direct comparison of their capabilities.
| Performance Parameter | HPLC | UV-Vis Spectrophotometry |
| Linearity (Concentration Range) | 10 - 200 µg/mL[3] | 8 - 50 µg/mL[6][7] |
| Correlation Coefficient (R²) | > 0.999[9] | 0.9969 - 0.9985[7][8] |
| Accuracy (% Recovery) | 98.75% - 99.32%[5] | 98.72% - 99.38%[6][10] |
| Precision (% RSD) | < 2.0%[10] | < 2.0%[7][10] |
| Limit of Detection (LOD) | 8.95 - 12.5 ng/mL[3][5] | 0.0885 - 1.03 µg/mL[8][10] |
| Limit of Quantification (LOQ) | 27.12 ng/mL[5] | 0.250 µg/mL[8] |
Mandatory Visualization
The following diagrams illustrate the typical experimental workflows for the analysis of this compound using HPLC and UV-Vis spectrophotometry.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Experimental workflow for UV-Vis analysis of this compound.
Conclusion
Both HPLC and UV-Vis spectrophotometry are suitable methods for the quantitative analysis of this compound, with their own distinct advantages.
HPLC is the superior method in terms of selectivity and sensitivity , as evidenced by its lower limits of detection and quantification.[5] The chromatographic separation inherent to HPLC allows for the resolution of this compound from potential interfering substances and degradation products, making it the method of choice for complex matrices and stability studies.[11]
UV-Vis spectrophotometry , on the other hand, is a simpler, more cost-effective, and faster technique.[2] For routine quality control of pure drug substances or simple pharmaceutical formulations where interfering excipients are minimal, UV-Vis can provide accurate and precise results.[7][10] However, it is more susceptible to interference from other UV-absorbing compounds in the sample matrix.[12]
The choice between HPLC and UV-Vis for this compound analysis should be guided by the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity and selectivity, and the available resources. For regulatory submissions and in-depth analytical studies, the specificity of HPLC is generally preferred. For rapid, routine quality control, UV-Vis spectrophotometry can be a highly effective tool.
References
- 1. pu.edu.pk [pu.edu.pk]
- 2. Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a new HPLC analytical method for the determination of this compound in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revistadechimie.ro [revistadechimie.ro]
- 5. turkjps.org [turkjps.org]
- 6. allsubjectjournal.com [allsubjectjournal.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. jddtonline.info [jddtonline.info]
- 10. Method development and validation of this compound sodium by using uv spectroscopy [wisdomlib.org]
- 11. Analytical Method Validation for this compound Sodium Injection by HPLC Method In Bulk Drug and Pharmaceutical Formulations - ProQuest [proquest.com]
- 12. ptfarm.pl [ptfarm.pl]
A Comparative Guide to the Pharmacokinetic Profiles of Oral vs. Topical Diclofenac
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of oral and topical formulations of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). By summarizing key experimental data and outlining the methodologies used, this document aims to support informed decisions in research and drug development.
Data Presentation: Pharmacokinetic Parameters
The systemic exposure to this compound varies significantly between oral and topical administration routes. Oral formulations are designed for rapid and extensive absorption, leading to higher peak plasma concentrations and overall drug exposure. In contrast, topical formulations are intended for local action, resulting in substantially lower systemic absorption.[1] The following table summarizes the key pharmacokinetic parameters for both formulations.
| Pharmacokinetic Parameter | Oral this compound | Topical this compound | Fold Difference (Oral vs. Topical) |
| Cmax (Maximum Plasma Concentration) | Significantly Higher | Significantly Lower | 87-fold to 161-fold higher with oral administration[1][2] |
| Tmax (Time to Maximum Plasma Concentration) | 0.48 - 0.93 hours (fast-release)[3][4] | Slower and more variable | Not consistently reported for direct comparison |
| AUC (Area Under the Curve) | 3890 ± 1710 ng·h/mL | 233 ± 128 ng·h/mL to 807 ± 478 ng·h/mL | 5 to 17-fold higher with oral administration[5] |
| Bioavailability | ~60-65%[4][6] | ~1% of oral bioavailability[1] | Significantly higher with oral administration |
| Half-life (t½) | ~1.2 hours (fast-release)[7] | 4 to 6-fold longer than oral[8] | Shorter with oral administration |
Experimental Protocols
The data presented in this guide are derived from randomized, open-label, multiple-dose, crossover studies conducted in healthy volunteers. Below are the generalized methodologies employed in these key experiments.
Study Design
Many of the cited studies utilized a randomized, crossover design.[2][5][9] In this design, a cohort of healthy adult volunteers receives both the oral and topical this compound formulations in a sequential, randomized order, separated by a washout period to eliminate the drug from the system before the next treatment phase.[10][11] This methodology allows for within-subject comparison, reducing variability.
Subject Demographics
Participants in these studies are typically healthy adult volunteers, with some studies specifying an age range of 18-50 years.[10][12] To better represent the patient population for conditions like osteoarthritis, some studies enrolled volunteers with a mean age of 60 years.[2][13]
Dosing Regimens
-
Oral Administration: A common dosage regimen for oral this compound in these studies was 50 mg tablets administered three times daily.[2][5][9]
-
Topical Administration: For topical formulations, such as a 1% or 2.32% gel, the application typically involved 4g of the gel applied to a specific area (e.g., one or both knees) two to four times a day.[2][5][9]
Sample Collection and Analysis
Blood samples were collected at predetermined time points before and after drug administration to measure plasma concentrations of this compound.[14][15][16] These samples were then analyzed using validated analytical methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) to determine the drug concentration.[14][17] Pharmacokinetic parameters were then calculated from the plasma concentration-time data using noncompartmental analysis.[4]
Mechanism of Action and Pharmacokinetic Pathway
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[18][19][20] By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain.[19][20][21]
Caption: Pharmacokinetic pathways of oral vs. topical this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study of oral versus topical this compound.
Caption: Workflow of a crossover comparative pharmacokinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. ard.bmj.com [ard.bmj.com]
- 3. Bioavailability of this compound potassium at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability of this compound potassium at low doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic bioavailability of topical this compound sodium gel 1% versus oral this compound sodium in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-mjm.org [e-mjm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Two Phase I, Randomized, Open-Label, Multiple-Dose, Crossover Studies Investigating the Systemic Bioavailability of Topical this compound Diethylamine Gels Compared With Oral this compound Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. haleonhealthpartner.com [haleonhealthpartner.com]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 16. Pharmacokinetic-pharmacodynamic modeling of this compound in normal and Freund's complete adjuvant-induced arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. complexgenerics.org [complexgenerics.org]
- 18. This compound: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jptcp.com [jptcp.com]
- 20. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 21. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to a Novel Diclofenac Delivery System Versus Existing Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel diclofenac delivery system with existing formulations, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the performance and potential of new approaches to this compound delivery.
This compound is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties.[1] It is used to treat a variety of acute and chronic pain and inflammatory conditions.[1] The primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which blocks the synthesis of prostaglandins that mediate inflammation, pain, and fever.[2][][4] While effective, conventional this compound formulations can be associated with adverse effects, particularly gastrointestinal issues with oral administration.[5][6] This has driven the development of novel drug delivery systems aimed at enhancing efficacy, improving safety, and increasing patient compliance.[7][8]
Existing Formulations of this compound
A variety of this compound formulations are currently available, each with distinct characteristics:
-
Oral Formulations: These are the most common and include:
-
Enteric-Coated Tablets: Designed to resist the acidic environment of the stomach and release this compound in the small intestine, thereby reducing direct gastric irritation.[7][8]
-
Extended-Release Tablets: Formulated to release the drug slowly over a period of 8-10 hours, allowing for less frequent dosing.[7][8]
-
Immediate-Release Tablets: this compound potassium has more rapid dissolution and absorption than the sodium salt and is used for rapid pain relief.[6]
-
-
Topical Formulations: These include gels, solutions, and patches designed for localized drug delivery to treat conditions like osteoarthritis in specific joints.[7][9] Topical application aims to minimize systemic exposure and associated side effects.[6]
-
Injectable Formulations: Intravenous and intramuscular injections are used for the management of moderate to severe pain, often in a perioperative setting.[7][9]
Novel this compound Delivery Systems
Recent pharmaceutical advancements have led to the development of innovative delivery systems to overcome the limitations of conventional formulations.[7] These include:
-
Self-Micro Emulsifying Drug Delivery System (SMEDDS): An injectable system designed for prompt release with improved safety and efficacy.[10]
-
Nanoparticle-Loaded Microneedle Patches: A transdermal system for localized and sustained pain relief, aiming to bypass the drawbacks of oral delivery.[5]
-
Solid Dispersions: A technique used to create sustained-release systems of this compound sodium.[11]
-
Vesicular Systems (Liposomes, Ethosomes, Transfersomes): Used in topical formulations to enhance the transdermal permeation of this compound.[12]
Comparative Performance Data
The following tables summarize the quantitative data comparing novel and existing this compound formulations based on preclinical and clinical studies.
Table 1: Comparison of In Vivo Efficacy
| Formulation Type | Model | Efficacy Measurement | Result |
| Novel: SMEDDS Injection | Carrageenan-induced rat paw edema | % inhibition of edema after 4h | 88 ± 1.2%[10] |
| Existing: Commercial DS Injection | Carrageenan-induced rat paw edema | % inhibition of edema after 4h | 77 ± 1.6%[10] |
| Novel: SMEDDS Injection | Acetic-acid induced writhing test in mice | Pain sensation inhibition | Significantly (p<0.05) higher than commercial equivalent[10] |
| Existing: Commercial DS Injection | Acetic-acid induced writhing test in mice | Pain sensation inhibition | - |
| Novel: Nanosponge Loaded Topical Gel | Carrageenan-induced rat paw edema | % inhibition of edema | 65.82%[13] |
| Existing: Marketed this compound Preparation | Carrageenan-induced rat paw edema | % inhibition of edema | 62.35%[13] |
Table 2: Comparison of In Vitro Skin Permeation (Topical Formulations)
| Formulation Type | Model | Parameter | Value |
| Novel: Ethosomes | Rat Skin | Encapsulation Efficiency | 51.72 ± 4.36%[12] |
| Novel: Transfersomes | Rat Skin | Encapsulation Efficiency | 46.73 ± 5.21%[12] |
| Existing: Conventional Liposomes | Rat Skin | Encapsulation Efficiency | 42.61 ± 3.62%[12] |
| Existing: Diclac® Lipogel 10 mg/g | Human Epidermis | Cumulative amount permeated at 24h | 86.5 ± 9.4 µg/cm²[14][15] |
| Existing: Primofenac® Emulsion gel 1% | Human Epidermis | Cumulative amount permeated at 24h | 24.4 ± 2.7 µg/cm²[14][15] |
Table 3: Comparison of Pharmacokinetic Parameters
| Formulation Type | Administration | Cmax (Maximum Plasma Concentration) | tmax (Time to Cmax) | Bioavailability |
| Existing: Enteric-Coated Tablet (50mg) | Oral | Varies | ~2.5 - 4.0 h[7] | Similar to extended-release[7] |
| Existing: Extended-Release Tablet | Oral | Lower than enteric-coated[7] | Delayed compared to enteric-coated[7] | Similar to enteric-coated[7] |
| Novel: Nanoparticle-loaded Microneedle Patches | Transdermal (in rats) | - | - | 57%[5] |
Table 4: Comparison of Safety Profiles
| Formulation Type | Test | Result |
| Novel: SMEDDS Injection | LD50 in Wistar rats | 221.9 mg/kg[10] |
| Existing: Commercial DS Injection | LD50 in Wistar rats | 109.9 mg/kg[10] |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
In Vitro Drug Release/Permeation Testing
This test evaluates the rate at which the active drug is released from a formulation.
-
Apparatus: A vertical diffusion cell (e.g., Franz diffusion cell) is commonly used.[16][17]
-
Membrane: A synthetic membrane or excised biological tissue (e.g., human or rat skin) is placed between the donor and receptor chambers.[12][16]
-
Procedure:
-
The formulation (e.g., topical gel) is applied to the membrane in the donor chamber.[16]
-
The receptor chamber is filled with a suitable medium, such as phosphate-buffered saline (PBS) at pH 7.4, maintained at a constant temperature (e.g., 32 ± 0.5 °C).[16]
-
The receptor medium is continuously stirred.[16]
-
Samples are withdrawn from the receptor compartment at predetermined time intervals over a period (e.g., up to 24 hours).[12][16]
-
The concentration of this compound in the samples is analyzed using a validated method, such as High-Performance Liquid Chromatography (HPLC) or UV spectroscopy at a specific wavelength (e.g., 276 nm).[16][17][18]
-
The cumulative amount of drug released or permeated per unit area is calculated and plotted against time.[17]
-
In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard preclinical model to assess the anti-inflammatory effect of a drug formulation.
-
Procedure:
-
Animals are divided into groups: a control group, a group receiving a standard existing formulation, and a group receiving the novel formulation.
-
The respective formulations are administered (e.g., via injection or topical application).[10]
-
After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan (an inflammatory agent) is given into the paw of each animal to induce edema.
-
The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for the treated groups relative to the control group. A higher percentage indicates greater anti-inflammatory activity.[10]
-
In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)
This model is used to evaluate the peripheral analgesic effect of a drug.
-
Subjects: Mice are commonly used.[10]
-
Procedure:
-
Animals are grouped and pre-treated with the test formulations or a control vehicle.
-
After a specific time, an intraperitoneal injection of acetic acid is administered to induce a characteristic writhing response (stretching and constriction of the abdomen).
-
The number of writhes is counted for a set period (e.g., 20 minutes) following the acetic acid injection.
-
The analgesic effect is quantified by the reduction in the number of writhes in the treated groups compared to the control group.[10]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key mechanisms and processes related to this compound and its evaluation.
Caption: this compound's primary mechanism of action.
Caption: Workflow for in vitro drug release testing.
Caption: Workflow for a typical in vivo pharmacokinetic study.
References
- 1. This compound: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Diethylamine? [synapse.patsnap.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Novel nano-in-micro fabrication technique of this compound nanoparticles loaded microneedle patches for localised and systemic drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in NSAID Development: Evolution of this compound Products Using Pharmaceutical Technology: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. Advances in NSAID Development: Evolution of this compound Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in NSAID Development: Evolution of this compound Products Using Pharmaceutical Technology | springermedizin.de [springermedizin.de]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Novel Self-micro Emulsifying Drug Delivery System for Safe Intramuscular Delivery with Improved Pharmacodynamics and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel controlled release solid dispersion for the delivery of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced Transdermal Delivery of this compound Sodium via Conventional Liposomes, Ethosomes, and Transfersomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. media.neliti.com [media.neliti.com]
- 14. Dermal Delivery of this compound Sodium—In Vitro and In Vivo Studies | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. rjptonline.org [rjptonline.org]
- 18. sites.ualberta.ca [sites.ualberta.ca]
A Comparative Guide to the Reproducibility of Published Diclofenac Research Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research findings on the nonsteroidal anti-inflammatory drug (NSAID) Diclofenac. By presenting quantitative data from multiple studies in a standardized format, this document aims to enhance the reproducibility and critical evaluation of this compound's pharmacological properties. Detailed experimental protocols for key assays are provided to facilitate study replication, and signaling pathways are visualized to clarify its mechanisms of action.
Section 1: Comparative Efficacy and Safety of this compound
The reproducibility of clinical trial outcomes is crucial for establishing the therapeutic value and risk profile of any drug. Meta-analyses and systematic reviews of randomized controlled trials (RCTs) provide a robust framework for assessing the consistency of these findings across different studies and patient populations.
Efficacy in Osteoarthritis: A Comparison with Other NSAIDs
This compound has been a benchmark for pain relief in osteoarthritis (OA). A network meta-analysis of unpublished "legacy" studies, including 19 RCTs with 5030 patients, demonstrated that this compound 150 mg/day was more efficacious in pain relief than ibuprofen 1200 mg/day and showed favorable outcomes compared to ibuprofen 2400 mg/day.[1] Similarly, this compound 100 mg/day had favorable outcomes in alleviating pain compared to ibuprofen 1200 mg/day.[1] These findings from older, unpublished trials were found to be consistent with those from more recently published network meta-analyses, reinforcing the reproducibility of this compound's efficacy in OA.[1]
Another systematic review with a network meta-analysis focusing on ultramicronised this compound found it to be superior in relieving osteoarthritis pain compared to conventional anti-inflammatory drugs and a placebo.[2][3] The ranking of different formulations and dosages based on efficacy was as follows: ultramicronised this compound 105 mg/day (100%), ultramicronised this compound 70 mg/day (80%), celecoxib 200 mg/day (49%), this compound 100 mg/day (48%), placebo (19%), and this compound 150 mg/day (6%).[2][3]
A systematic review comparing this compound to other pain relief medications in OA concluded that in the majority of trials, this compound at therapeutic doses provided similar efficacy to comparator treatments, including selective COX-2 inhibitors and other NSAIDs.[4]
Table 1: Comparative Efficacy of this compound in Osteoarthritis (Pain Relief)
| Comparison | Finding | Citation(s) |
| This compound 150 mg/day vs. Ibuprofen 1200 mg/day | This compound was more efficacious. | [1] |
| This compound 150 mg/day vs. Ibuprofen 2400 mg/day | This compound had likely favorable outcomes. | [1] |
| This compound 100 mg/day vs. Ibuprofen 1200 mg/day | This compound had likely favorable outcomes. | [1] |
| Ultramicronised this compound 105 mg/day | Ranked highest in efficacy for pain relief compared to other formulations, celecoxib, and placebo. | [2][3] |
| This compound vs. Other Pain Relief Medications | In most trials, this compound showed similar efficacy at therapeutic doses. | [4] |
Safety Profile: Gastrointestinal and Cardiovascular Risks
The safety of this compound, particularly concerning gastrointestinal (GI) and cardiovascular (CV) events, is a critical aspect of its clinical use. A meta-analysis of unpublished legacy studies found that the risk of withdrawal due to any cause was comparable between this compound and ibuprofen.[1]
A review of this compound's safety profile highlights that its use is associated with an increased risk of cardiovascular events, such as myocardial infarction and stroke, which is thought to be related to the inhibition of COX-2.[5] Gastrointestinal side effects, including ulcers and bleeding, are also common and are primarily due to the inhibition of COX-1, which is involved in protecting the stomach lining.[5]
Section 2: Pharmacokinetic Reproducibility of this compound Formulations
The bioavailability and pharmacokinetic profile of a drug are key determinants of its efficacy and safety. Bioequivalence studies are essential for ensuring that different formulations of the same drug substance deliver a comparable amount of the active ingredient to the systemic circulation.
Oral Formulations
The absorption of oral this compound is known to be rapid and complete.[6] However, it undergoes significant first-pass metabolism, resulting in about 50% of the orally administered dose not reaching the systemic circulation.[7] The area under the plasma concentration-time curve (AUC) is proportional to the dose for oral doses between 25 to 150 mg.[6]
Studies comparing different oral formulations have demonstrated bioequivalence. For instance, a study comparing a new subcutaneous/intramuscular formulation of this compound sodium with the established intramuscular Voltaren® found them to be bioequivalent with respect to Cmax and AUC.[8] Another study on immediate-release this compound potassium tablets also confirmed the bioequivalence of a test formulation with a reference product.[9]
Table 2: Pharmacokinetic Parameters of Different Oral this compound Formulations
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Study Population | Citation(s) |
| This compound sodium (enteric-coated) | 50 mg | 1400 - 3000 | 1.0 - 4.5 | - | Healthy females | [7] |
| This compound potassium (immediate release) | 50 mg | - | - | - | Healthy males | [9] |
| This compound sodium HPβCD (subcutaneous) | 75 mg/mL | - | - | - | Healthy males and females | [8] |
| This compound sodium HPβCD (intramuscular) | 75 mg/mL | - | - | - | Healthy males and females | [8] |
| Voltaren® (intramuscular) | 75 mg/3 mL | - | - | - | Healthy males and females | [8] |
Note: Dashes indicate that specific values were not provided in the cited abstract.
The pharmacokinetics of this compound sodium do not appear to be significantly influenced by age, as a study comparing young and old volunteers found similar plasma concentration/time profiles, relative bioavailability, and urinary excretion patterns.[10]
Section 3: Experimental Protocols
To facilitate the reproducibility of key research findings, this section provides detailed methodologies for essential experiments related to this compound.
Determination of this compound in Human Plasma by HPLC
Objective: To quantify the concentration of this compound in human plasma samples.
Methodology:
-
Sample Preparation:
-
To 1.0 mL of human plasma, add a known amount of an internal standard (e.g., mefenamic acid).
-
Acidify the plasma with 0.2 mL of 1 M HCl.
-
Extract the drug and internal standard with 5 mL of a suitable organic solvent (e.g., a mixture of diethyl ether and n-hexane).
-
Vortex the mixture for 1 minute and then centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A standard high-performance liquid chromatography system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 7) containing 0.1% trifluoroacetic acid, in a ratio of approximately 65:35 (v/v).[11][12]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.[9]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the known concentrations of this compound.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios on the calibration curve.
-
Validation: The method should be validated for linearity, precision, accuracy, and sensitivity (limit of detection and quantification) according to established guidelines.[11][12]
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Substrate Preparation:
-
Use purified ovine or human COX-1 and COX-2 enzymes.
-
Prepare a solution of arachidonic acid (the substrate for COX enzymes).
-
-
Assay Procedure:
-
Pre-incubate the COX enzyme (either COX-1 or COX-2) with various concentrations of this compound or a vehicle control for a specified period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a set time (e.g., 2 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
-
Quantification of Prostaglandin Production:
-
Data Analysis:
-
Calculate the percentage of inhibition of COX activity at each this compound concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Section 4: Signaling Pathways and Experimental Workflows
This compound's mechanism of action extends beyond the simple inhibition of COX enzymes. It influences a variety of signaling pathways, contributing to its therapeutic effects and side-effect profile.
Primary Mechanism of Action: COX Inhibition
The principal mechanism of action of this compound is the inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[5][15] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[16]
Caption: this compound inhibits both COX-1 and COX-2 enzymes.
Signaling Pathways Beyond COX Inhibition
Research suggests that this compound's pharmacological activity is multifaceted and involves several other signaling pathways.[15] These alternative mechanisms may contribute to its therapeutic effects and could be targets for developing new drugs with improved safety profiles. These pathways include:
-
Inhibition of the thromboxane-prostanoid receptor [15]
-
Modulation of arachidonic acid release and uptake [15]
-
Activation of the nitric oxide-cGMP antinociceptive pathway [15]
-
Inhibition of Substance P [15]
-
Inhibition of peroxisome proliferator-activated receptor gamma (PPARγ) [15]
-
Blockade of acid-sensing ion channels [15]
-
Alteration of interleukin-6 production [15]
-
Inhibition of N-methyl-D-aspartate (NMDA) receptor hyperalgesia [15]
-
Inhibition of the Wnt/β-catenin signaling pathway [18]
-
Inhibition of phospholipase A2 [17]
Caption: this compound's mechanisms beyond COX inhibition.
Experimental Workflow: Bioequivalence Study
The following diagram illustrates a typical workflow for a bioequivalence study of two this compound formulations.
Caption: A typical crossover bioequivalence study workflow.
References
- 1. Efficacy and safety of this compound in osteoarthritis: Results of a network meta-analysis of unpublished legacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of ultramicronised this compound in patients with osteoarthritis - systematic review with network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of the therapeutic efficacy of this compound in osteoarthritis: a systematic review of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jptcp.com [jptcp.com]
- 6. Clinical pharmacokinetics of this compound. Therapeutic insights and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics of this compound sodium following intravenous and oral administration | Semantic Scholar [semanticscholar.org]
- 8. Pharmacokinetics of a new this compound sodium formulation developed for subcutaneous and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Pharmacokinetic studies on this compound sodium in young and old volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. HPLC method for determination of this compound in human plasma and its application to a pharmacokinetic study in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. physiciansweekly.com [physiciansweekly.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Expanding Horizons: Opportunities for this compound Beyond Traditional Use—A Review [mdpi.com]
- 17. Development and Challenges of this compound-Based Novel Therapeutics: Targeting Cancer and Complex Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring COX-Independent Pathways: A Novel Approach for Meloxicam and Other NSAIDs in Cancer and Cardiovascular Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Diclofenac's Cellular Impact: A Comparative Analysis Across Diverse Cell Lines
For Immediate Release
A comprehensive review of existing research reveals the differential effects of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac across various human cell lines. This comparative guide synthesizes key findings on its cytotoxicity, apoptotic induction, and underlying molecular mechanisms, offering valuable insights for researchers, scientists, and drug development professionals. The data underscores this compound's potential as an anti-cancer agent, with its efficacy varying significantly among different cell types.
Quantitative Analysis of Cytotoxicity
This compound exhibits a wide range of cytotoxic effects, as evidenced by the half-maximal inhibitory concentration (IC50) values across a panel of cancer cell lines. These variations highlight the cell-type specific sensitivity to the drug. The following table summarizes the IC50 values of this compound in different human cancer cell lines after 48 hours of treatment, as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Key Findings |
| MCF-7 | Breast Adenocarcinoma | 46.5[1] | ~157 | Most sensitive among the three cell lines tested in the study.[1][2] |
| HT-29 | Colorectal Adenocarcinoma | 79.0[1] | ~266 (55 µmol/L reported in another study[2]) | Showed significant dose-dependent decrease in cell viability.[2] |
| HeLa | Cervical Cancer | 174[1] | ~587 | Least sensitive compared to MCF-7 and HT-29 in one study.[1][3] |
| K-562 | Myelogenous Leukemia | - | 31 | Notably more sensitive to this compound compared to other tested drugs like progestins and glucocorticoids.[4] |
| SW480 | Colon Cancer | - | 170 | Significantly higher IC50 compared to HT-29 and DLD-1 cells.[2] |
| AsPc-1 | Pancreatic Cancer | - | - | More than 10 times more sensitive to this compound's cytotoxicity compared to HeLa cells.[5][6] |
| MIA PaCa-2 | Pancreatic Cancer | - | - | Similar to AsPc-1, exhibited high sensitivity to this compound.[5][6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the reviewed literature.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) dye reduction assay is a standard method for assessing cell viability.[3]
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.
-
Incubation: Cells are incubated with this compound for specified time periods (e.g., 24 and 48 hours).
-
MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for a further 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated.
Apoptosis Detection
1. DAPI Staining for Nuclear Morphology:
4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe nuclear changes characteristic of apoptosis.[3]
-
Cell Culture and Treatment: Cells are grown on coverslips in a petri dish and treated with this compound.
-
Fixation: After treatment, the cells are washed with PBS and fixed with a fixative solution (e.g., 4% paraformaldehyde).
-
Staining: The fixed cells are stained with a DAPI solution (e.g., 1 µg/mL) for a short period in the dark.
-
Microscopy: The coverslips are mounted on microscope slides, and the cells are observed under a fluorescence microscope. Apoptotic cells are identified by condensed chromatin, nuclear fragmentation, and the formation of apoptotic bodies.[2]
2. Annexin V/Propidium Iodide (PI) Staining:
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting and Washing: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Migration Assay (Wound Healing Assay)
This method assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.[3]
-
Cell Seeding: Cells are seeded in a multi-well plate and grown to form a confluent monolayer.
-
Creating the Wound: A sterile pipette tip is used to create a scratch or "wound" in the monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with a medium containing this compound at a concentration that does not affect cell viability.
-
Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 24, and 48 hours).
-
Data Analysis: The width of the wound is measured at different points, and the rate of wound closure is calculated to determine cell migration. A significant reduction in the migration capacity of treated cells is indicative of the drug's effect.[3]
Signaling Pathways and Molecular Mechanisms
This compound's anti-cancer effects are attributed to both COX-dependent and COX-independent mechanisms.[4][7] Recent studies have highlighted its impact on key cellular pathways.
COX-Independent Mechanisms
This compound has been shown to exert its effects independently of its well-known cyclooxygenase (COX) inhibition.[7] One of the prominent COX-independent mechanisms involves the downregulation of the MYC proto-oncogene, a key regulator of cell proliferation and metabolism.[7] This leads to a cascade of effects, including the modulation of glucose metabolism. Specifically, this compound has been observed to decrease the expression of glucose transporter 1 (GLUT1), lactate dehydrogenase A (LDHA), and monocarboxylate transporter 1 (MCT1).[4][7] This impairment of glycolysis and lactate efflux contributes to the inhibition of tumor cell proliferation.[7] Furthermore, this compound can induce cell cycle arrest at different checkpoints, such as the G2/M phase or S-phase, depending on the cell line.[2]
Caption: this compound's COX-independent anticancer mechanisms.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on a given cell line.
Caption: General workflow for studying this compound's cellular effects.
Conclusion
The compiled data indicates that this compound's effectiveness is highly dependent on the specific cell line, with some cancer types, such as breast and pancreatic cancers, showing particular sensitivity.[1][5][6] The underlying mechanisms are multifaceted, involving the induction of apoptosis, inhibition of cell migration, and disruption of key signaling pathways independent of its COX activity.[2][7] These findings encourage further investigation into this compound as a potential therapeutic agent in oncology, emphasizing the need for cell-type-specific research to optimize its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Nonsteroidal Anti-Inflammatory Drug Inducing Cancer Cell Death by Inhibiting Microtubule Polymerization and Autophagy Flux | MDPI [mdpi.com]
- 6. This compound: A Nonsteroidal Anti-Inflammatory Drug Inducing Cancer Cell Death by Inhibiting Microtubule Polymerization and Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Aspects of an Old Drug – this compound Targets MYC and Glucose Metabolism in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diclofenac Sodium and Diclofenac Potassium for Researchers and Drug Development Professionals
An in-depth evaluation of the pharmacokinetic and pharmacodynamic profiles of two common diclofenac salts, supported by experimental data and detailed methodologies.
This compound, a potent nonsteroidal anti-inflammatory drug (NSAID), is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties. It is commercially available in various formulations, most commonly as either the sodium or potassium salt. While both salts contain the same active moiety and share the fundamental mechanism of action, their pharmacokinetic profiles exhibit crucial differences that influence their clinical efficacy and therapeutic applications. This guide provides a comprehensive comparison of this compound sodium and this compound potassium, tailored for researchers, scientists, and drug development professionals.
Executive Summary
The principal distinction between this compound sodium and this compound potassium lies in their speed of absorption and subsequent onset of action. This compound potassium is formulated for immediate release, leading to faster attainment of peak plasma concentrations and making it the preferred choice for the management of acute pain conditions. In contrast, this compound sodium is often available in enteric-coated, delayed-release formulations, rendering it more suitable for chronic inflammatory conditions where a sustained therapeutic effect is desired.
Pharmacokinetic Profile: A Tale of Two Salts
The differential absorption rates of this compound potassium and sodium are the primary determinants of their distinct clinical utilities. This compound potassium's higher water solubility and immediate-release formulations facilitate rapid dissolution and absorption in the gastrointestinal tract.
Table 1: Comparative Pharmacokinetic Parameters of this compound Potassium and this compound Sodium
| Parameter | This compound Potassium (Immediate-Release) | This compound Sodium (Enteric-Coated) |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | ~2-3 hours |
| Onset of Action | Rapid | Delayed |
| Clinical Application | Acute pain (e.g., migraine, postoperative pain) | Chronic inflammatory conditions (e.g., rheumatoid arthritis, osteoarthritis) |
Note: Tmax values can vary depending on the specific formulation and individual patient factors.
Clinical Efficacy: The Impact of Formulation on Pain Relief
The faster absorption of this compound potassium translates to a more rapid onset of analgesic effects, a critical factor in the treatment of acute pain. Clinical studies have consistently demonstrated the superiority of immediate-release this compound potassium over enteric-coated this compound sodium in providing prompt pain relief.
A key metric in assessing analgesic efficacy is the Number Needed to Treat (NNT), which represents the number of patients who need to be treated with the active drug to achieve at least 50% pain relief compared to a placebo.
Table 2: Comparative Efficacy in Acute Postoperative Pain (50 mg dose)
| Formulation | Number Needed to Treat (NNT) | Quality of Evidence |
| This compound Potassium | 2.1 (95% CI: 1.9 to 2.5) | High |
| This compound Sodium (enteric-coated) | 6.6 (95% CI: 4.1 to 17) | Moderate |
Source: Cochrane Systematic Review. A lower NNT indicates greater efficacy.[1][2]
These findings underscore the clinical significance of formulation, with this compound potassium demonstrating a clear advantage in the management of acute postoperative pain.[1][3] Similarly, for conditions like migraine, the rapid onset of action of this compound potassium is highly desirable.[4][5][6][7]
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
Both this compound sodium and this compound potassium exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[8] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][10][11] The inhibition of prostaglandin synthesis is the cornerstone of this compound's anti-inflammatory and analgesic properties.[12] The specific salt form of this compound does not alter this fundamental mechanism of action.
Experimental Protocols
To aid researchers in the preclinical evaluation of this compound and other NSAIDs, detailed methodologies for two standard in vivo assays are provided below.
Acetic Acid-Induced Writhing Test in Mice
This model is a widely used method for screening peripherally acting analgesics. The intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a manifestation of visceral pain.
Methodology:
-
Animal Model: Swiss albino mice (20-30 g) are typically used.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Mice are randomly assigned to control and treatment groups.
-
Drug Administration: The test compound (e.g., this compound sodium or potassium) or vehicle (for the control group) is administered orally or intraperitoneally.
-
Induction of Writhing: After a predetermined absorption period (e.g., 30-60 minutes), a 0.6-1% solution of acetic acid (10 mL/kg) is injected intraperitoneally.[13][14][15][16]
-
Observation: Immediately following the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a specified period (e.g., 20-30 minutes).
-
Data Analysis: The percentage of inhibition of writhing is calculated for each treatment group compared to the control group.
Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model of acute inflammation used to evaluate the anti-inflammatory effects of test compounds.
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats (150-200 g) are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.
-
Drug Administration: The test compound or vehicle is administered, typically orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[17][18][19][20][21]
-
Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group at each time point by comparing the increase in paw volume to that of the control group.
Conclusion
The choice between this compound sodium and this compound potassium is primarily dictated by the desired onset of action and the clinical indication. For acute pain management where rapid relief is paramount, the immediate-release formulation of this compound potassium is the more efficacious option. Conversely, for chronic inflammatory conditions, the delayed-release properties of enteric-coated this compound sodium provide a more sustained therapeutic effect. For researchers and drug development professionals, understanding these formulation-dependent pharmacokinetic differences is crucial for designing and interpreting preclinical and clinical studies, as well as for developing novel analgesic and anti-inflammatory therapies. The experimental protocols provided herein offer standardized methods for the in vivo evaluation of such compounds.
References
- 1. This compound Potassium in Acute Postoperative Pain and Dysmenorrhoea: Results from Comprehensive Clinical Trial Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A single dose of this compound potassium is more effective for postoperative pain than the more commonly used this compound sodium [evidence.nihr.ac.uk]
- 4. This compound-potassium in migraine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. This compound with or without an antiemetic for acute migraine headaches in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-Potassium in Migraine | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. saspublishers.com [saspublishers.com]
- 15. researchgate.net [researchgate.net]
- 16. Analgesic and Anti-Inflammatory Effects of Aucklandia lappa Root Extracts on Acetic Acid-Induced Writhing in Mice and Monosodium Iodoacetate-Induced Osteoarthritis in Rats | MDPI [mdpi.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of Diclofenac Clinical Trials for Osteoarthritis: A Comparative Guide
This guide provides a comprehensive comparison of diclofenac's performance against other non-steroidal anti-inflammatory drugs (NSAIDs) and cyclooxygenase-2 (COX-2) inhibitors for the treatment of osteoarthritis (OA). The data presented is primarily derived from a network meta-analysis of randomized controlled trials, offering robust evidence for researchers, scientists, and drug development professionals.
Data Presentation: Efficacy and Safety of this compound and Comparators
The following tables summarize the quantitative data from a network meta-analysis by van Walsem et al. (2015), which included 176 studies and 146,524 patients with osteoarthritis or rheumatoid arthritis.[1][2] The analysis compared the efficacy and safety of this compound with ibuprofen, naproxen, celecoxib, and etoricoxib.
Efficacy Outcomes
Efficacy was assessed based on pain relief, physical functioning, and patient global assessment (PGA).
Table 1: Comparison of Pain Relief (Change from Baseline on a 100mm Visual Analogue Scale) at 6 and 12 Weeks [1]
| Treatment (Daily Dose) | Change from Baseline at 6 Weeks (95% CrI) | Change from Baseline at 12 Weeks (95% CrI) |
| This compound 150 mg | -4.7 (-8.0, -1.4) vs Celecoxib 200 mg | -3.3 (-9.1, 2.5) vs Etoricoxib 60 mg |
| -3.4 (-7.0, 0) vs Naproxen 1000 mg | ||
| -3.2 (-7.9, 1.5) vs Ibuprofen 2400 mg | ||
| -0.1 (-4.3, 4.0) vs Etoricoxib 60 mg | ||
| This compound 100 mg | Comparable to all interventions | Comparable to all interventions |
CrI: Credible Interval. A negative value favors this compound.
Table 2: Comparison of Physical Function (WOMAC) and Patient Global Assessment (PGA) [1][2]
| Outcome | This compound 100 mg/day & 150 mg/day vs Comparators |
| Improved Physical Function | Mostly comparable to all other treatments. |
| Patient Global Assessment | Likely to be more effective or comparable to all other treatments. |
Safety and Tolerability Outcomes
Safety was evaluated by assessing major upper gastrointestinal (GI) events, major cardiovascular (CV) events, and the risk of withdrawal from treatment.
Table 3: Comparison of Safety and Tolerability Outcomes [1][2]
| Outcome | This compound vs Comparators |
| Major Upper GI Events | Lower compared to naproxen and ibuprofen. Comparable to celecoxib. Higher than etoricoxib. |
| Major Cardiovascular Events | Similar to all other active treatments. |
| Risk of Withdrawal | Lower compared to ibuprofen. Similar to celecoxib and naproxen. Higher than etoricoxib. |
Experimental Protocols
The clinical trials included in the network meta-analysis were randomized controlled trials (RCTs) that evaluated the efficacy and safety of this compound and other NSAIDs in patients with osteoarthritis or rheumatoid arthritis.
Key Methodological Components:
-
Study Design: The majority of the included studies were multicenter, randomized, double-blind, parallel-group trials.
-
Participants: Patients diagnosed with osteoarthritis of the knee or hip, meeting the American College of Rheumatology (ACR) criteria, were typically enrolled. Key exclusion criteria often included a history of gastrointestinal bleeding, cardiovascular events, or hypersensitivity to NSAIDs.
-
Interventions: Patients were randomly assigned to receive this compound (typically 100 mg/day or 150 mg/day), another NSAID (e.g., ibuprofen 2400 mg/day, naproxen 1000 mg/day), a COX-2 inhibitor (e.g., celecoxib 200 mg/day, etoricoxib 60 mg/day), or placebo.
-
Outcome Measures:
-
Efficacy: The primary efficacy endpoints were typically the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale, physical function subscale, and stiffness subscale. Patient Global Assessment (PGA) of disease activity was also commonly used. Pain was often measured on a Visual Analogue Scale (VAS).
-
Safety: Safety assessments included the monitoring and recording of all adverse events, with a particular focus on gastrointestinal events (e.g., dyspepsia, ulceration, bleeding) and cardiovascular events (e.g., myocardial infarction, stroke).
-
-
Data Analysis: The network meta-analysis utilized a Bayesian framework to synthesize data from the various trials, allowing for both direct and indirect comparisons of the different treatments.
Visualizations
Study Selection Process
The following diagram illustrates the study selection process for the network meta-analysis, following the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines.
References
- 1. Relative benefit-risk comparing this compound to other traditional non-steroidal anti-inflammatory drugs and cyclooxygenase-2 inhibitors in patients with osteoarthritis or rheumatoid arthritis: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative benefit-risk comparing this compound to other traditional non-steroidal anti-inflammatory drugs and cyclooxygenase-2 inhibitors in patients with osteoarthritis or rheumatoid arthritis: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Potential of Diclofenac: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The non-steroidal anti-inflammatory drug (NSAID) Diclofenac has garnered increasing interest for its potential neuroprotective effects beyond its well-established analgesic and anti-inflammatory properties. This guide provides a comprehensive comparison of this compound's performance against other NSAIDs in various in vitro and in vivo models of neurological disorders, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
In Vitro Models: Unraveling Cellular Mechanisms
In vitro studies are crucial for dissecting the molecular mechanisms underlying the neuroprotective effects of this compound. These models allow for the controlled investigation of cellular pathways in isolated neural cell types.
Table 1: Comparative Efficacy of NSAIDs on In Vitro Neuroinflammation Markers
| Cell Line | Stimulus | Drug | Concentration | Target Measured | Result | Reference |
| Human Synovial Fibroblasts | Interleukin-1β | This compound | 1.10 x 10⁻⁹ M (IC₅₀) | Prostaglandin E₂ (PGE₂) Production | 50% inhibition | [1][2] |
| Human Synovial Fibroblasts | Interleukin-1β | Indomethacin | 2.79 x 10⁻⁸ M (IC₅₀) | Prostaglandin E₂ (PGE₂) Production | 50% inhibition | [1][2] |
| Human Neuroblastoma SH-SY5Y | Thapsigargin/Tunicamycin (ER Stress) | This compound | 1-30 µM | Caspase-3, -9, -2 Activation | Significant suppression | [3][4] |
| Human Neuroblastoma SH-SY5Y | Thapsigargin/Tunicamycin (ER Stress) | Ibuprofen | Not specified | Cell Death | Suppression | [3] |
| Human Neuroblastoma SH-SY5Y | Thapsigargin/Tunicamycin (ER Stress) | Naproxen | Not specified | Cell Death | Suppression | [3] |
| Human Neuroblastoma SH-SY5Y | Thapsigargin/Tunicamycin (ER Stress) | Aspirin | Not specified | Cell Death | Suppression | [3] |
| Rat Microglial Cells | Lipopolysaccharide (LPS) | This compound | High µM range | PPAR-γ Agonist Activity | Activation | [5] |
| Rat Microglial Cells | Lipopolysaccharide (LPS) | Ibuprofen | High µM range | PPAR-γ Agonist Activity | Activation | [5] |
Experimental Protocol: In Vitro Assessment of Anti-Neuroinflammatory Effects
This protocol outlines a typical workflow for screening the anti-neuroinflammatory potential of this compound and other NSAIDs in microglial cell cultures.
-
Cell Culture: Murine (e.g., BV-2) or human (e.g., HMC3) microglial cell lines are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in appropriate culture plates. After adherence, they are pre-treated with varying concentrations of this compound or other NSAIDs for 1-2 hours.
-
Inflammatory Stimulation: Neuroinflammation is induced by adding Lipopolysaccharide (LPS; 100 ng/mL).
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours).
-
Assessment of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent assay.
-
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): Quantified from the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression: RNA is extracted from the cells, and the expression of inflammatory genes is analyzed by quantitative real-time PCR (qRT-PCR).
-
-
Cell Viability Assay: To ensure that the observed effects are not due to cytotoxicity, cell viability is assessed using assays such as MTT or LDH.
In Vivo Models: Assessing Neuroprotection in Complex Biological Systems
Animal models are indispensable for evaluating the therapeutic potential of this compound in the context of a whole organism, providing insights into its effects on disease progression and behavioral outcomes.
Table 2: Neuroprotective Effects of this compound and Comparators in Animal Models
| Model | Species | Treatment | Dosage | Key Findings | Reference |
| Alzheimer's Disease | |||||
| Retrospective Cohort Study | Human | This compound | Varied | Hazard Ratio for AD: 0.25 (vs. Naproxen) | |
| Retrospective Cohort Study | Human | Etodolac | Varied | Hazard Ratio for AD: 1.00 (vs. Naproxen) | |
| Retrospective Cohort Study | Human | Naproxen | Varied | Comparator | |
| Parkinson's Disease | |||||
| Chlorpromazine-induced | Rat | This compound | 20 mg/kg/day (oral) | Significantly improved number of squares crossed in open field test (p<0.001) | [3][4] |
| Chlorpromazine-induced | Rat | L-dopa/carbidopa | 30 mg/kg/day (oral) | Significant improvement in open field test (p<0.001) | [3][4] |
| Traumatic Brain Injury | |||||
| Focal Penetrating TBI | Rat | This compound | 5 µg (intralesional) | 54% decrease in TUNEL positive cells (apoptosis) (p<0.05); 55% decrease in lesion area (p<0.005) | [6][7] |
| Stroke | |||||
| Middle Cerebral Artery Occlusion (MCAO) | Rat | Mefenamic Acid | 1 mg/kg (ICV) | 80% reduction in infarct volume (p<0.01); 54% reduction in edema volume (p<0.05) | [8] |
Note: Data for this compound in a stroke model with specific infarct volume reduction is limited in the reviewed literature. Mefenamic acid, another NSAID, is presented as a comparator.
Experimental Protocol: In Vivo Induction of Neuroinflammation
This protocol describes a common method for inducing neuroinflammation in mice to evaluate the in vivo efficacy of neuroprotective compounds.
-
Animals: Adult male C57BL/6 mice (8-10 weeks old) are used.
-
Drug Administration: this compound or other test compounds are prepared in a sterile vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection.
-
Induction of Neuroinflammation: One hour after drug administration, systemic inflammation leading to neuroinflammation is induced by an i.p. injection of Lipopolysaccharide (LPS; 1 mg/kg body weight).
-
Sample Collection and Analysis: At a predetermined time point (e.g., 24 hours post-LPS injection), mice are anesthetized, and brain tissue is collected.
-
Endpoint Analysis:
-
Cytokine Analysis: Brain homogenates are used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) by ELISA.
-
Immunohistochemistry: Brain sections are stained for markers of microglial (Iba1) and astrocyte (GFAP) activation.
-
Behavioral Tests: A battery of behavioral tests (e.g., open field test, Morris water maze) can be performed to assess motor and cognitive function.
-
Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects through multiple signaling pathways, with the inhibition of the NLRP3 inflammasome being a key mechanism.
In addition to NLRP3 inflammasome inhibition, this compound's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.
Conclusion
The presented data from a range of in vitro and in vivo models suggest that this compound holds significant neuroprotective potential, distinguishing it from some other commonly used NSAIDs. Its multifaceted mechanism of action, particularly the inhibition of the NLRP3 inflammasome in addition to COX enzymes, appears to contribute to its efficacy in models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
While the evidence is promising, further research is warranted to fully elucidate the comparative efficacy and safety of this compound in various neurological conditions. Direct, head-to-head preclinical studies and well-designed clinical trials are necessary to translate these findings into potential therapeutic strategies for neurodegenerative and neuroinflammatory diseases. This guide serves as a foundational resource for researchers and drug development professionals to inform future investigations into the neuroprotective properties of this compound.
References
- 1. Effect of this compound on prostaglandin E and hyaluronic acid production by human synovial fibroblasts stimulated with interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on prostaglandin E and hyaluronic acid production by human synovial fibroblasts stimulated with interleukin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a non-steroidal anti-inflammatory drug, suppresses apoptosis induced by endoplasmic reticulum stresses by inhibiting caspase signaling [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Involvement of immune-related factors in this compound-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diclofenac: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
The proper disposal of diclofenac and its formulations is a critical aspect of laboratory safety and environmental responsibility. Due to its recognized environmental toxicity, this compound cannot be disposed of via standard sewage systems. This guide provides procedural steps for researchers, scientists, and drug development professionals to manage this compound waste in compliance with safety and environmental regulations.
Core Disposal Principle: No Drain Disposal
This compound is persistent in the environment and conventional wastewater treatment plants are not fully effective at its removal, leading to contamination of waterways and harm to aquatic organisms.[1][2][3][4][5] Therefore, under no circumstances should this compound or its solutions be poured down the drain. [6][7] This prohibition extends to any materials contaminated with this compound.
Operational Disposal Plan: Step-by-Step Guidance
This protocol outlines the required steps for the safe segregation, storage, and disposal of this compound waste from a laboratory setting.
1. Waste Identification and Segregation:
-
Identify all this compound Waste Streams: This includes pure this compound (solid), solutions containing this compound, contaminated labware (e.g., vials, pipettes), and materials from spill cleanups (e.g., absorbent pads).[6][7]
-
Segregate this compound Waste: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[7]
2. Waste Collection and Container Management:
-
Use Designated Hazardous Waste Containers: Collect all this compound waste in a compatible, leak-proof, and clearly labeled hazardous waste container.[6][7]
-
Proper Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "solid," "solution in methanol"). Include the accumulation start date and the name of the principal investigator or laboratory contact.[6][7]
-
Empty Containers: While this compound is not a P-listed waste, it is good practice to triple-rinse empty containers that held this compound. The rinsate must be collected as hazardous waste.[6][7]
3. Storage in the Laboratory:
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory. This area should be under the control of laboratory personnel, away from general traffic, and within secondary containment to prevent spills.[7]
-
Keep Containers Closed: Ensure the waste container is securely sealed at all times, except when adding waste.
4. Arranging for Disposal:
-
Contact EHS: Coordinate with your institution's EHS office to schedule a pickup for the hazardous waste.
-
Licensed Contractor: The disposal must be handled by a licensed hazardous waste contractor who will transport the waste for incineration, which is the primary recommended disposal method.[6]
5. Spill Management:
-
Any materials used to clean up a this compound spill, such as absorbent pads or paper towels, must be collected and disposed of as hazardous waste along with the chemical itself.[6][7]
Regulatory Context
In the United States, the disposal of pharmaceutical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] While this compound is not specifically listed as a P- or U-listed hazardous waste, it may be classified as hazardous based on its characteristics (e.g., toxicity).[10][11] The EPA's regulations under Subpart P provide specific management standards for hazardous waste pharmaceuticals from healthcare facilities, which can also serve as a best-practice guide for research laboratories.[12][13]
Quantitative Data: Environmental Impact
The improper disposal of this compound contributes to its presence in the environment. The following table summarizes data on its environmental concentrations and removal efficiency in wastewater treatment plants (WWTPs).
| Parameter | Value | Geographic Context/Notes |
| Removal Efficiency in WWTPs | 0% - 80% (often low, ~20-50%) | Conventional treatment methods are generally not effective at complete removal.[1][5] |
| Concentration in WWTP Effluent | Average: 355 ng/L (summer), 530 ng/L (winter) | Data from a study in the Baltic Sea region.[4] |
| Concentration in Surface Water | Up to 1.55 µg/L | Global coverage, with an average concentration of up to 1.55 µg/L reported in Pakistan.[14] |
| Highest Detected Concentration (Baltic Sea) | 54 ng/L | Detected in 21% of 257 water samples in the marine environment.[4] |
| Predicted No-Effect Concentration (PNEC) | Exceeded in some environmental samples | Concentrations of 37.43 ± 7.91 µg/L in some surface waters suggest potential ecological hazards.[15] |
Experimental Protocols for this compound Degradation
While standard disposal relies on incineration via a licensed contractor, research into in-laboratory degradation methods exists. Advanced Oxidation Processes (AOPs) have been shown to be effective at breaking down this compound in aqueous solutions. These are presented here as examples of experimental methodologies and are not standard disposal procedures. Any attempt to neutralize chemical waste must be approved by your institution's EHS office and performed by trained personnel.[16]
Methodology 1: Ozonation and UV/H₂O₂ Degradation
-
Objective: To degrade this compound in water using ozone (O₃) and a combination of ultraviolet light and hydrogen peroxide (H₂O₂).
-
Procedure:
-
Prepare an aqueous solution of this compound at a target concentration.
-
For ozonation, bubble ozone gas through the solution. For UV/H₂O₂, add H₂O₂ to the solution and expose it to a UV lamp.
-
Monitor the degradation of this compound over time using High-Performance Liquid Chromatography (HPLC).
-
-
Results: Both methods proved effective, achieving complete conversion of the chlorine in the this compound molecule into chloride ions and mineralization of 32% (ozonation) and 39% (UV/H₂O₂) after a 90-minute treatment.[1]
Methodology 2: O₃/UV/S₂O₈²⁻ Process
-
Objective: To enhance the degradation of this compound using a combination of ozone, UV light, and persulfate (S₂O₈²⁻).
-
Procedure:
-
All experiments are conducted in a lab-scale semi-continuous reactor.
-
An aqueous solution of this compound (e.g., 8 mg/L) is prepared.
-
The pH of the solution is adjusted (e.g., to pH 6).
-
Ozone and persulfate (e.g., 200 mg/L) are introduced into the reactor, which is irradiated with a UV lamp.
-
This compound concentration is measured at intervals using HPLC.
-
-
Results: This process achieved 89% removal of this compound within a 30-minute reaction period, demonstrating the high efficiency of sulfate radical-based AOPs.[6]
Mandatory Visualizations
The following diagrams illustrate the procedural workflow for proper this compound disposal and the logical relationships in waste determination.
References
- 1. Advanced oxidation of the pharmaceutical drug this compound with UV/H2O2 and ozone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. helcom.fi [helcom.fi]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. benchchem.com [benchchem.com]
- 8. rxdestroyer.com [rxdestroyer.com]
- 9. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 10. pwaste.com [pwaste.com]
- 11. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 12. epa.gov [epa.gov]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
Essential Safety and Logistical Guidance for Handling Diclofenac
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols and logistical plans for the handling of diclofenac in a laboratory setting. Adherence to these procedures is critical to ensure personal safety, prevent contamination, and maintain a secure research environment. This compound, a potent non-steroidal anti-inflammatory drug (NSAID), requires careful handling due to its potential hazards, including skin and eye irritation, and potential for organ damage through prolonged or repeated exposure.[1]
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Body Part | PPE Type | Standard/Specification | Protection Against |
| Hands | Double-gloved Nitrile Gloves | ASTM D6978 | Direct skin contact, chemical permeation |
| Eyes | Safety Goggles with Side Shields | ANSI Z87.1, EN 166 | Chemical splashes, dust |
| Face | Face Shield (in addition to goggles) | - | Splashes and aerosols |
| Body | Disposable, low-permeability Gown | EN 13982 (Type 5) | Particulate and light liquid contamination |
| Respiratory | NIOSH-approved N95 Respirator or higher | NIOSH 42 CFR 84 | Inhalation of dust or aerosols |
Detailed PPE Specifications
For critical applications, understanding the specifications of your PPE is vital. The following tables provide quantitative data for the recommended equipment.
Hand Protection: Nitrile Gloves
| Property | Specification | Importance |
| Standard | ASTM D6978 | Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs. |
| Breakthrough Time | Varies by chemical and glove thickness. For potent compounds, a longer breakthrough time is crucial. | Indicates the time it takes for the chemical to permeate the glove material. |
| Thickness | Minimum 0.10 mm | Thicker gloves generally offer greater protection and durability. |
Eye and Face Protection
| Standard | Key Requirements |
| ANSI Z87.1 | Provides protection against impact, liquid splashes, and dust. Requires high-velocity impact testing.[1][2][3] |
| EN 166 | European standard specifying requirements for protective eyewear, including impact resistance and optical clarity.[4][5][6] |
Body Protection
| Standard | Description |
| EN 13982-1 (Type 5) | Specifies minimum requirements for chemical protective clothing resistant to airborne solid particulates.[7][8][9] |
Respiratory Protection
| Standard | Filter Efficiency |
| NIOSH N95 | Filters at least 95% of airborne particles.[10] |
Operational Plan: Handling this compound
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key stages of a typical laboratory process involving this compound.
Caption: Workflow for safely handling this compound in a laboratory setting.
Experimental Protocols
Protocol 1: Donning Personal Protective Equipment
-
Gown: Put on a disposable, low-permeability gown, ensuring complete coverage of the torso and arms. Fasten securely at the back.
-
Respirator: If handling powder or there is a risk of aerosol generation, don a NIOSH-approved N95 respirator. Perform a seal check to ensure a tight fit.
-
Eye and Face Protection: Put on safety goggles with side shields. If there is a splash hazard, wear a face shield over the goggles.
-
Gloves (Inner Pair): Don the first pair of nitrile gloves, tucking the cuffs under the sleeves of the gown.
-
Gloves (Outer Pair): Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.
Protocol 2: Doffing Personal Protective Equipment
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Gown and Inner Gloves: Remove the gown and the inner pair of gloves together. Roll the gown away from the body, turning it inside out to contain any contamination. Dispose of in a hazardous waste container.
-
Face and Eye Protection: Remove the face shield (if used) and then the safety goggles. Clean and disinfect reusable items according to institutional protocols.
-
Respirator: Remove the respirator without touching the front. Dispose of it in a designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
Caption: Logical workflow for the proper disposal of this compound-contaminated waste.
Key Disposal Steps:
-
Segregation: Separate contaminated solid waste (gloves, gowns, weigh boats) from liquid waste (unused solutions, solvents).
-
Containment: Use designated, clearly labeled, and sealed hazardous waste containers.[11]
-
Labeling: Label containers with "Hazardous Waste," the chemical name "this compound," and a description of the contents.[11]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office for proper disposal. Do not dispose of this compound waste down the drain.[11]
References
- 1. anbusafety.com [anbusafety.com]
- 2. pel-eyewear.com [pel-eyewear.com]
- 3. safetyglassesusa.com [safetyglassesusa.com]
- 4. protekta.co.za [protekta.co.za]
- 5. skanwear.com [skanwear.com]
- 6. anbusafety.com [anbusafety.com]
- 7. skanwear.com [skanwear.com]
- 8. EN 13982: Leistungsanforderungen an Chemikalienschutzkleidung Typ 5 [dach-germany.de]
- 9. EN 13982-1 Standard | What is it? | Tower [wearetower.com]
- 10. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 11. shannonoptical.com [shannonoptical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
